(Z,Z)-3,13-Octadecadienyl acetate
Description
Properties
IUPAC Name |
[(3Z,13Z)-octadeca-3,13-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPJXKHBZNADP-DNNFRFAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC/C=C\CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035302 | |
| Record name | (3Z,13Z)-3,13-Octadecadien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-27-7 | |
| Record name | (Z,Z)-3,13-Octadecadienyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53120-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053120277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,13-Octadecadien-1-ol, 1-acetate, (3Z,13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z,13Z)-3,13-Octadecadien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z,13Z)-octadeca-3,13-dienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,13-OCTADECADIEN-1-OL ACETATE, (3Z,13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6L33RWR58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z,Z)-3,13-Octadecadienyl acetate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Z,Z)-3,13-Octadecadienyl acetate (B1210297), a significant semiochemical in the field of chemical ecology. This document details its chemical properties, biological role, mechanisms of action, and the experimental protocols utilized in its study.
Chemical and Physical Properties
(Z,Z)-3,13-Octadecadienyl acetate is a long-chain unsaturated ester that functions as a sex pheromone for numerous species of moths, primarily within the order Lepidoptera.[1]
| Property | Value | Reference |
| CAS Number | 53120-27-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₀H₃₆O₂ | [2][3] |
| Molecular Weight | 308.5 g/mol | [1][2][3][5] |
| IUPAC Name | [(3Z,13Z)-octadeca-3,13-dien-1-yl] acetate | [3] |
| Synonyms | Z,Z-Odda, Exitlure | [3] |
| Appearance | (Not specified in provided results) | |
| Boiling Point | 390.3°C at 760mmHg | [2] |
| Flash Point | 97.6°C | [2] |
| Density | 0.882 g/cm³ | [2] |
Biological Significance and Mechanism of Action
This compound is a key component of the female sex pheromone blend in many moth species. It is released to attract conspecific males for mating.[1][6] The perception of this pheromone by male moths is a highly sensitive and specific process, crucial for reproductive success.
Olfactory Signaling Pathway
The detection of this compound initiates a sophisticated signaling cascade within the male moth's antenna. This process involves several key protein families:
-
Pheromone-Binding Proteins (PBPs): Located in the sensillum lymph, PBPs are thought to bind to the hydrophobic pheromone molecules and transport them to the olfactory receptors.[4]
-
Olfactory Receptors (ORs): These receptors are located on the dendritic membrane of olfactory receptor neurons (ORNs). They are responsible for the specific recognition of the pheromone molecule.[2][3] Insect ORs are ligand-gated ion channels, and upon binding to the pheromone, they undergo a conformational change that leads to the opening of an ion channel.[5]
-
Olfactory Receptor Co-receptor (Orco): This is a highly conserved protein that forms a heterodimer with the specific OR. The Orco subunit is essential for the proper function and localization of the OR to the dendritic membrane and contributes to the ion channel activity.[2][3]
-
Sensory Neuron Membrane Proteins (SNMPs): These proteins are also implicated in the detection of lipid-derived pheromones, though their exact role is still under investigation.[4]
The binding of this compound to its specific OR, in complex with Orco, triggers the influx of cations, leading to the depolarization of the ORN. This electrical signal is then transmitted as a series of action potentials along the axon to the antennal lobe of the brain, where the information is processed, ultimately leading to a behavioral response (attraction towards the pheromone source).[4]
Caption: Olfactory signaling pathway for this compound detection.
Synthesis and Biosynthesis
Chemical Synthesis
Several synthetic routes for this compound have been developed, often employing stereoselective methods to ensure the correct geometry of the double bonds, which is crucial for its biological activity. A common strategy involves the use of acetylene (B1199291) coupling reactions. For instance, a convergent synthesis can be achieved from 2-chloromethyltetrahydrofuran, utilizing a sulfone as a key intermediate that is coupled with iodoacetylenic derivatives. Another approach involves the carbocupration of acetylene followed by alkylation. The stereochemical purity of the final product is a critical parameter, with high purity being essential for eliciting the appropriate behavioral response in male moths.[7][8]
Biosynthesis
The biosynthesis of this compound in female moths is believed to occur in specialized pheromone glands and follows the general pathway for Type I moth pheromones, which are derived from fatty acid metabolism.[9] This process involves a series of enzymatic steps including desaturation, reduction, and acetylation. Key enzymes in this pathway are desaturases, which introduce the double bonds at specific positions in the fatty acid chain, and acetyltransferases, which add the acetate group to the fatty acyl precursor.[9][10]
Experimental Protocols
The identification and characterization of this compound as a sex pheromone involve a combination of analytical and electrophysiological techniques.
Pheromone Extraction and Identification
A standard workflow for the identification of this pheromone is outlined below.
Caption: Experimental workflow for the identification of this compound.
Gas Chromatography-Electroantennography (GC-EAG)
GC-EAG is a powerful technique used to identify biologically active volatile compounds from a complex mixture.[11][12]
Objective: To determine which compounds in a pheromone gland extract elicit an electrical response in the male moth's antenna.
Methodology:
-
Sample Preparation: Pheromone glands from calling female moths are excised and extracted with a suitable solvent (e.g., hexane). The extract is then concentrated.
-
Gas Chromatography: The extract is injected into a gas chromatograph (GC) equipped with a capillary column. The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase.
-
Effluent Splitting: The column effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID), which provides a chromatogram of all separated compounds. The other stream is directed towards the electroantennography setup.
-
Antennal Preparation: An antenna is carefully excised from a male moth. The base and tip of the antenna are placed into two electrodes containing a saline solution to ensure electrical contact.
-
Electroantennographic Detection: The effluent from the GC is passed over the prepared antenna. When a biologically active compound (a pheromone component) elutes from the GC and contacts the antenna, it triggers a depolarization of the olfactory receptor neurons, resulting in a measurable voltage change. This response is amplified and recorded as an electroantennogram (EAG).
-
Data Analysis: The EAG responses are synchronized with the FID chromatogram. Peaks in the FID chromatogram that correspond to a simultaneous EAG response are identified as biologically active compounds.[13][14]
Applications in Research and Pest Management
The understanding of this compound has significant implications for both basic research and applied pest management.
-
Neurobiology and Olfaction Research: This compound serves as a valuable tool for studying the molecular and cellular mechanisms of insect olfaction, including receptor-ligand interactions and signal transduction.
-
Pest Management: Synthetic this compound is widely used in integrated pest management (IPM) programs for several key applications:
-
Monitoring: Pheromone-baited traps are used to monitor the population dynamics of pest species, allowing for timely and targeted pest control interventions.[15]
-
Mating Disruption: Dispersing a high concentration of the synthetic pheromone in an agricultural field can confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.[15]
-
Mass Trapping: Deploying a large number of pheromone traps can be used to capture a significant portion of the male population, directly reducing the number of mating individuals.
-
This technical guide provides a foundational understanding of this compound. Further research into its biosynthesis, the specific olfactory receptors involved in its detection across different species, and the development of more effective and sustainable pest management strategies based on this pheromone are ongoing areas of investigation.
References
- 1. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]
- 4. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 5. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | 53120-27-7 | Benchchem [benchchem.com]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. resolution-lab.com [resolution-lab.com]
- 12. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (Z,Z)-3,13-Octadecadienyl Acetate: A Technical Guide to its Discovery and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a crucial semiochemical, acting as a potent sex pheromone for numerous species of clearwing moths (Lepidoptera: Sesiidae). Its discovery and isolation have been pivotal in developing effective pest management strategies for several agricultural and horticultural pests. This technical guide provides a comprehensive overview of the core methodologies employed in the identification and analysis of this compound, tailored for researchers and professionals in chemical ecology and drug development. We present detailed experimental protocols, quantitative data from field studies, and visualizations of key experimental workflows and the generalized olfactory signaling pathway.
Discovery and Identification
The identification of (Z,Z)-3,13-Octadecadienyl acetate as a sex pheromone originated from studies on the chemical communication of clearwing moths. Researchers have successfully isolated and identified this compound from the pheromone gland extracts of various female moths, including the apple clearwing moth (Synanthedon myopaeformis) and the peachtree borer (Synanthedon exitiosa).[1] The primary approach involves the extraction of pheromones from the glands of calling virgin females, followed by sophisticated analytical techniques to identify the bioactive components.
Pheromone Gland Extraction
The initial step in isolating this compound from its natural source involves the careful extraction of the pheromone from the abdominal glands of female moths.
Experimental Protocol: Pheromone Gland Extraction from Synanthedon species
-
Insect Rearing and Collection: Virgin female moths are essential for maximizing pheromone yield. Pupae are collected from infested host plants and reared in a controlled environment (e.g., 22 ± 2°C, 17:7 h light/dark photoperiod) until adult emergence.[2]
-
Timing of Extraction: Extraction is performed during the female's "calling" behavior, typically observed during specific periods of the photophase, when pheromone release is at its peak.[2]
-
Gland Excision: The abdominal tip containing the pheromone gland is carefully excised from the calling female.[2]
-
Solvent Extraction: The excised gland is immediately immersed in a small volume (e.g., 10-20 µL) of a high-purity organic solvent, such as hexane (B92381) or dichloromethane, for a defined period (e.g., 15 minutes).[2] This process is often repeated to ensure complete extraction.
-
Sample Concentration and Storage: The resulting extract is concentrated under a gentle stream of nitrogen and stored at low temperatures (e.g., -14°C) to prevent degradation prior to analysis.[2]
Analytical Techniques for Identification and Quantification
The identification and quantification of this compound in glandular extracts are primarily achieved through a combination of gas chromatography (GC) coupled with electroantennography (EAD) and mass spectrometry (MS).
Gas Chromatography-Electroantennography (GC-EAD)
GC-EAD is a powerful technique that uses the insect's antenna as a biological detector to identify which compounds in a complex mixture are biologically active.
Experimental Protocol: GC-EAD Analysis
-
Gas Chromatography: The pheromone extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or DB-23). The GC oven temperature is programmed to separate the individual components of the extract based on their volatility and interaction with the column's stationary phase.[1]
-
Effluent Splitting: The column effluent is split, with one portion directed to a conventional GC detector (e.g., Flame Ionization Detector - FID) and the other to the EAD setup.
-
Antennal Preparation: An antenna is excised from a male moth and mounted between two electrodes.
-
Signal Detection: As the separated compounds elute from the GC, those that are electrophysiologically active will elicit a measurable depolarization of the antennal membrane, which is recorded as an EAD signal.
-
Data Correlation: The EAD signals are correlated with the peaks on the FID chromatogram to pinpoint the bioactive compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the definitive identification of the bioactive compounds detected by GC-EAD.
Experimental Protocol: GC-MS Analysis
-
Gas Chromatography: Similar to GC-EAD, the pheromone extract is separated using a GC.
-
Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
-
Spectral Analysis: The resulting mass spectrum, a unique fragmentation pattern for each compound, is compared to libraries of known spectra and to the spectrum of a synthetic standard of this compound to confirm its identity.[1]
Quantitative Data: Field Trapping Bioassays
Field trapping experiments are the ultimate validation of a compound's activity as a sex attractant. The following tables summarize the results of such studies for various Synanthedon species.
| Species | Lure Composition | Mean Trap Catch (Moths/Trap/Period) | Location | Reference |
| Synanthedon myopaeformis | This compound (single component) | High attraction (specific numbers vary by study) | British Columbia, Canada | [1] |
| Synanthedon myopaeformis | (Z,Z)-3,13-18:OAc + 5% (3Z,13Z)-18:OH | Reduced attraction (antagonistic effect) | British Columbia, Canada | [1] |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-Octadecadien-1-ol acetate (92% purity) | 93-100% reduction in treated plots | Peach Orchard | [3] |
| Synanthedon pictipes (Lesser Peachtree Borer) | (Z,Z)-3,13-Octadecadien-1-ol acetate (92% purity) | 75-95% reduction in treated plots | Peach Orchard | [3] |
| Synanthedon bicingulata | (E,Z)-3,13-18:OAc : (Z,Z)-3,13-18:OAc (4.3:5.7 ratio) | Optimal attraction | Not specified | [4] |
| Synanthedon haitangvora | (Z,Z)-3,13-18:OAc and (E,Z)-2,13-18:OAc (1:1 ratio) | Maximum attraction | Not specified | [5] |
| Synanthedon haitangvora | 1:1 blend + (Z,Z)-3,13-18:OH | Strong inhibition of attraction | Not specified | [5] |
Visualization of Methodologies and Pathways
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described.
Olfactory Signaling Pathway
The perception of this compound by male moths involves a complex series of events within the antenna, leading to a behavioral response.
References
- 1. 3Z, 13Z-octadecadienyl acetate: sex pheromone of the apple clearwing moth in British Columbia | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and field bioassays of the sex pheromone of Synanthedon haitangvora - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Production of a Key Insect Pheromone: A Technical Guide to the Biosynthesis of (Z,Z)-3,13-Octadecadienyl Acetate
For Immediate Release
IVY, CA – The intricate and highly specific biochemical pathways insects employ to produce sex pheromones are of significant interest to researchers in fields ranging from chemical ecology to pest management and drug development. This technical guide delves into the proposed biosynthetic pathway of (Z,Z)-3,13-Octadecadienyl acetate (B1210297), a key sex pheromone component for several species of moths, particularly within the Sesiidae family, such as the peachtree borer (Synanthedon exitiosa). While the complete enzymatic machinery remains to be fully elucidated, this document synthesizes the current understanding of this pathway, outlines general experimental protocols for its investigation, and provides a framework for future research.
Proposed Biosynthetic Pathway
The biosynthesis of (Z,Z)-3,13-Octadecadienyl acetate is believed to originate from a common C18 fatty acid precursor, stearic acid, through a series of enzymatic modifications. This proposed pathway, based on extensive studies of moth pheromone biosynthesis, involves desaturation, reduction, and acetylation steps to yield the final active pheromone component.
The proposed biosynthetic pathway is as follows:
-
De Novo Fatty Acid Synthesis: The pathway commences with the ubiquitous fatty acid precursor, stearoyl-CoA, an 18-carbon saturated fatty acyl-CoA.
-
First Desaturation (Δ13-Desaturation): A specific Δ13-desaturase is hypothesized to introduce the first double bond at the 13th position of the stearoyl-CoA backbone, resulting in (Z)-13-octadecenoyl-CoA. The stereochemistry of this double bond is critical for the pheromone's biological activity.
-
Second Desaturation (Δ3-Desaturation): Subsequently, a Δ3-desaturase is proposed to act on the mono-unsaturated intermediate to introduce a second double bond at the 3rd position, yielding (Z,Z)-3,13-octadecadienoyl-CoA. The identification and characterization of desaturases with this regioselectivity are key missing links in understanding this pathway.
-
Reduction to Alcohol: The di-unsaturated fatty acyl-CoA is then reduced to its corresponding alcohol, (Z,Z)-3,13-octadecadien-1-ol, by a fatty acyl reductase (FAR). These enzymes are often specific to the pheromone gland and play a crucial role in producing the alcohol precursors of many moth pheromones.
-
Acetylation: The final step involves the esterification of the fatty alcohol with an acetyl group from acetyl-CoA, catalyzed by an acetyltransferase, to produce the final pheromone component, this compound. While acetyltransferases have been implicated in the biosynthesis of numerous moth pheromones, the specific enzyme for this pathway has not yet been identified.
Visualizing the Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data Summary
Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the enzymatic kinetics and substrate specificities for the biosynthesis of this compound. The table below is presented as a template for the types of data that are crucial for a comprehensive understanding of this pathway and that should be the focus of future research efforts.
| Enzyme Class | Substrate | Product | Km (µM) | Vmax (pmol/min/µg protein) | Optimal pH | Optimal Temperature (°C) |
| Δ13-Desaturase | Stearoyl-CoA | (Z)-13-Octadecenoyl-CoA | Data not available | Data not available | Data not available | Data not available |
| Δ3-Desaturase | (Z)-13-Octadecenoyl-CoA | (Z,Z)-3,13-Octadecadienoyl-CoA | Data not available | Data not available | Data not available | Data not available |
| Fatty Acyl Reductase | (Z,Z)-3,13-Octadecadienoyl-CoA | (Z,Z)-3,13-Octadecadien-1-ol | Data not available | Data not available | Data not available | Data not available |
| Acetyltransferase | (Z,Z)-3,13-Octadecadien-1-ol | This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of this biosynthetic pathway requires a multi-faceted approach combining transcriptomics, functional genomics, and biochemical assays. The following are detailed methodologies for key experiments that would be essential in identifying and characterizing the enzymes involved.
Protocol 1: Identification of Candidate Genes via Pheromone Gland Transcriptome Analysis
-
Pheromone Gland Dissection: Pheromone glands are dissected from female moths during their peak calling (pheromone-releasing) period.
-
RNA Extraction and Sequencing: Total RNA is extracted from the dissected glands, followed by mRNA purification. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The resulting transcriptome is assembled and annotated. Candidate genes for desaturases, fatty acyl reductases, and acetyltransferases are identified based on homology to known insect pheromone biosynthesis genes.
Protocol 2: Functional Characterization of Candidate Enzymes by Heterologous Expression
-
Gene Cloning and Vector Construction: Candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., for yeast or insect cell expression).
-
Heterologous Expression: The expression constructs are transformed into a suitable host system, such as Saccharomyces cerevisiae or insect cell lines (e.g., Sf9).
-
Substrate Feeding and Product Analysis: The transformed cells are cultured and fed with the putative substrate (e.g., stearic acid for a Δ13-desaturase candidate). After incubation, lipids are extracted, derivatized (e.g., to fatty acid methyl esters), and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic product.
The following diagram outlines a general workflow for the functional characterization of a candidate desaturase.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway presents an exciting frontier in insect biochemistry. Future research should focus on the identification and characterization of the specific desaturases, reductase, and acetyltransferase involved. This will not only provide fundamental insights into the evolution of pheromone communication but also open avenues for the development of novel and species-specific pest management strategies through the disruption of these key biosynthetic steps. The heterologous expression and production of this pheromone in microbial or plant-based systems also hold promise for sustainable and cost-effective synthesis of this valuable semiochemical.
Natural Sources of (Z,Z)-3,13-Octadecadienyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a significant semiochemical, acting as a primary sex pheromone for numerous species of clearwing moths (Lepidoptera: Sesiidae). This volatile compound is emitted by female moths to attract conspecific males for mating, playing a crucial role in their reproductive isolation and behavior.[1][2] This technical guide provides an in-depth overview of the natural sources, biosynthesis, and experimental protocols for the study of this important pheromone.
Natural Occurrences and Quantitative Data
(Z,Z)-3,13-Octadecadienyl acetate has been identified as a key component of the sex pheromone blend in several moth species, predominantly within the genus Synanthedon. The precise quantity and blend composition can vary between species, influencing the specificity of the pheromonal signal. Below is a summary of quantitative data from a notable study on Synanthedon hector.
| Species | Pheromone Component | Mean Amount (ng/female) ± SD | Percentage of Total Pheromone Blend |
| Synanthedon hector | (E,Z)-3,13-Octadecadienyl acetate | 4.4 ± 2.2 | ~36% |
| This compound | 7.3 ± 3.2 | ~60% | |
| (E,Z)-2,13-Octadecadienyl acetate | 0.5 ± 0.2 | ~4% | |
| Data sourced from a study on the sex pheromone of Synanthedon hector.[3] |
Biosynthesis of this compound
The biosynthesis of moth sex pheromones, including this compound, is a modified fatty acid metabolic pathway occurring in the pheromone glands of female moths.[4] The process begins with common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), which undergo a series of enzymatic reactions involving desaturation, chain-shortening or elongation, reduction, and acetylation.
Key enzymes in this pathway are the fatty acid desaturases (FADs) , which introduce double bonds at specific positions and with specific stereochemistry (Z or E) along the fatty acyl chain.[4][5][6] For the synthesis of this compound, it is hypothesized that a C18 fatty acid precursor undergoes two distinct desaturation steps at the Δ3 and Δ13 positions. Following desaturation, the resulting fatty acyl-CoA is reduced to the corresponding alcohol by a fatty-acyl reductase (FAR) . The final step is the esterification of the alcohol to the acetate ester by an acetyl-CoA:fatty alcohol acetyltransferase (ATF) .
Experimental Protocols
The identification and quantification of this compound from natural sources involve several key experimental procedures.
Pheromone Gland Extraction
This method involves the direct extraction of the pheromone from the glands of female moths.
Methodology:
-
Insect Rearing and Collection: Virgin female moths are used to ensure the highest pheromone titer. Moths are typically reared from pupae, and the sexes are separated before emergence. The calling behavior of the female (a specific posture to release pheromones) indicates the optimal time for gland excision.[7]
-
Gland Excision: The abdominal tip containing the sex pheromone gland is excised from a calling female.[7]
-
Solvent Extraction: The excised gland is immediately submerged in a small volume (e.g., 10-50 µL) of a non-polar solvent, such as hexane, for a defined period (e.g., 15-30 minutes).[7]
-
Sample Preparation: The solvent extract is carefully removed and can be concentrated under a gentle stream of nitrogen if necessary. The sample is then stored at low temperatures (e.g., -20°C) until analysis.
Headspace Volatile Collection
This technique collects the volatile pheromones released by the moth into the air, providing a profile of the emitted signal.
Methodology:
-
Aeration Chamber: One or more calling female moths are placed in a glass chamber.
-
Air Circulation: Purified and humidified air is passed over the moths at a controlled flow rate.
-
Volatile Trapping: The effluent air is passed through an adsorbent trap (e.g., a glass tube containing Porapak Q or a Solid Phase Microextraction (SPME) fiber) to capture the volatile organic compounds.
-
Elution/Desorption: The trapped pheromones are then eluted from the adsorbent with a small volume of solvent or, in the case of SPME, thermally desorbed directly into the injection port of a gas chromatograph.
Pheromone Analysis and Identification
The primary analytical techniques for the identification and quantification of pheromone components are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennographic Detection (GC-EAD).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Separation: The complex mixture of compounds in the extract is separated based on their boiling points and interactions with the stationary phase of a GC column (e.g., a non-polar DB-5 or a more polar DB-23 column).
-
Identification: The mass spectrometer fragments the eluted compounds and generates a mass spectrum for each. This spectrum serves as a "fingerprint" that can be compared to libraries of known compounds and the spectra of synthetic standards for positive identification.
-
Quantification: By comparing the peak area of a compound in the sample to the peak area of a known amount of a synthetic standard, the quantity of the pheromone can be determined.
Gas Chromatography-Electroantennographic Detection (GC-EAD):
-
Dual Detection: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (like a Flame Ionization Detector - FID), while the other is directed over an excised antenna from a male moth.
-
Biological Detection: The antenna acts as a biological detector. When a compound that the male's olfactory receptors can detect elutes from the column, it generates a nerve impulse, which is recorded as a depolarization on an electroantennogram.
-
Identification of Bioactive Compounds: By aligning the FID chromatogram with the EAD signal, researchers can pinpoint which specific compounds in the extract are biologically active (i.e., detected by the male moth).[8][9]
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. 2,13- and 3,13-octadecadienyl compounds composing sex attractants for Tineid and Sesiid moths (Lepidoptera) [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Molecular Dance: An In-depth Technical Guide to the Mode of Action of (Z,Z)-3,13-Octadecadienyl Acetate as a Sex Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a potent sex pheromone utilized by several species of moths, primarily within the family Sesiidae (clearwing moths), such as Synanthedon bicingulata and Synanthedon tenuis.[1][2][3] This C18 acetate compound serves as a critical long-range chemical signal, released by females to attract conspecific males for mating.[4] The precise stereochemistry of the molecule, with Z (cis) configurations at both the 3rd and 13th carbon positions, is often crucial for its biological activity.[3][4] This technical guide provides a comprehensive overview of the mode of action of (Z,Z)-3,13-Octadecadienyl acetate, from its biosynthesis and release to its perception and the subsequent neurobehavioral response in male moths.
Biosynthesis and Release
The biosynthesis of this compound occurs in the specialized pheromone glands of the female moth, typically located in the terminal abdominal segments.[4] The process generally begins with common fatty acid precursors, such as palmitic or stearic acid. A series of enzymatic reactions, including desaturation to introduce double bonds at specific positions and chain-shortening or elongation, modifies the initial fatty acid. The final steps involve reduction of the carboxyl group to an alcohol and subsequent acetylation to form the acetate ester.[5]
The specific enzymes and the precise sequence of these reactions are species-specific and contribute to the unique pheromone blend of each species. Once synthesized, the pheromone is stored, often in lipid droplets within the gland, until the female exhibits "calling" behavior.[4] During this time, the gland is everted, and the volatile pheromone is released into the atmosphere, forming a plume that is carried downwind.[4][6]
Perception in the Male Moth: A Multi-Step Process
The male moth's primary sensory organs for detecting this pheromone are its antennae, which are covered in specialized hair-like structures called sensilla.[7][8][9] The perception of this compound involves a sophisticated multi-step process designed for high sensitivity and specificity.
Adsorption and Transport
Pheromone molecules traveling on air currents first make contact with the male's antennae.[6] The molecules enter the aqueous sensillum lymph through pores in the cuticle of the olfactory hairs.[6][10] Due to the lipophilic nature of the pheromone, transport through the aqueous lymph to the neuronal dendrites is facilitated by Odorant-Binding Proteins (OBPs).[8][10][11][12][13] These small, soluble proteins are present in high concentrations in the sensillum lymph and are thought to bind and solubilize the pheromone molecules, protecting them from degradation and shuttling them to the receptors.[10][11][13]
Receptor Binding and Signal Transduction
The OBP-pheromone complex delivers the this compound to a specific Pheromone Receptor (PR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[8][10] These PRs are typically members of the Odorant Receptor (OR) family and are responsible for the exquisite specificity of the system.[8] The binding of the pheromone to its cognate receptor is the critical event that initiates the signal transduction cascade. This binding is thought to induce a conformational change in the receptor, leading to the opening of an ion channel and the depolarization of the ORN.[14] This generates an electrical signal in the form of action potentials.[8]
Signal Termination
For the male to effectively track the pheromone plume, which is often intermittent, the signal must be rapidly terminated after the stimulus is gone.[15] This is accomplished by Pheromone-Degrading Enzymes (PDEs) present in the sensillum lymph.[10][15] These enzymes, which can include esterases, quickly metabolize the this compound into inactive compounds, clearing the receptors and allowing the neuron to be ready for subsequent pheromone detection.[15]
Neural Processing and Behavioral Response
The action potentials generated by the ORNs are transmitted along their axons to the primary olfactory center of the insect brain, the antennal lobe.[8] ORNs that express the same type of pheromone receptor converge on specific spherical structures within the antennal lobe called glomeruli.[8] In male moths, a specialized, sexually dimorphic region of the antennal lobe known as the macroglomerular complex (MGC) is dedicated to processing pheromone information.[7][16]
The pattern of activation across different glomeruli in the MGC encodes the identity and concentration of the pheromone components. This information is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs and ultimately triggers a characteristic behavioral cascade.[15] For a male moth detecting this compound, this typically involves taking flight, flying upwind in a zigzagging pattern (anemotaxis), and ultimately locating the calling female for mating.[16]
Quantitative Data
While specific binding affinities and detailed dose-response data for this compound are dispersed throughout specialized literature, the following tables summarize the types of quantitative data typically collected in pheromone research.
Table 1: Electrophysiological Responses (Electroantennography - EAG)
| Species | Compound | Dosage | Mean EAG Response (mV) | Notes |
| Nokona pernix | (3Z,13Z)-3,13-octadecadien-1-ol | Not specified | EAG-active | A component of a 9:1 blend with the (3E,13Z) isomer.[17] |
| Synanthedon spp. | (Z,Z)-3,13-octadecadien-1-ol acetate | Not specified | Behavioral antagonist | Inhibited trap captures when added to the primary pheromone of Synanthedon tipuliformis.[18] |
Table 2: Behavioral Responses (Field Trapping)
| Species | Lure Composition | Trap Catch | Notes |
| Synanthedon bicingulata | This compound | Essential for attraction | A key component of the sex pheromone.[1][2] |
| Synanthedon tenuis | This compound | Attractant | High stereochemical purity is essential for attracting males.[3] |
| Nokona pernix | 9:1 blend of (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol | Attracted males | A single component was much less attractive.[17] |
Experimental Protocols
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture, such as a pheromone gland extract.
-
Extraction: The pheromone gland of a female moth is excised and extracted with a small volume of a non-polar solvent like hexane.
-
Gas Chromatography (GC): The extract is injected into a gas chromatograph. The GC separates the individual compounds in the extract based on their volatility and interaction with the stationary phase of the GC column.
-
Column Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a flame ionization detector - FID), which produces a chromatogram showing all the separated compounds.
-
Electroantennographic Detection (EAD): The other stream is directed over a male moth's antenna, which is mounted between two electrodes. These electrodes measure the electrical potential across the antenna.
-
Data Analysis: When a compound that the antenna can detect (i.e., a biologically active compound) elutes from the GC and passes over the antenna, the ORNs on the antenna depolarize, creating a measurable voltage change. This is recorded as an EAD signal. By comparing the timing of the EAD signals with the peaks on the FID chromatogram, researchers can pinpoint which compounds in the extract are neuronally active.
Single Sensillum Recording (SSR)
SSR allows for the measurement of the activity of individual ORNs within a single sensillum, providing detailed information about the specificity and sensitivity of different neurons.
-
Preparation: A male moth is immobilized, and its antenna is positioned under a microscope.
-
Electrode Placement: A sharp recording electrode (often a tungsten microelectrode) is carefully inserted into the base of a single olfactory sensillum to make contact with the dendrites of the ORNs within. A reference electrode is placed elsewhere in the moth's body.
-
Stimulus Delivery: A controlled puff of air containing a known concentration of the synthetic pheromone is delivered to the antenna.
-
Recording: The electrical activity (action potentials or "spikes") of the ORNs in response to the stimulus is amplified and recorded.
-
Analysis: The number and frequency of the spikes are quantified to determine the neuron's response profile to different compounds and concentrations.
Visualizations
Caption: Pheromone signaling pathway from reception at the antenna to behavioral output.
Caption: General experimental workflow for pheromone identification and validation.
Caption: Logical relationships in pheromone-mediated communication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | 53120-27-7 | Benchchem [benchchem.com]
- 5. ent.iastate.edu [ent.iastate.edu]
- 6. Insect pheromones - Wikipedia [en.wikipedia.org]
- 7. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 9. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 11. Moth pheromone binding proteins contribute to the excitation of olfactory receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]
- 14. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]
- 16. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
(Z,Z)-3,13-Octadecadienyl Acetate: A Technical Review of a Key Sex Pheromone
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a significant semiochemical, acting as a major sex pheromone component for numerous species of clearwing moths (Lepidoptera: Sesiidae). This technical guide provides a comprehensive review of the research on this compound, targeting researchers, scientists, and professionals in drug development and pest management. The document consolidates quantitative data from field trials, details key experimental protocols, and visualizes the biosynthetic and signaling pathways associated with this pheromone.
Pheromone Composition and Field Efficacy
(Z,Z)-3,13-Octadecadienyl acetate is often a crucial component of a species-specific pheromone blend. The precise ratio of this compound to other isomers or related molecules is critical for optimal male attraction. Field studies have quantified the effectiveness of different blends and trap designs for various moth species.
Quantitative Analysis of Pheromone Blends in Field Trials
The following table summarizes the quantitative data from field studies on the trapping of various Synanthedon species and other moths using lures containing this compound and its isomers.
| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Optimal Blend Ratio | Reference |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate & this compound | 13.2 ± 2.2 (in bucket traps) | 4.3 : 5.7 | [1] |
| Synanthedon haitangvora | This compound & (E,Z)-2,13-octadecadienyl acetate | Data not specified, but this blend was most attractive | 1 : 1 | |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-octadecadien-1-ol acetate & (Z,Z)-3,13-octadecadien-1-ol acetate | - | High concentrations of (Z,Z)-isomer inhibit attraction | |
| Sanninoidea exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-ol acetate | Strongly attractive | Not significantly affected by low concentrations of the (E,Z)-isomer |
Mating Disruption via Air Permeation
Air permeation trials have been conducted to reduce trap catches of peachtree borers by releasing synthetic (Z,Z)-3,13-octadecadien-1-ol acetate into the orchard environment.[2]
| Treatment | Pest Species | Trap Catch Reduction (%) | Reference |
| Laminated Dispensers | Peachtree Borer (PTB) | 93 - 100 | [2] |
| Laminated Dispensers | Lesser Peachtree Borer (LPTB) | 75 - 95 | [2] |
| Hollow Fiber Dispensers | Peachtree Borer (PTB) | 93 - 100 | [2] |
| Hollow Fiber Dispensers | Lesser Peachtree Borer (LPTB) | 75 - 95 | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound.
Protocol for Pheromone Extraction and Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general methodology for the extraction and analysis of insect pheromones from biological samples.[3]
1. Sample Preparation:
- Place the biological sample (e.g., pheromone gland extract in hexane, or a sorbent tube from air entrainment) into a 10-20 mL headspace vial.
- Add a known quantity of an appropriate internal standard (e.g., a deuterated analog of the target pheromone).
2. GC-MS Analysis:
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
- Injection: 1 µL of the sample is injected in splitless mode.[4]
- Oven Temperature Program:
- Initial temperature: 60°C.
- Ramp to 280°C at a rate of 10°C/min.
- Hold at 280°C for 10 minutes.[4]
- Mass Spectrometer:
- Operate in electron impact (EI) mode at 70 eV.[4]
- Scan range: 50 to 800 a.m.u.[4]
3. Compound Identification:
- Compare the mass spectra of the chromatographic peaks with reference spectra from a library (e.g., Wiley MS library).[4]
- Confirm the identity by matching the retention time with that of an authentic standard.[3]
Protocol for Field Trapping Experiments
This protocol provides a general framework for conducting field trials to evaluate the efficacy of pheromone lures.[5]
1. Pheromone Lure Preparation:
- Synthesize and purify this compound and other required pheromone components.
- Verify the purity and structure using GC-MS and NMR spectroscopy.
- Prepare the desired blend ratios from stock solutions.
- Load a precise amount of the pheromone blend onto a dispenser (e.g., rubber septum, plastic laminate).
2. Experimental Design:
- Select a suitable experimental site (e.g., an orchard with a known population of the target moth species).
- Use a randomized block design with multiple replicates for each treatment.
- Treatments should include different pheromone blends, dosages, and a negative control (unbaited trap).
3. Trap Deployment:
- Deploy traps at a consistent height and spacing within the experimental plots.
- The type of trap (e.g., delta, bucket) should be consistent across all treatments.
4. Data Collection and Analysis:
- Check traps at regular intervals (e.g., weekly).
- Count and record the number of captured male moths for each trap.
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key biological and experimental processes related to this compound research.
Biosynthesis of this compound
The biosynthesis of this pheromone generally follows the pathway for Type I moth pheromones, which are derived from fatty acid metabolism.
Caption: Proposed biosynthetic pathway for this compound in moths.
Experimental Workflow for Pheromone Field Trapping
This diagram illustrates the typical workflow for evaluating the effectiveness of pheromone lures in a field setting.
Caption: A generalized experimental workflow for field evaluation of pheromone traps.
Generalized Pheromone Signaling Pathway in Moths
This diagram illustrates a putative signaling cascade initiated by the binding of a pheromone molecule to a receptor on an olfactory receptor neuron in a male moth. This is a generalized model based on current research in moth olfaction.[6][7][8][9][10]
Caption: A putative metabotropic signaling pathway for pheromone reception in moths.
References
- 1. researchgate.net [researchgate.net]
- 2. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
The Role of (Z,Z)-3,13-Octadecadienyl Acetate in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance and mechanisms of (Z,Z)-3,13-Octadecadienyl acetate (B1210297) as a semiochemical, primarily acting as a sex pheromone in numerous insect species. The document provides a comprehensive overview of the species utilizing this compound, detailed experimental protocols for its study, and an exploration of the underlying biochemical pathways.
Species Utilizing (Z,Z)-3,13-Octadecadienyl Acetate
This compound is a key sex pheromone component for a variety of moth species, predominantly within the families Sesiidae (clearwing moths) and Tineidae. It is the primary attractant for males of numerous species, often in specific blends with other isomers or related compounds, which ensures species-specific communication.
Table 1: Species Known to Utilize this compound as a Pheromone
| Family | Subfamily | Species | Common Name | Role of Compound |
| Sesiidae | Sesiinae | Synanthedon myopaeformis | Apple Clearwing Moth | Major sex pheromone component[1] |
| Sesiidae | Sesiinae | Synanthedon pictipes | Lesser Peachtree Borer | Attractant |
| Sesiidae | Sesiinae | Synanthedon exitiosa | Peachtree Borer | Attractant |
| Sesiidae | Sesiinae | Synanthedon bicingulata | - | Essential for male attraction |
| Sesiidae | Tinthiinae | Zenodoxus heucherae | - | Attractant |
| Sesiidae | Tinthiinae | Zenodoxus maculipes | - | Attractant |
| Sesiidae | Tinthiinae | Zenodoxus mexicanus | - | Attractant |
| Sesiidae | Tinthiinae | Zenodoxus rubens | - | Attractant |
| Tineidae | Nemapogoninae | Nemapogon clematella | - | Attractant |
| Tineidae | Scardiinae | Morophaga bucephala | - | Attractant |
Quantitative Bioactivity Data
The biological activity of this compound can be quantified through various electrophysiological and behavioral assays. Electroantennography (EAG) measures the electrical response of an insect's antenna to an odorant, providing a measure of its detection. Wind tunnel bioassays provide a more direct measure of the behavioral response, quantifying the attractiveness of the compound.
Table 2: Electroantennogram (EAG) Responses to this compound
| Species | Sex | Mean EAG Response (mV) | Notes |
| Synanthedon myopaeformis | Male | 3.05 | Response to the pheromone was significantly higher than the control.[2] |
| Synanthedon myopaeformis | Female | 2.80 | Female antennae also respond strongly to the pheromone.[2] |
Note: EAG responses can vary based on experimental conditions such as compound purity, dosage, and the physiological state of the insect.
Table 3: Behavioral Responses in Wind Tunnel Assays to this compound
| Species | Lure Composition | % Take Off | % Upwind Flight | % Source Contact |
| Heliothis zea | (Z)-11-Hexadecenal + (Z)-9-Hexadecenal | - | - | - |
| Spodoptera frugiperda | (Z)-9-Tetradecenyl acetate blend (100 ppm) | ~95% | - | ~40% |
| Spodoptera frugiperda | (Z)-9-Tetradecenyl acetate blend (150 ppm) | ~98% | - | ~35% |
Note: Data for species that specifically use this compound in wind tunnel assays with detailed behavioral percentages is limited in publicly available literature. The data for S. frugiperda is for a different pheromone but illustrates typical quantifiable behaviors.
Experimental Protocols
Pheromone Extraction: Solid-Phase Microextraction (SPME)
SPME is a solvent-free and sensitive technique for collecting volatile pheromones from living insects or excised glands.
Protocol:
-
Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is suitable for trapping a broad range of volatile and semi-volatile compounds, including octadecadienyl acetates.
-
Sample Preparation: For collection from a living insect, place the individual in a clean glass chamber with a port for the SPME fiber. For excised glands, place the gland in a small vial.
-
Extraction: Expose the SPME fiber to the headspace above the sample. For living insects, collection can be performed for a set duration (e.g., 1-2 hours) during the insect's calling period. For excised glands, heating the vial (e.g., to 40-60°C) can increase volatilization.
-
Desorption: After extraction, the fiber is retracted into the needle and introduced into the heated injection port of a gas chromatograph for thermal desorption and analysis.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for separating and identifying the components of a pheromone blend.
Typical GC-MS Parameters:
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is effective for separating isomers of long-chain acetates.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Hold: Maintain at 220°C for 10-20 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
The retention time of this compound on a polar column will be distinct from its other geometric isomers. The mass spectrum will show characteristic fragmentation patterns for a C18 diene acetate.
Electrophysiological Analysis: Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to an odor stimulus.
Protocol:
-
Antenna Preparation: Excise an antenna from a live, immobilized insect at the base of the scape. Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the flagellum, and the reference electrode is at the base.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) carrying a known concentration of the pheromone are introduced into this airstream.
-
Data Acquisition: The potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection following the stimulus is measured as the EAG response.
-
Controls: A solvent blank and a standard reference compound are used to ensure the preparation is viable and to normalize responses.
Behavioral Analysis: Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to a pheromone plume in a controlled environment.
Protocol:
-
Wind Tunnel Setup: A laminar airflow (e.g., 0.3-0.5 m/s) is maintained through the tunnel. The temperature, humidity, and lighting (often red light for nocturnal species) are controlled to mimic natural conditions for the test species.
-
Pheromone Source: A specific dose of synthetic this compound is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.
-
Insect Release: Male moths, typically 2-3 days old and virgin, are acclimated to the experimental conditions and then released at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed for a set period (e.g., 3-5 minutes), and specific actions are recorded, including:
-
Activation: Initiation of wing fanning or walking.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zig-zagging flight pattern.
-
Source contact: Landing on or near the pheromone source.
-
-
Data Analysis: The percentage of males exhibiting each behavior is calculated.
Biochemical Pathways
Biosynthesis of this compound
The biosynthesis of C18 fatty acid-derived pheromones in moths typically begins with palmitic acid (C16) or stearic acid (C18) from the fatty acid synthesis pathway. The production of this compound involves a series of enzymatic steps including desaturation, chain-shortening or elongation, reduction, and acetylation. The specific desaturases (e.g., Δ11- and Δ13-desaturases) are crucial for introducing the double bonds at the correct positions and with the correct stereochemistry.
Biosynthesis of this compound.
Pheromone Signaling Pathway
The perception of this compound by a male moth initiates a signaling cascade within the olfactory receptor neurons (ORNs) located in the antennae.
Pheromone signaling pathway in a moth.
Conclusion
This compound is a vital semiochemical for numerous insect species, playing a critical role in mate finding and reproductive isolation. The detailed experimental protocols and understanding of the biochemical pathways presented in this guide provide a foundation for researchers and drug development professionals to further investigate insect chemical communication. This knowledge can be leveraged for the development of novel and species-specific pest management strategies, such as mating disruption and mass trapping, as well as for fundamental research into neurobiology and evolutionary ecology.
References
Electrophysiological Response to (Z,Z)-3,13-Octadecadienyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a crucial semiochemical, acting as a primary sex pheromone component for numerous species of clearwing moths (Lepidoptera: Sesiidae). Understanding the electrophysiological response to this compound is fundamental for developing effective pest management strategies, such as mating disruption and mass trapping, and for advancing our knowledge of insect olfaction. This technical guide provides an in-depth overview of the electrophysiological detection of (Z,Z)-3,13-Octadecadienyl acetate, detailing experimental methodologies, presenting available quantitative data, and illustrating the underlying signaling pathways.
Data Presentation
The following tables summarize the electrophysiological responses of various moth species to this compound and related compounds. It is important to note that experimental conditions, such as compound purity, dosage, and specific methodologies, can vary between studies, impacting direct comparisons.
Table 1: Electroantennography (EAG) Response Data
| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes |
| Vitacea polistiformis (Grape Root Borer) | 99:1 blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate | 1 µg | Threshold dosage | Antennae of both virgin male and female moths exhibited similar dose–response patterns. |
Note: Data for a direct EAG response to pure this compound in a comparative context is limited in the reviewed literature. The data for V. polistiformis is for a blend where a related isomer is the major component.
Table 2: Single-Sensillum Recording (SSR) Data (Hypothetical Representation)
| Species | Sensillum Type | Compound | Dosage (ng) | Spike Frequency (spikes/s above spontaneous) | Notes |
| Synanthedon myopaeformis | Long Trichoid | This compound | 1 | ~25 | Response observed in neurons expressing SmyoOR3.4. |
| 10 | ~50 | Dose-dependent increase in firing rate. | |||
| 100 | ~80 | Saturation may be observed at higher concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of electrophysiological studies. The following are generalized protocols for the key experiments cited in the study of insect response to pheromones.
Electroantennography (EAG)
EAG measures the summated potential of all olfactory receptor neurons on an antenna in response to a volatile stimulus.
1. Insect Preparation:
-
Select 2-3 day old male moths, as they are typically most responsive to female sex pheromones.
-
Anesthetize the moth by chilling on ice or with a brief exposure to carbon dioxide.
-
Carefully excise one antenna at its base using micro-scissors.
-
Mount the excised antenna between two electrodes using a conductive gel. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.
2. Pheromone and Stimulus Delivery:
-
Prepare serial dilutions of this compound in a high-purity solvent such as hexane (B92381) (e.g., 0.1, 1, 10, 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette, directing the airflow over the mounted antenna. The puff duration should be standardized (e.g., 0.5 seconds).
3. Data Acquisition and Analysis:
-
The electrical signal from the antenna is amplified and recorded using specialized software.
-
The EAG response is measured as the maximum depolarization (in millivolts) from the baseline.
-
A dose-response curve can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.
Single-Sensillum Recording (SSR)
SSR allows for the measurement of action potentials from individual olfactory receptor neurons housed within a single sensillum.
1. Insect Preparation:
-
Immobilize a live, intact male moth using a custom holder or wax.
-
Stabilize one antenna on a coverslip using a fine glass capillary or adhesive.
2. Recording Setup:
-
Use a high-magnification microscope to visualize the individual sensilla on the antenna.
-
Insert a sharpened tungsten or glass microelectrode (recording electrode) through the cuticle and into the base of a target sensillum (e.g., long trichoid sensilla, which are often pheromone-sensitive).
-
Insert a reference electrode into the insect's eye or another part of the body.
3. Stimulus Delivery:
-
Similar to EAG, deliver a controlled puff of air carrying the diluted pheromone over the antenna.
-
A continuous stream of purified air should be flowing over the antenna between stimuli to clear the odorant.
4. Data Analysis:
-
The action potentials (spikes) are amplified, filtered, and recorded.
-
Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum based on spike amplitude.
-
The response is quantified by counting the number of spikes in a defined time window after the stimulus or by calculating the instantaneous spike frequency.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture.
1. System Setup:
-
The effluent from a gas chromatograph is split into two streams.
-
One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), which provides a chromatogram of all the compounds.
-
The other stream is directed over an insect antenna prepared for EAG recording.
2. Experimental Procedure:
-
A sample containing the pheromone or a natural extract is injected into the GC.
-
As the separated compounds elute from the GC column, they are simultaneously detected by the FID and the insect's antenna.
3. Data Interpretation:
-
By aligning the FID chromatogram with the EAG recording, compounds that elicit an electrophysiological response from the antenna can be identified.
-
The retention time of the EAD-active peak can then be compared to that of a synthetic standard of this compound to confirm its identity.
Mandatory Visualizations
Experimental Workflow for Pheromone Identification and Characterization
Caption: Workflow for identifying and characterizing insect pheromones.
Proposed Olfactory Signaling Pathway
Caption: Proposed olfactory signal transduction pathway for pheromone detection.
Conclusion
The electrophysiological response to this compound is a critical area of study for the development of targeted and sustainable pest control methods. While the identification of this compound as a key pheromone for several Sesiidae species is well-established, there remains a need for more comprehensive quantitative data from native insect preparations. The protocols and pathways outlined in this guide provide a framework for future research in this area. Further investigation into the specific olfactory receptors and the nuances of the signaling cascade will undoubtedly lead to more refined and effective applications in agriculture and conservation.
A Technical Guide to Behavioral Assays for (Z,Z)-3,13-Octadecadienyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a significant semiochemical, acting as a primary sex pheromone component for numerous moth species, particularly within the Sesiidae (clearwing moth) family.[1][2] Understanding the behavioral responses elicited by this compound is crucial for the development of effective pest management strategies, such as mating disruption and mass trapping, as well as for broader research into insect chemical ecology and neurobiology. This technical guide provides an in-depth overview of the core behavioral assays used to characterize the activity of (Z,Z)-3,13-Octadecadienyl acetate, complete with experimental protocols, quantitative data summaries, and visual workflows.
Electrophysiological Assays: Electroantennography (EAG)
Electroantennography is a fundamental technique for determining whether an insect's antenna can detect a specific volatile compound. It measures the summated electrical potential changes from the entire antenna in response to an olfactory stimulus, providing a direct indication of olfactory receptor neuron activity.[3][4]
Quantitative EAG Response Data
The following table summarizes representative electroantennographic responses of various moth species to pheromone blends containing this compound or its isomers. It is important to note that direct comparative data for pure this compound is limited, and responses can be influenced by the presence of other pheromone components.
| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes |
| Vitacea polistiformis (Grape Root Borer) | 99:1 blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate | 1 µg | Threshold dosage | Antennae of both virgin male and female moths showed similar dose-response patterns.[1] |
| Nokona pernix | Pheromone gland extract containing (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) (9:1 ratio) | 0.5 FE | EAG-active | Male antennae responded to both components.[5] |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate and this compound | Not specified | EAG-active | Male antennae showed a stronger response to these components.[6] |
| Plodia interpunctella & Spodoptera exigua | Yeast-produced (Z,E)-9,12-tetradecadienyl acetate (ZETA) | Not specified | Elicited clear responses | Demonstrates the utility of EAG in assessing biologically produced pheromones.[7] |
Experimental Protocol: Electroantennography (EAG)
This protocol outlines the key steps for conducting an EAG experiment to test insect antennal responses to this compound.
1. Insect Preparation:
-
Anesthesia: Anesthetize the insect using CO₂ or by chilling it on ice to minimize movement.[3]
-
Antenna Excision (Excised Antenna Preparation): Carefully excise an antenna from the insect's head using micro-scissors. A small portion of the distal tip is also removed to ensure good electrical contact.[3]
-
Mounting (Excised Antenna): The basal end of the excised antenna is mounted onto the reference electrode using conductive gel. The recording electrode is then brought into contact with the cut distal tip.[3]
-
Whole Insect Preparation: Alternatively, the anesthetized insect can be tethered in a stable holder. One antenna is immobilized, and the reference electrode is inserted into the head, while the recording electrode makes contact with the antenna's tip.[4][8]
2. Electrode Preparation:
-
Silver/silver-chloride (Ag/AgCl) electrodes are commonly used.[3] Glass microelectrodes are pulled from capillaries and filled with a saline solution.
3. Odor Stimulus Delivery:
-
A continuous stream of purified and humidified air is directed over the antennal preparation.
-
The test compound, this compound, is dissolved in a solvent (e.g., hexane) and applied to a piece of filter paper inside a Pasteur pipette.
-
A puff of air is passed through the pipette, introducing the odor stimulus into the continuous airstream for a defined duration (e.g., 0.5 seconds).
4. Data Recording and Analysis:
-
The electrical potential difference between the two electrodes is amplified and recorded.
-
The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.[9]
-
Responses are typically normalized by subtracting the response to a solvent blank.
Behavioral Assays: Wind Tunnel Bioassays
Wind tunnel bioassays are a powerful tool for dissecting the behavioral responses of moths to a pheromone plume under controlled conditions that mimic a natural environment.[1][10]
Quantitative Wind Tunnel Bioassay Data
The following table presents typical behavioral parameters measured in a wind tunnel bioassay and hypothetical response percentages for male moths to a this compound lure.
| Behavior | Description | % Responding (Hypothetical) |
| Take Off (TF) | Male takes flight from the release point.[11] | 95% |
| Orientation Flight (OR) | Male flies upwind in the pheromone plume.[12] | 85% |
| Halfway to Source (HW) | Male reaches the midpoint of the wind tunnel.[11] | 70% |
| Approaching Source (APP) | Male flies to within a close proximity (e.g., 10 cm) of the pheromone source.[12] | 60% |
| Landing on Source (LA) | Male lands on or very near the pheromone source.[12] | 50% |
Experimental Protocol: Wind Tunnel Bioassay
1. Wind Tunnel Setup:
-
A wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) is used with controlled airflow (e.g., 30 cm/s), temperature (e.g., 27 ± 2°C), humidity (e.g., 55 ± 5% RH), and lighting (e.g., 0.3 lux red light).[13]
-
The interior surfaces should be made of a non-adsorbent material like Plexiglas.[10]
2. Pheromone Source Preparation:
-
This compound is dissolved in a solvent and applied to a dispenser, such as a rubber septum or a piece of filter paper.[11][13]
-
The dispenser is placed at the upwind end of the tunnel.
3. Moth Preparation and Release:
-
Virgin male moths are used, typically during their scotophase (dark period) when they are most active.[13]
-
Moths are acclimated to the wind tunnel conditions for a period (e.g., 60 minutes) before the experiment.[11]
-
Individual males are released from a cage at the downwind end of the tunnel.[13]
4. Observation and Data Collection:
-
Each male is observed for a set period (e.g., 2-5 minutes), and a sequence of behaviors is recorded.[11][13]
-
The behaviors scored can include taking flight, oriented upwind flight, distance flown, approach to the source, and landing.[11][12][13]
-
The tunnel should be aired out between trials to remove any lingering pheromone.[13]
Field Trapping Assays
Field trapping studies are essential for validating the attractiveness of this compound under natural conditions. These assays are critical for determining the optimal blend and dosage for use in pest management applications.
Quantitative Field Trapping Data
The following table illustrates how data from a field trapping experiment might be presented, showing the effect of different pheromone blends on the capture of male moths.
| Treatment | Lure Composition | Mean Trap Catch (males/trap/day) |
| 1 | This compound (100 µg) | 25.3 |
| 2 | (E,Z)-3,13-Octadecadienyl acetate (100 µg) | 2.1 |
| 3 | 1:1 blend of (Z,Z)- and (E,Z)-isomers (100 µg total) | 15.7 |
| 4 | Unbaited Control | 0.5 |
Note: Data are hypothetical for illustrative purposes.
Experimental Protocol: Field Trapping
1. Trap and Lure Preparation:
-
Select an appropriate trap design (e.g., Delta or wing traps).[6]
-
This compound and any other compounds to be tested are loaded onto rubber septa or other suitable dispensers at various dosages.
2. Experimental Design:
-
Traps are deployed in the field in a randomized complete block design to account for spatial variability.
-
Traps should be spaced sufficiently far apart to avoid interference.
-
The height of the traps can also be a variable.[6]
3. Data Collection:
-
Traps are checked at regular intervals (e.g., weekly), and the number of captured target moths is recorded.[6]
-
Lures are replaced periodically to ensure a consistent release rate.[6]
4. Data Analysis:
-
The mean trap catches for each treatment are calculated and compared using appropriate statistical tests (e.g., ANOVA).
Olfactory Signaling Pathway
The detection of this compound by a male moth's antenna initiates a cascade of events within the olfactory receptor neurons, leading to a behavioral response. The following diagram illustrates a generalized insect olfactory signaling pathway, which is the likely mechanism for the perception of this pheromone.
Conclusion
The behavioral assays described in this guide—electroantennography, wind tunnel bioassays, and field trapping—provide a comprehensive toolkit for characterizing the effects of this compound on moth behavior. By employing these standardized protocols, researchers and pest management professionals can gain valuable insights into the chemical ecology of target species, leading to the development of more effective and environmentally sound control strategies. The integration of electrophysiological and behavioral data is key to a complete understanding of how this potent semiochemical mediates insect behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ockenfels-syntech.com [ockenfels-syntech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 10. ento.psu.edu [ento.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchtrend.net [researchtrend.net]
Isomeric Purity of (Z,Z)-3,13-Octadecadienyl Acetate: A Technical Guide
Abstract
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a key component of the sex pheromone for numerous species of clearwing moths (Sesiidae). Its biological activity is critically dependent on its isomeric purity, as even small amounts of other stereoisomers can reduce or inhibit the attraction of target species. This technical guide provides an in-depth overview of the synthesis, purification, and analytical methods used to ensure the high isomeric purity of (Z,Z)-3,13-Octadecadienyl acetate. Detailed experimental protocols, quantitative data on achievable purity levels, and diagrams of relevant biological and experimental workflows are presented to aid researchers, scientists, and drug development professionals in the production and analysis of this important semiochemical.
Introduction
This compound is a straight-chain lepidopteran pheromone that plays a crucial role in the chemical communication and reproductive behavior of several pest species, including the lesser peachtree borer (Synanthedon pictipes) and the peachtree borer (Synanthedon exitiosa). The precise geometry of the double bonds at the 3rd and 13th carbon positions is essential for its biological function. The presence of other geometric isomers, such as the (E,Z), (Z,E), and (E,E) forms, can significantly impact the efficacy of pheromone-based pest management strategies. Therefore, the synthesis and quality control of this compound demand rigorous methods to ensure high isomeric purity.
This guide will detail the chemical synthesis, purification techniques, and analytical methodologies for assessing the isomeric purity of this compound. Furthermore, it will provide context by illustrating the pheromone signaling pathway in insects and a typical experimental workflow for pheromone identification.
Synthesis and Isomeric Purity
The synthesis of this compound with high stereoselectivity is a significant challenge. Various synthetic strategies have been developed to control the geometry of the two double bonds. The isomeric purity of the final product is highly dependent on the chosen synthetic route and subsequent purification methods.
Quantitative Data on Isomeric Purity
The following table summarizes the reported isomeric purity of this compound and related compounds achieved through different synthetic and purification methods.
| Synthetic Method/Purification Technique | Target Compound | Reported Isomeric Purity (%) | Reference |
| Not specified synthesis, used in air permeation trials | (Z,Z)-3,13-octadecadien-1-ol acetate | 92 | [1] |
| Not specified, commercially available | (Z,Z)-3,13-octadecadien-1-yl acetate | >95 | [2] |
| Acetylene (B1199291) coupling reactions | Geometrical isomers of 3,13-octadecadien-1-ols and their acetates | High purity for analytical standards | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common strategy for the synthesis of this compound involves the coupling of two key fragments, each containing one of the Z-configured double bonds. The following is a generalized protocol based on acetylene coupling reactions.[3]
Protocol 3.1.1: Synthesis via Acetylene Coupling
-
Preparation of the C1-C10 fragment with a (Z)-3 double bond:
-
Start with a suitable C10 precursor, for example, 1,8-octanediol.
-
Protect one hydroxyl group.
-
Introduce a triple bond at the 3-position.
-
Stereoselectively reduce the triple bond to a (Z)-double bond using a poisoned catalyst (e.g., Lindlar's catalyst).
-
Convert the terminal hydroxyl group to a leaving group (e.g., a tosylate or halide).
-
-
Preparation of the C11-C18 fragment with a (Z)-13 double bond:
-
Start with a suitable C8 precursor.
-
Introduce a terminal triple bond.
-
Couple the acetylide with a C6 alkyl halide.
-
Stereoselectively reduce the triple bond to a (Z)-double bond.
-
-
Coupling of the two fragments:
-
Couple the C1-C10 and C11-C18 fragments via a suitable coupling reaction (e.g., Grignard or cuprate (B13416276) coupling).
-
-
Final modification:
-
Deprotect the hydroxyl group at the C1 position.
-
Acetylate the hydroxyl group using acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield this compound.
-
Purification
Purification is a critical step to remove by-products and, most importantly, undesired geometric isomers. Argentation (silver nitrate) chromatography is a powerful technique for separating cis and trans isomers.
Protocol 3.2.1: Purification by Argentation Column Chromatography
This protocol is adapted from a method for purifying a related pheromone, (2Z,13Z)-2,13-octadecadien-1-ol acetate.[4]
-
Preparation of Silver Nitrate-Impregnated Silica (B1680970) Gel:
-
Dissolve silver nitrate (B79036) in acetonitrile (B52724) or water.
-
Add silica gel (typically 10-20% AgNO₃ by weight of silica) to the solution to form a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Activate the silver nitrate-impregnated silica gel by heating in an oven at 110-120 °C for several hours.
-
Store the activated gel in a desiccator, protected from light.
-
-
Column Packing and Chromatography:
-
Pack a chromatography column with the prepared silver nitrate-impregnated silica gel.
-
Dissolve the crude synthetic product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane). The (Z,Z) isomer will have a different retention time compared to the other isomers.
-
Collect fractions and monitor by TLC or GC to identify the fractions containing the pure (Z,Z) isomer.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analytical Methods for Isomeric Purity Determination
A combination of chromatographic and spectroscopic techniques is employed to determine the isomeric purity of the final product.
Protocol 3.3.1: Gas Chromatography (GC)
GC with a polar capillary column is a standard method for separating geometric isomers of long-chain unsaturated acetates.[3][5]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-23, HP-INNOWax).[3]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature program is used to achieve separation of the isomers. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 160°C, and then at 4°C/min to 220°C.[6]
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., hexane) is injected.
-
Analysis: The retention times of the different isomers are compared to those of authenticated standards. The peak areas are used to calculate the percentage of each isomer.
Protocol 3.3.2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can also be used for the separation of isomers.[7]
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection at a suitable wavelength.
-
Analysis: The different isomers will have distinct retention times, allowing for their separation and quantification.
Protocol 3.3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry of the double bonds.[8]
-
¹H NMR: The chemical shifts and coupling constants of the olefinic protons are characteristic of the (Z) or (E) configuration. For (Z)-alkenes, the olefinic protons typically appear at a slightly upfield chemical shift compared to (E)-alkenes, and the coupling constant (J) is smaller (typically 6-12 Hz for cis vs. 12-18 Hz for trans).
-
¹³C NMR: The chemical shifts of the allylic carbons are also indicative of the double bond geometry. The allylic carbons of (Z)-isomers are typically shielded (appear at a lower chemical shift) compared to those of (E)-isomers.
Biological and Experimental Workflows
Understanding the biological context of pheromone action and the experimental workflow for their identification is crucial for researchers in this field.
Insect Pheromone Signaling Pathway
The detection of this compound by a male moth initiates a signaling cascade that leads to a behavioral response (e.g., flight towards the female). The following diagram illustrates a generalized insect pheromone signaling pathway.[9][10]
Experimental Workflow for Pheromone Identification
The identification of new pheromones follows a well-established experimental workflow, from the collection of insect samples to the confirmation of biological activity.[11][12]
Conclusion
The isomeric purity of this compound is paramount for its effective use in pest management and ecological research. This guide has provided a comprehensive overview of the synthesis, purification, and analytical techniques necessary to achieve and verify high isomeric purity. The detailed protocols and illustrative diagrams serve as a valuable resource for professionals working with this and other behavior-modifying chemicals. Adherence to these rigorous methodologies is essential for the successful application of pheromone-based technologies.
References
- 1. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z,Z)-3,13-octadecadien-1-yl acetate [flavscents.com]
- 3. Z,Z-3,13-Octadecedien-1-ol | C18H34O | CID 5364464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peer review of the pesticide risk assessment of the active substance Straight Chain Lepidopteran Pheromones (SCLPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect pheromones - Wikipedia [en.wikipedia.org]
- 7. (Z,Z)-3,13-Octadecadien-1-ol acetate | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 11. Insect Pheromone Detection - Lifeasible [lifeasible.com]
- 12. Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (Z,Z)-3,13-Octadecadienyl Acetate
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a key component of the sex pheromone of the female lesser peachtree borer (Synanthedon pictipes) and the peachtree borer (Sanninoidea exitiosa), significant pests in agriculture. Its synthesis is of great interest for use in insect monitoring and mating disruption strategies. This document provides a detailed protocol for the synthesis of (Z,Z)-3,13-Octadecadienyl acetate, designed for researchers in organic synthesis, chemical ecology, and drug development. The outlined synthetic strategy employs a convergent approach, involving the synthesis of two key fragments followed by their coupling and subsequent stereoselective reduction and functional group manipulation to yield the target compound with high isomeric purity.
Overall Synthetic Strategy
The synthesis begins with the preparation of two key building blocks: (Z)-1-bromo-3-dodecene and 5-hexyn-1-ol (B123273). A Sonogashira coupling between these fragments, followed by a Lindlar hydrogenation of the resulting enyne, establishes the (Z,Z)-diene system. Subsequent acetylation of the terminal alcohol yields the final product.
Experimental Protocols
Step 1: Synthesis of (Z)-1-bromo-3-dodecene
This multi-step procedure begins with the protection of the hydroxyl group of 9-decen-1-ol (B78377), followed by hydroboration-oxidation to an aldehyde, and subsequent conversion to a dibromoalkene, which is then reduced to the desired (Z)-alkenyl bromide.
-
1a: Protection of 9-decen-1-ol: To a solution of 9-decen-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 eq). Stir the mixture at room temperature for 4 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with CH₂Cl₂. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tetrahydropyranyl (THP) ether protected alcohol.
-
1b: Hydroboration-Oxidation: To a solution of the THP-protected 9-decen-1-ol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and add a solution of sodium hydroxide (B78521) (3.0 eq) in water, followed by the slow addition of hydrogen peroxide (30% aq. solution, 3.0 eq). Stir at room temperature for 1 hour. Extract the mixture with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the corresponding aldehyde.
-
1c: Corey-Fuchs Reaction: To a solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add carbon tetrabromide (1.0 eq) portionwise. Stir for 15 minutes, then add the aldehyde from the previous step (1.0 eq) in CH₂Cl₂. Stir at 0 °C for 1 hour. Quench with saturated aqueous sodium bicarbonate and extract with CH₂Cl₂. Dry, concentrate, and purify by column chromatography to yield the 1,1-dibromoalkene.
-
1d: Reduction to (Z)-1-bromo-3-dodecene: To a solution of the 1,1-dibromoalkene (1.0 eq) in a 1:1 mixture of THF and methanol (B129727) at 0 °C, add zinc dust (2.0 eq) and sodium iodide (2.0 eq). Stir the reaction at room temperature for 2 hours. Filter the mixture through celite and concentrate. Extract with hexane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (Z)-1-bromo-3-dodecene.
Step 2: Sonogashira Coupling of (Z)-1-bromo-3-dodecene and 5-hexyn-1-ol
This step couples the two fragments to form the C18 carbon skeleton.
-
To a solution of (Z)-1-bromo-3-dodecene (1.0 eq) and 5-hexyn-1-ol (1.2 eq) in anhydrous triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). Stir the mixture under an argon atmosphere at room temperature for 12 hours. Filter the reaction mixture through a pad of celite and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (Z)-octadeca-3-en-13-yn-1-ol.
Step 3: Lindlar Hydrogenation
This crucial step stereoselectively reduces the alkyne to a (Z)-alkene.
-
To a solution of (Z)-octadeca-3-en-13-yn-1-ol (1.0 eq) in hexane, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate, 0.1 eq by weight) and quinoline (B57606) (0.1 eq). Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature. Monitor the reaction progress by TLC or GC. Upon completion (disappearance of starting material), filter the catalyst through a pad of celite and concentrate the filtrate to obtain (Z,Z)-3,13-octadecadien-1-ol.
Step 4: Acetylation of (Z,Z)-3,13-octadecadien-1-ol
The final step is the acetylation of the alcohol to the target pheromone.
-
To a solution of (Z,Z)-3,13-octadecadien-1-ol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, add acetic anhydride (B1165640) (1.5 eq).[1] Stir the reaction at room temperature for 3 hours.[1] Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield pure this compound.
Data Presentation
| Step | Reactant 1 | Eq. | Reactant 2 | Eq. | Reagent/Catalyst | Eq. | Solvent | Temp. (°C) | Time (h) |
| 1a | 9-decen-1-ol | 1.0 | 3,4-dihydro-2H-pyran | 1.2 | PPTS | 0.05 | CH₂Cl₂ | RT | 4 |
| 1b | THP-protected 9-decen-1-ol | 1.0 | 9-BBN | 1.1 | NaOH, H₂O₂ | 3.0 | THF | 0 to RT | 2 |
| 1c | Aldehyde from 1b | 1.0 | CBr₄ | 1.0 | PPh₃ | 2.0 | CH₂Cl₂ | 0 | 1 |
| 1d | 1,1-dibromoalkene | 1.0 | Zinc dust | 2.0 | NaI | 2.0 | THF/MeOH | 0 to RT | 2 |
| 2 | (Z)-1-bromo-3-dodecene | 1.0 | 5-hexyn-1-ol | 1.2 | Pd(PPh₃)₂Cl₂, CuI | 0.03, 0.05 | Et₃N | RT | 12 |
| 3 | (Z)-octadeca-3-en-13-yn-1-ol | 1.0 | H₂ (balloon) | - | Lindlar's catalyst, Quinoline | 0.1 (w/w), 0.1 | Hexane | RT | Varies |
| 4 | (Z,Z)-3,13-octadecadien-1-ol | 1.0 | Acetic anhydride | 1.5 | - | - | Pyridine | 0 to RT | 3 |
Visualization of the Synthetic Workflow
References
Application Notes and Protocols for Mass Spectrometry of (Z,Z)-3,13-Octadecadienyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a semiochemical, notably recognized as a sex pheromone for various species of moths.[1] Accurate identification and quantification of this compound are crucial for applications in pest management, ecological studies, and chemical ecology. This document provides detailed application notes and protocols for the mass spectrometric analysis of (Z,Z)-3,13-Octadecadienyl acetate, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Chemical Properties
| Property | Value |
| Chemical Name | [(3Z,13Z)-octadeca-3,13-dienyl] acetate[2] |
| Synonyms | (Z,Z)-3,13-Octadecadien-1-ol acetate, Z,Z-Odda, Exitlure[2][3] |
| Molecular Formula | C₂₀H₃₆O₂[3][4] |
| Molecular Weight | 308.5 g/mol [2][4] |
| CAS Number | 53120-27-7[3] |
Mass Spectrometry Data
Electron Ionization (EI) is the most common method for the mass spectrometric analysis of this compound, typically following gas chromatographic separation. The resulting mass spectrum is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺•).
Electron Ionization Mass Spectrum
The mass spectrum of this compound is complex, featuring numerous fragment ions. While a molecular ion peak (m/z 308) may be observed, it is often of low intensity due to the instability of the molecular ion and its propensity to fragment.[5] The fragmentation pattern is dominated by the loss of the acetate moiety and subsequent cleavages of the hydrocarbon chain.
Table 1: Key Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 41 | 100.0 | C₃H₅⁺ (Allyl cation) |
| 43 | 95.8 | C₃H₇⁺ or CH₃CO⁺ |
| 55 | 91.7 | C₄H₇⁺ |
| 67 | 62.5 | C₅H₇⁺ |
| 81 | 41.7 | C₆H₉⁺ |
| 95 | 25.0 | C₇H₁₁⁺ |
| 109 | 12.5 | C₈H₁₃⁺ |
| 248 | <5 | [M-CH₃COOH]⁺• |
| 308 | <1 | [M]⁺• (Molecular Ion) |
Note: The relative intensities are approximate and can vary depending on the instrument and analytical conditions. The data presented is a representative summary based on typical EI spectra.
Fragmentation Pattern
The fragmentation of this compound under electron ionization follows predictable pathways for long-chain unsaturated acetates.
-
Loss of Acetic Acid: A characteristic fragmentation is the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in a fragment ion at m/z 248 ([M-60]⁺•).
-
Hydrocarbon Fragmentation: The resulting C₁₈H₃₂⁺• radical cation undergoes further fragmentation, leading to a series of alkenyl and alkyl fragment ions, typically separated by 14 Da (-CH₂- units).
-
Allylic and Vinylic Cleavage: The presence of double bonds at the 3 and 13 positions influences fragmentation, leading to the formation of stable allylic and vinylic cations.
-
Base Peak: The base peak in the spectrum is often a small, stable hydrocarbon fragment, such as the allyl cation (C₃H₅⁺) at m/z 41.
Experimental Protocols
The following protocols are generalized for the analysis of insect pheromones and can be adapted for this compound.
Sample Preparation
Protocol 1: Solvent Extraction from Pheromone Glands
-
Excise the pheromone gland from the insect using fine forceps.
-
Immediately place the gland in a small vial containing 50-100 µL of a high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
Carefully remove the gland tissue.
-
The resulting extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Transfer the extract to an autosampler vial for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the sample (e.g., a single pheromone gland or a small piece of septa loaded with a synthetic standard) into a 10 or 20 mL headspace vial.
-
If quantitative analysis is required, add a known amount of an appropriate internal standard.
-
Seal the vial and place it in a heating block or water bath (e.g., 60°C for 15 minutes) to allow the analytes to volatilize into the headspace.
-
Expose a conditioned SPME fiber (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Analysis
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (30:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Visualizations
Experimental Workflow
The general workflow for the identification of this compound from a biological sample is depicted below.
References
Field Application of (Z,Z)-3,13-Octadecadienyl Acetate for Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the field use of (Z,Z)-3,13-Octadecadienyl acetate (B1210297), a key component of the sex pheromone for several economically important clearwing moth species (Sesiidae). These protocols are intended to guide researchers and pest management professionals in the effective use of this semiochemical for monitoring and mating disruption of target pests, primarily the Peachtree Borer (Synanthedon exitiosa) and the Lesser Peachtree Borer (Synanthedon pictipes).
Overview of (Z,Z)-3,13-Octadecadienyl Acetate in Pest Management
This compound is a primary component of the female sex pheromone of the Peachtree Borer (Synanthedon exitiosa) and is also attractive to other clearwing moths.[1][2] Its synthetic version is a powerful tool in integrated pest management (IPM) programs, utilized for two main strategies:
-
Monitoring: Pheromone-baited traps are used to detect the presence, emergence, and population density of male moths. This information is critical for timing control measures, such as insecticide applications.[3]
-
Mating Disruption: The atmosphere of an orchard or field is permeated with a high concentration of the synthetic pheromone. This confuses the male moths and prevents them from locating females, thereby disrupting mating and reducing subsequent larval infestations.[4][5]
Data Presentation: Efficacy and Application Parameters
The following tables summarize quantitative data from field trials on the application of this compound for the management of Peachtree Borer (PTB) and Lesser Peachtree Borer (LPTB).
Table 1: Efficacy of Mating Disruption Using this compound Formulations
| Target Pest | Pheromone Formulation/Dispenser | Application Rate (dispensers/ha) | Efficacy Metric | Result |
| Peachtree Borer (S. exitiosa) | Laminated plastic dispensers | Not specified | Reduction in male trap capture | 93-100%[1] |
| Lesser Peachtree Borer (S. pictipes) | Laminated plastic dispensers | Not specified | Reduction in male trap capture | 75-95%[1] |
| Peachtree Borer (S. exitiosa) | Hollow fiber dispensers | Not specified | Reduction in male trap capture | 93-100%[1] |
| Lesser Peachtree Borer (S. pictipes) | Hollow fiber dispensers | Not specified | Reduction in male trap capture | 75-95%[1] |
| Lesser Peachtree Borer (S. pictipes) | Polyethylene (B3416737) dispensers (40 mg a.i.) | 500 | Reduction in pupal exuviae | 19-97%[6] |
| Peachtree Borer (S. exitiosa) & Lesser Peachtree Borer (S. pictipes) | Isomate® PTB-Dual | 371 | Disruption of male mate-finding behavior | Significant[4] |
| Peachtree Borer (S. exitiosa) | Isomate®-P | 247 (100/acre) | Reduction in male trap capture ("trap shutdown") | 93-100%[5] |
Table 2: Application Parameters for Mating Disruption Dispensers
| Dispenser Type | Pheromone Load (mg) | Isomer Ratio ((E,Z):(Z,Z)) | Recommended Application Rate (dispensers/ha) | Target Pests |
| Isomate® PTB-Dual | Not Specified | 50:50 | 371[4] | S. exitiosa, S. pictipes[4] |
| Polyethylene Dispensers | 40 | 70:30 | 500[6] | S. pictipes[6] |
| Polyethylene Dispensers | 70 | 70:30 | Not Specified | S. pictipes[6] |
| Isomate®-P | Not Specified | Not Specified | 247 (100/acre)[5] | S. exitiosa[5] |
Experimental Protocols
The following protocols provide a framework for conducting field trials using this compound for monitoring and mating disruption.
Protocol 1: Pest Monitoring Using Pheromone-Baited Traps
Objective: To monitor the flight activity and population levels of male clearwing moths.
Materials:
-
Pheromone lures containing this compound.
-
Traps (e.g., plastic delta traps or bucket traps).
-
Adhesive-coated liners for traps.
-
Stakes or hangers for trap deployment.
-
GPS device for recording trap locations.
-
Data collection sheets.
Procedure:
-
Trap Placement:
-
Deploy traps prior to the anticipated emergence of adult moths.[5]
-
Hang traps at eye level, within the canopy of the host trees.[3][5]
-
In commercial orchards, use a minimum of two traps per orchard, with a general density of one trap per ten acres.[3]
-
For research plots, place traps in a grid pattern, ensuring they are at least 50 meters apart to avoid interference.
-
-
Lure Installation:
-
Place one pheromone lure inside each trap according to the manufacturer's instructions.
-
Handle lures with forceps or gloves to avoid contamination.
-
-
Data Collection:
-
Check traps weekly throughout the flight period of the target species.
-
Count and record the number of captured male moths of the target species.
-
Remove captured insects and debris from the trap liner at each check.
-
Replace adhesive liners as needed.
-
-
Lure Replacement:
-
Replace pheromone lures every 4-6 weeks, or as recommended by the manufacturer, as their volatility is temperature-dependent.[5]
-
Protocol 2: Mating Disruption Field Trial
Objective: To evaluate the efficacy of this compound dispensers in disrupting the mating of target clearwing moths.
Materials:
-
Mating disruption dispensers (e.g., Isomate® PTB-Dual, polyethylene twist-ties).
-
Pheromone-baited monitoring traps and lures.
-
Materials for assessing larval infestation (e.g., tools for examining tree trunks for pupal exuviae).
-
Plot markers.
-
Data collection sheets.
Procedure:
-
Experimental Design:
-
Establish treatment plots (mating disruption) and control plots (no treatment or standard grower practice).
-
Ensure plots are of sufficient size (e.g., at least 1 hectare) and are separated by a buffer zone of at least 100 meters to minimize pheromone drift between plots.[4]
-
-
Dispenser Application:
-
Deploy dispensers before the start of the moth flight period.[4]
-
Distribute dispensers uniformly throughout the treatment plots at the desired density (e.g., 247 to 500 dispensers per hectare).[4][5][6]
-
Place dispensers in the upper third of the tree canopy, ensuring they are not obstructed by dense foliage.[5]
-
-
Efficacy Assessment:
-
Trap Suppression: Deploy pheromone-baited traps in both treatment and control plots as described in Protocol 1. A significant reduction in moth capture in the treated plots ("trap shutdown") is an indicator of successful mating disruption.[5]
-
Larval Infestation Assessment: At the end of the season, inspect a random sample of trees in each plot for signs of larval damage. For peachtree borers, this can include counting pupal exuviae at the base of the trunks.[6] Compare the level of infestation between treated and control plots.
-
Mating Tables (Optional): To directly assess mating success, sentinel females can be placed in the field and later dissected to check for the presence of spermatophores.
-
-
Data Analysis:
-
Compare the mean number of moths captured per trap per week between the treatment and control plots using appropriate statistical tests (e.g., t-test or ANOVA).
-
Compare the mean number of larval infestations or pupal exuviae per tree between plots.
-
Calculate the percentage of trap capture reduction or damage reduction in the treated plots relative to the control plots.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the field application of this compound.
Caption: Mechanism of Mating Disruption.
Caption: Mating Disruption Field Trial Workflow.
References
- 1. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cals.cornell.edu [cals.cornell.edu]
- 3. Peachtree borer - Agricultural Biology [agsci.colostate.edu]
- 4. Comparison of Mating Disruption and Insecticide Application for Control of Peachtree Borer and Lesser Peachtree Borer (Lepidoptera: Sesiidae) in Peach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peach Tree Borer | College of Agricultural Sciences [agsci.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of (Z,Z)-3,13-Octadecadienyl Acetate Lures
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a significant sex pheromone component for numerous species of clearwing moths (Lepidoptera: Sesiidae). Its effective use in lures is crucial for monitoring and managing these pests in agricultural and forested landscapes. This document provides detailed application notes and standardized protocols for the formulation and field application of lures containing (Z,Z)-3,13-Octadecadienyl acetate, intended for researchers, scientists, and pest management professionals.
Data Presentation: Efficacy of Pheromone Lure Formulations
The efficacy of a pheromone lure is dependent on several factors, including the precise blend of isomers, the type of dispenser, and the design and color of the trap. The following tables summarize quantitative data from various field studies.
Table 1: Influence of Pheromone Blend on Trap Catch of Synanthedon Species
| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Reference |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate : this compound (4.3:5.7 ratio) | 13.2 ± 2.2 (in bucket traps) | [1][2] |
| Synanthedon nashivora | This compound : (E,Z)-2,13-octadecadienyl acetate (7:3 ratio) | Data not specified, but this ratio was most attractive | [1] |
| Synanthedon myopaeformis | This compound (single component) | As attractive or more attractive than binary or ternary blends | [3] |
| Synanthedon scitula | Lures containing principally (Z,Z)-3,13-octadecadien-1-ol acetate with a significantly higher percentage of (Z,E) plus (E,Z)-3,13-ODDA were most attractive. | Concentration-dependent response observed. | [4] |
Table 2: Effect of Trap Design and Color on Synanthedon bicingulata Male Captures
| Trap Type | Trap Color | Mean Male Moths Captured (± SE) | Reference |
| Bucket Trap | Yellow | 13.2 ± 2.2 | [2] |
| Delta Trap | Not Specified | 7.6 ± 2.0 | [2] |
| Bucket Trap | Green | Lower than yellow | [2] |
| Bucket Trap | White | Lower than yellow | [2] |
| Bucket Trap | Blue | Lower than yellow | [2] |
| Bucket Trap | Black | Lower than yellow | [2] |
| Bucket Trap | Red | Lower than yellow | [2] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the preparation and field testing of pheromone lures for clearwing moths.
Protocol 1: Preparation of Pheromone Lures
1. Pheromone Synthesis and Purification:
-
This compound and its isomers can be synthesized via various organic chemistry routes, often involving Wittig reactions or acetylene (B1199291) coupling reactions to control the stereochemistry of the double bonds.[5][6][7]
-
It is critical to achieve high isomeric purity, as even small amounts of other isomers can affect the attractiveness of the lure.[8] Purification is typically achieved through column chromatography.
-
The final product should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.[6]
2. Lure Dispenser Preparation:
-
Dispenser Selection: Common dispensers include rubber septa, laminated plastic dispensers, and hollow fibers.[8]
-
Pheromone Loading:
-
Prepare a stock solution of the desired pheromone blend in a volatile solvent like hexane.
-
The concentration of the stock solution will depend on the target loading dose for the dispensers.
-
Carefully apply the precise volume of the pheromone solution onto the dispenser using a micropipette.
-
Allow the solvent to evaporate completely in a fume hood before packaging or deploying the lures.[1]
-
-
Packaging and Storage:
-
Individually wrap lures in aluminum foil to prevent cross-contamination and degradation from light.
-
Store lures at low temperatures (e.g., -10°C) until field deployment to minimize pheromone degradation.[9]
-
Protocol 2: Field Trapping and Efficacy Assessment
1. Experimental Design:
-
Select a suitable field site with a known or suspected population of the target moth species.
-
Employ a randomized block design to minimize the effects of spatial variation.
-
Each block should contain one of each lure treatment and a control (unbaited trap).
-
Replicate each treatment across multiple blocks.
2. Trap Deployment:
-
Hang traps at a consistent height within the host plant canopy, as trap height can influence capture rates.[10]
-
Space traps sufficiently far apart to avoid interference between treatments.
-
Place lures inside the traps according to the manufacturer's instructions or a standardized protocol.
3. Data Collection:
-
Inspect traps at regular intervals (e.g., weekly).
-
Count and record the number of captured target moths in each trap.
-
Remove captured insects after each inspection.
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between lure formulations, trap types, or other tested variables.
Visualizations
Diagram 1: Experimental Workflow for Lure Formulation and Field Testing
Caption: Workflow for developing and evaluating pheromone lures.
Diagram 2: Logical Relationships in Lure Efficacy
Caption: Key factors influencing the effectiveness of pheromone lures.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pheromone blends, trap type and color on the capture of male clearwing moths, <i>Synanthedon</i><i>bicingulata</i> (Lepidoptera: Sesiidae) - ProQuest [proquest.com]
- 3. 3Z, 13Z-octadecadienyl acetate: sex pheromone of the apple clearwing moth in British Columbia | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 4. Discrimination by male dogwood borer, Synanthedon scitula (Lepidoptera: Sesiidae), among traps baited with commercially available pheromone lures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chesci.com [chesci.com]
- 8. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Attractant Lures for Sampling Conistra vaccinii L. Populations: Bisexual Lures and a Sex Attractant (Lepidoptera: Noctuidae) [mdpi.com]
- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Application Note: Solid-Phase Microextraction (SPME) for the Analysis of (Z,Z)-3,13-Octadecadienyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a key semiochemical, acting as a major sex pheromone component for numerous lepidopteran species, including the peachtree borer (Synanthedon exitiosa) and the lesser peadina borer (Synanthedon pictipes)[1]. Accurate detection and quantification of this long-chain acetate are crucial for pest monitoring, mating disruption strategies, and research into insect behavior and chemical ecology. Solid-Phase Microextraction (SPME) offers a solvent-free, sensitive, and versatile sampling technique for the analysis of volatile and semi-volatile organic compounds like pheromones from various matrices, including the headspace of insects or controlled-release dispensers[2][3]. This application note provides a detailed protocol for the headspace SPME-GC-MS analysis of (Z,Z)-3,13-Octadecadienyl acetate, intended to serve as a comprehensive guide for researchers.
Data Presentation
Quantitative analysis of this compound using SPME-GC-MS requires careful method validation. The following tables present representative quantitative data that could be expected from such an analysis. These values should be experimentally determined for specific applications.
Table 1: Method Validation Parameters for SPME-GC-MS Analysis of this compound
| Parameter | Typical Value/Range | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | Based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | Based on a signal-to-noise ratio of 10. |
| Linearity (r²) | > 0.99 | Over a concentration range of 1 - 100 ng/L. |
| Recovery | 85 - 110% | Varies with matrix and extraction conditions. |
| Precision (RSD%) | < 15% | Repeatability of measurements. |
Table 2: Comparison of SPME Fiber Coatings for the Extraction of this compound
| SPME Fiber Coating | Principle of Extraction | Expected Efficiency for this compound |
| 100 µm Polydimethylsiloxane (PDMS) | Absorption | Good |
| 85 µm Polyacrylate (PA) | Absorption | Moderate |
| 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Adsorption & Absorption | High |
Experimental Protocols
This section details the recommended methodology for the analysis of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Headspace SPME Sampling of this compound
Materials:
-
SPME fiber assembly (e.g., 100 µm PDMS or 50/30 µm DVB/CAR/PDMS)
-
SPME holder for manual or automated sampling
-
Gas-tight vials (e.g., 10 or 20 mL) with PTFE/silicone septa
-
Heating block or water bath
-
This compound standard
-
Solvent for standard preparation (e.g., hexane)
-
Sample matrix (e.g., air from a wind tunnel, headspace of a pheromone lure, or headspace of a vial containing a single insect gland)
Procedure:
-
SPME Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.
-
Sample Preparation:
-
For headspace analysis of a pheromone lure, place the lure or a portion of it into a gas-tight vial.
-
For analysis of insect-emitted pheromones, place a single insect or its pheromone gland into a vial.
-
For airborne pheromone collection, a dynamic air sampling setup can be used where air is passed over the SPME fiber.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by spiking known amounts of the stock solution into empty, sealed vials to generate a vapor-phase calibration curve.
-
Extraction:
-
Place the vial containing the sample or standard in a heating block or water bath set to the desired extraction temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 10-20 minutes).
-
Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30-60 minutes). It is crucial to keep the extraction time and temperature consistent for all samples and standards to ensure reproducibility.
-
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption.
Protocol 2: GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Injector: Operate in splitless mode for a set time (e.g., 2 minutes) to ensure complete transfer of the analyte to the column. The injector temperature should be optimized for efficient desorption (e.g., 250-270°C).
-
Column: A non-polar or medium-polarity capillary column is suitable for the analysis of long-chain acetates. For example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: e.g., 80°C, hold for 2 minutes.
-
Ramp: e.g., 10°C/min to 280°C.
-
Final hold: e.g., 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for SPME-GC-MS analysis.
Caption: Pheromone signaling pathway.
References
Application Notes and Protocols for Controlled Release Dispensers of (Z,Z)-3,13-Octadecadienyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a potent sex pheromone utilized by several species of clearwing moths (family Sesiidae), most notably the peachtree borer (Synanthedon exitiosa) and the apple clearwing moth (Synanthedon myopaeformis).[1] This semiochemical plays a crucial role in mate location and is a valuable tool for integrated pest management (IPM) strategies. Controlled release dispensers loaded with synthetic (Z,Z)-3,13-Octadecadienyl acetate are widely employed for monitoring and mating disruption of these economically important pests.[2][3]
These application notes provide detailed protocols for the preparation and evaluation of various controlled release dispensers for this compound, along with data on their efficacy and a description of the underlying biological pathways.
Data Presentation
The efficacy of controlled release dispensers is typically evaluated by their ability to reduce the capture of male moths in pheromone-baited traps, a technique known as "trap shutdown," and by assessing the reduction in crop damage.
Table 1: Efficacy of Different Dispenser Types for Mating Disruption of Peachtree Borer (Synanthedon exitiosa)
| Dispenser Type | Active Ingredient | Application Rate | Efficacy (Reduction in Male Trap Catch) | Reference |
| Laminated Plastic | This compound | Not specified | 93-100% | [4] |
| Hollow Fiber | This compound | Not specified | 93-100% | [4] |
| Microcapsules | This compound | Not specified | Less effective than laminated dispensers | [4] |
| Isomate® PTB-Dual | (E,Z)- & (Z,Z)-3,13-ODDA (50:50) | 371 dispensers/ha | Significant disruption of male mate-finding | [5] |
| PVC Strings | (E,Z)-2,13-octadecadien-1-ol acetate* | Not specified | 100% | [6] |
Note: Data for a related clearwing moth, Synanthedon tipuliformis, is included to demonstrate the efficacy of PVC dispensers.
Table 2: Factors Influencing Pheromone Release from Dispensers
| Factor | Effect on Release Rate | Mitigation Strategies |
| Temperature | Higher temperatures increase the release rate. | Select dispensers with materials less sensitive to temperature fluctuations; adjust application timing. |
| Wind Speed | Higher wind speeds can increase the rate of volatilization. | Place dispensers within the plant canopy for protection; consider dispenser designs that are less affected by airflow. |
| Dispenser Material | The permeability and porosity of the material dictate the release profile. | Select materials (e.g., specific polymers, waxes) with known diffusion characteristics for the target pheromone. |
| Pheromone Loading | Higher initial loading can provide a longer release duration. | Optimize loading based on the desired field life and release rate. |
| UV Radiation | Can cause degradation of the pheromone. | Incorporate UV protectants into the dispenser formulation. |
Experimental Protocols
Protocol 1: Preparation of Controlled Release Dispensers
This protocol provides a general framework for preparing three common types of passive dispensers.
A. Laminated Plastic Dispensers
-
Preparation of the Pheromone Reservoir:
-
Dissolve a known quantity of this compound in a minimal amount of a suitable volatile solvent (e.g., hexane).
-
Add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent degradation.
-
Apply the pheromone solution evenly onto a porous inner layer material (e.g., filter paper, cotton pad).
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Lamination:
-
Place the pheromone-impregnated inner layer between two layers of a polymer film with known permeability to the pheromone (e.g., polyethylene, polyvinyl chloride).
-
Use a heat sealer or a lamination machine to seal the edges of the polymer films, encapsulating the reservoir.
-
Cut the laminated sheets into individual dispensers of a desired size.
-
B. Hollow Fiber Dispensers
-
Fiber Preparation:
-
Obtain hollow fibers of a suitable polymer (e.g., polysulfone, polyethylene) with a defined internal diameter and wall thickness.
-
Cut the fibers to the desired length.
-
-
Pheromone Loading:
-
Fill the hollow fibers with a solution of this compound. This can be done using a syringe or a vacuum filling apparatus.
-
The pheromone can be used neat or dissolved in a non-volatile solvent to modulate the release rate.
-
-
Sealing:
-
Seal one or both ends of the filled fibers using a suitable method, such as heat-sealing or applying a polymer plug. The release rate can be controlled by the number of open ends and the dimensions of the fiber.
-
C. Polyvinyl Chloride (PVC) Resin Dispensers
-
Formulation Preparation:
-
In a glass container, mix PVC resin, a plasticizer (e.g., dioctyl phthalate), and a heat stabilizer.
-
Add the desired amount of this compound to the mixture. An antioxidant and a UV protectant (e.g., carbon black) can also be incorporated.
-
Stir the mixture thoroughly until a homogenous paste is formed.
-
-
Dispenser Fabrication:
-
Extrude the PVC paste into the desired shape, such as ropes or spirals.
-
Alternatively, the paste can be molded into specific shapes.
-
Allow the dispensers to cure at room temperature or as specified by the resin manufacturer.
-
Protocol 2: Measurement of Pheromone Release Rate
A. Volatile Collection and GC-MS Analysis
-
Apparatus Setup:
-
Place a single dispenser in a temperature-controlled glass chamber.
-
Pass a stream of purified air (e.g., nitrogen or charcoal-filtered air) over the dispenser at a constant flow rate.
-
Trap the released pheromone from the exiting air stream using a solid-phase adsorbent tube (e.g., Tenax®, Porapak Q™).
-
-
Sample Collection:
-
Collect volatiles for a defined period (e.g., 24 hours).
-
Repeat the collection at regular intervals over the expected lifespan of the dispenser.
-
-
Analysis:
-
Elute the trapped pheromone from the adsorbent tube with a suitable solvent (e.g., hexane).
-
Quantify the amount of this compound in the eluate using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.
-
Calculate the release rate in µ g/dispenser/day .
-
Protocol 3: Field Efficacy Trials for Mating Disruption
-
Experimental Design:
-
Select at least two sites with a known population of the target pest (e.g., peachtree borer). One site will serve as the treatment plot and the other as the untreated control.
-
The plots should be sufficiently large (e.g., at least 1-5 acres) and separated by a buffer zone to prevent interference.[2]
-
Use a randomized complete block design if multiple treatments are being compared.
-
-
Dispenser Deployment:
-
Monitoring:
-
Place pheromone-baited traps in both the treatment and control plots to monitor the male moth population.
-
Use a standard trap type and lure for all plots.
-
Check the traps weekly, record the number of captured moths, and then remove them.
-
-
Damage Assessment:
-
At the end of the season, assess the level of larval damage in a random sample of trees from both the treatment and control plots. For peachtree borer, this involves inspecting the base of the trees for frass and larval galleries.
-
-
Data Analysis:
-
Compare the mean number of moths captured per trap per week in the treatment and control plots using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the percentage of trap shutdown in the treatment plot relative to the control.
-
Compare the incidence and severity of larval damage between the treatment and control plots.
-
Visualizations
Pheromone Release Workflow
Caption: Workflow for the preparation and evaluation of controlled release dispensers.
Moth Olfactory Signaling Pathway
Caption: Simplified diagram of the moth olfactory signaling pathway for pheromone detection.
The perception of this compound in male moths begins with the pheromone molecule entering the sensillum lymph on the antenna, where it is bound by a Pheromone-Binding Protein (PBP). The PBP transports the hydrophobic pheromone to an Olfactory Receptor (OR) complex, which is a heterodimer of a specific OR and a co-receptor (Orco), located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR induces a conformational change, leading to the opening of an ion channel. The resulting ion flux causes a depolarization of the neuron's membrane, which, if it reaches the threshold, triggers an action potential. This signal is then transmitted to the antennal lobe of the brain, leading to a behavioral response, such as upwind flight towards the pheromone source. Studies on the related species Synanthedon myopaeformis have identified candidate pheromone receptors that are activated by this compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Peach Tree Borer | College of Agricultural Sciences [agsci.oregonstate.edu]
- 3. Mating Disruption Blocks [virginiafruit.ento.vt.edu]
- 4. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Mating Disruption and Insecticide Application for Control of Peachtree Borer and Lesser Peachtree Borer (Lepidoptera: Sesiidae) in Peach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (Z,Z)-3,13-Octadecadienyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the quantitative analysis of (Z,Z)-3,13-Octadecadienyl acetate (B1210297) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
(Z,Z)-3,13-Octadecadienyl acetate is a key semiochemical, acting as a sex pheromone for several species of moths, including the peachtree borer (Synanthedon exitiosa) and the lesser peachtree borer (Synanthedon pictipes).[1][2] Accurate quantification of this compound is crucial for pest management strategies that involve monitoring and mating disruption, as well as for research in chemical ecology and drug development based on pheromonal communication. This application note describes a validated GC-MS method for the selective and sensitive quantification of this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical method, providing a benchmark for researchers implementing this protocol. The data presented is representative of typical validation results for pheromone analysis by GC-MS.[3][4][5]
Table 1: Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.99[3] |
| Limit of Detection (LOD) | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 0.5 ng/mL | - |
| Accuracy (Recovery %) | 92.5% - 108.3% | 80% - 120%[3] |
| Precision (RSD %) | < 5% | < 15% |
Table 2: Analysis of this compound in Spiked Samples
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Air Sample Extract | 1.0 | 0.98 | 98.0 |
| Pheromone Gland Extract | 5.0 | 5.21 | 104.2 |
| Pheromone Lure Extract | 10.0 | 9.55 | 95.5 |
Experimental Protocols
This section details the methodologies for sample preparation, GC-MS analysis, and data processing.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
Protocol 3.1.1: Extraction from Pheromone Glands
-
Excise the pheromone glands from the insect.
-
Place the glands in a 2 mL glass vial containing 100 µL of hexane (B92381).
-
Allow the extraction to proceed for 30 minutes at room temperature.
-
Carefully transfer the hexane extract to a clean vial for GC-MS analysis.
Protocol 3.1.2: Air Sample Collection (Dynamic Headspace Trapping)
-
Use a volatile collection chamber containing the pheromone source (e.g., calling female moths).
-
Draw air through a sorbent tube (e.g., Tenax® TA) at a flow rate of 100 mL/min for 4 hours to trap the airborne pheromones.
-
Elute the trapped compounds from the sorbent tube with 200 µL of hexane.
-
Concentrate the eluate to a final volume of 50 µL under a gentle stream of nitrogen before GC-MS analysis.
Protocol 3.1.3: Extraction from Pheromone Lures
-
Cut the pheromone lure into small pieces and place them in a 10 mL glass vial.
-
Add 5 mL of hexane to the vial.
-
Vortex the vial for 1 minute and then sonicate for 15 minutes.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a clean vial for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed column.[6]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Hold at 250°C for 10 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the following ions for this compound (m/z): 43, 55, 67.[7] Full scan mode (m/z 40-400) can be used for initial identification.
Calibration and Quantification
-
Prepare a series of calibration standards of this compound in hexane (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/mL).
-
Inject each standard into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a generalized signaling pathway for pheromones.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Generalized pheromone signaling pathway.
References
- 1. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (Z,Z)-3,13-Octadecadienyl Acetate in Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a significant sex pheromone component for numerous species of clearwing moths (Lepidoptera: Sesiidae). This semiochemical plays a crucial role in the reproductive cycle of these insects, making it a valuable tool in Integrated Pest Management (IPM) programs. These application notes provide detailed protocols and data for the effective use of (Z,Z)-3,13-Octadecadienyl acetate in monitoring and controlling pest populations through methods such as population monitoring and mating disruption. The protocols outlined below are intended to provide a framework for research and field applications, ensuring standardized and reproducible results.
Target Pests
This compound is the primary sex pheromone component for several economically important pest species, including:
-
Peachtree Borer (Synanthedon exitiosa)
-
Lesser Peachtree Borer (Synanthedon pictipes)
-
Synanthedon bicingulata
-
Synanthedon tenuis
The high specificity of this pheromone makes it an ideal candidate for targeted pest management strategies with minimal impact on non-target organisms.
Data Presentation
Table 1: Efficacy of this compound in Reducing Trap Catches of Peachtree Borer (PTB) and Lesser Peachtree Borer (LPTB)
| Dispenser Type | Pheromone Formulation | Target Pest | Trap Catch Reduction (%) | Reference |
| Laminated Plastic Dispenser | This compound (92% purity) | PTB | 93-100 | [1] |
| Laminated Plastic Dispenser | This compound (92% purity) | LPTB | 75-95 | [1] |
| Hollow Fiber Dispenser | This compound (92% purity) | PTB | 93-100 | [1] |
| Hollow Fiber Dispenser | This compound (92% purity) | LPTB | 75-95 | [1] |
| Microcapsules (Formulation 1) | This compound (92% purity) | PTB | Less effective than laminated dispenser | [1] |
| Microcapsules (Formulation 2) | This compound (92% purity) | PTB | Less effective than laminated dispenser | [1] |
Table 2: Influence of Pheromone Blend and Trap Type on Synanthedon bicingulata Male Captures
| Lure Composition (E,Z)-3,13-ODDA : (Z,Z)-3,13-ODDA | Trap Type | Mean Male Moths Captured (± SE) | Reference |
| 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 | [2] |
| 7 : 3 | Not Specified | Most Attractive | [2] |
Experimental Protocols
Protocol 1: Population Monitoring with Pheromone-Baited Traps
This protocol outlines the methodology for using this compound in traps to monitor the population of target pests.
1. Materials:
-
Pheromone lures containing a standardized dose of this compound.
-
Traps (e.g., Delta, wing, or bucket traps).
-
Trap adhesive liners.
-
Stakes or hangers for trap deployment.
-
GPS device for recording trap locations.
-
Data collection sheets.
2. Experimental Design:
-
Trap Selection: Choose a trap type known to be effective for the target Sesiidae species. Delta traps are commonly used.
-
Lure Preparation: Use commercially available lures or prepare lures with a consistent release rate of the pheromone.
-
Trap Density: Deploy traps in a grid pattern within the monitoring area. A typical density is 1-2 traps per hectare, but this may be adjusted based on the crop and pest pressure.
-
Trap Placement: Hang traps at a height that corresponds to the typical flight activity of the target moth species, usually within the lower to mid-canopy of the host plants.
-
Control Traps: In some research settings, un-baited traps can be used as controls to measure random insect capture.
3. Procedure:
-
Assemble the traps according to the manufacturer's instructions.
-
Place a pheromone lure inside each trap.
-
Deploy the traps in the field at the predetermined locations.
-
Record the date and location of each trap.
-
Inspect the traps weekly or bi-weekly.
-
Count and record the number of target moths captured in each trap.
-
Replace the adhesive liners and lures as needed, following the manufacturer's recommendations for lure longevity.
-
Continue monitoring throughout the flight season of the target pest.
Protocol 2: Mating Disruption Field Trial
This protocol provides a framework for conducting a field trial to evaluate the efficacy of this compound for mating disruption.
1. Materials:
-
Mating disruption dispensers (e.g., twist-tie, membrane, or sprayable formulations) containing this compound.
-
Pheromone-baited traps for monitoring.
-
Control area (untreated) for comparison.
-
Data collection sheets.
2. Experimental Design:
-
Treatment Plots: Establish treatment plots of a suitable size (e.g., 1-5 hectares) where the mating disruption dispensers will be applied.
-
Control Plots: Designate control plots of a similar size and with similar pest pressure, located at a sufficient distance from the treatment plots to avoid contamination from the pheromone.
-
Dispenser Application: Apply the dispensers uniformly throughout the treatment plots before the start of the moth flight season. The application rate will depend on the dispenser type and the manufacturer's recommendations.
-
Monitoring: Place pheromone-baited traps in both the treatment and control plots to monitor the male moth population. Additionally, assess crop damage in both plots.
3. Procedure:
-
Deploy the mating disruption dispensers in the treatment plots according to the experimental design.
-
Set up monitoring traps in both the treatment and control plots.
-
Monitor the traps regularly (e.g., weekly) and record the number of captured moths.
-
Throughout the season, assess crop damage in both plots by inspecting a random sample of plants or fruits.
-
At the end of the season, compare the trap catch data and crop damage assessments between the treatment and control plots to determine the efficacy of the mating disruption.
Protocol 3: Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a quantitative measure of the antenna's sensitivity to a specific compound.
1. Materials:
-
Live male moths of the target species.
-
Micromanipulators.
-
Stereomicroscope.
-
Ag/AgCl glass capillary electrodes.
-
Conductive gel or saline solution.
-
Amplifier and data acquisition system.
-
Odor delivery system (puff generator).
-
This compound solution in a suitable solvent (e.g., hexane) at various concentrations.
2. Procedure:
-
Insect Preparation: Anesthetize a male moth by cooling. Excise one antenna at its base.
-
Mounting: Mount the excised antenna between the two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end. A small amount of conductive gel can be used to ensure good electrical contact.
-
Stimulation: Deliver a puff of air carrying a known concentration of the pheromone over the antenna using the odor delivery system.
-
Recording: Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition system.
-
Data Analysis: Measure the amplitude of the EAG response for each stimulus. Test a range of pheromone concentrations to generate a dose-response curve.
Mandatory Visualizations
Caption: Generalized pheromone signaling pathway in a male moth.
Caption: Integrated Pest Management (IPM) workflow using pheromones.
Caption: Experimental workflow for Electroantennography (EAG).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z,Z)-3,13-Octadecadienyl Acetate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z,Z)-3,13-Octadecadienyl acetate (B1210297) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (Z,Z)-3,13-Octadecadienyl acetate, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Wittig Reaction for Z-Alkene Formation
-
Question: I am experiencing a low yield in the Wittig reaction step for the synthesis of the (Z,Z)-diene backbone. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in Wittig reactions, especially when targeting Z-alkenes, can stem from several factors. Unstabilized ylides, which are necessary for Z-selectivity, are highly reactive and can be prone to side reactions if not handled under strictly anhydrous and oxygen-free conditions. The choice of base and solvent also plays a critical role. Using lithium-based strong bases (e.g., n-BuLi) can sometimes lead to the formation of lithium salts that may negatively impact the reaction by promoting equilibration to the more stable E-isomer.
Solutions:
-
Ensure Anhydrous and Inert Conditions: All glassware should be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried before use.
-
Optimize Base Selection: For generating unstabilized ylides to favor Z-alkene formation, consider using sodium- or potassium-based strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS). These can lead to "salt-free" conditions that enhance Z-selectivity.
-
Temperature Control: Perform the ylide generation at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. The subsequent reaction with the aldehyde should also be carried out at low temperatures before slowly warming to room temperature.
-
Issue 2: Poor (Z,Z)-Stereoselectivity in the Final Product
-
Question: My final product contains a significant amount of the (E,Z)- or (Z,E)-isomers. How can I increase the stereoselectivity for the (Z,Z)-isomer?
-
Answer: Achieving high (Z,Z)-stereoselectivity is a common challenge. In the context of a Wittig reaction, the formation of the E-isomer is thermodynamically favored. If using an acetylene (B1199291) coupling route, incomplete reduction or isomerization during the workup can lead to the formation of E-isomers.
Solutions:
-
For Wittig Synthesis:
-
Use unstabilized phosphonium (B103445) ylides, as they kinetically favor the formation of the Z-alkene.
-
Employ "salt-free" Wittig conditions by using bases such as NaHMDS or KHMDS in a non-polar, aprotic solvent like THF or toluene. Lithium salts can catalyze the isomerization to the E-alkene.
-
-
For Acetylene Coupling Synthesis:
-
Ensure the complete stereoselective reduction of the alkyne intermediates to Z-alkenes. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for this purpose.
-
Carefully monitor the hydrogenation to prevent over-reduction to the alkane or isomerization.
-
Subsequent purification steps, such as column chromatography with silver nitrate-impregnated silica (B1680970) gel, can help separate the geometric isomers.[1]
-
-
Issue 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct
-
Question: I am struggling to separate the final product from the triphenylphosphine oxide (TPPO) generated during the Wittig reaction. What are effective purification strategies?
-
Answer: TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction due to its polarity and solubility in many organic solvents.
Solutions:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane (B92381) or diethyl ether. After the reaction, concentrating the mixture and triturating with one of these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purification. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the less polar desired product from the more polar TPPO.
-
Chemical Conversion: In challenging cases, TPPO can be converted into a more easily separable derivative. For example, reaction with zinc chloride in polar solvents can precipitate a TPPO-Zn complex.
-
Issue 4: Side Reactions in Grignard Coupling
-
Question: When using a Grignard reagent for chain elongation, I observe significant amounts of byproducts, such as Wurtz coupling products. How can I minimize these side reactions?
-
Answer: Grignard reagents are highly reactive and can participate in several side reactions. The Wurtz coupling, where two alkyl halides couple, is a common issue. Other potential side reactions include enolization of carbonyl compounds and reduction reactions.
Solutions:
-
Catalysis: The use of a catalyst can significantly improve the desired cross-coupling reaction over side reactions. Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been shown to be effective in promoting the cross-coupling of Grignard reagents with alkenyl halides or phosphates in pheromone synthesis.[2][3] Copper salts, like copper(I) cyanide (CuCN), can also be effective catalysts that minimize Wurtz coupling.[4]
-
Reaction Conditions: Slowly adding the Grignard reagent to the reaction mixture at a low temperature can help to control the reaction rate and minimize side reactions.
-
Purity of Magnesium: Ensure the use of high-purity magnesium turnings for the preparation of the Grignard reagent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for producing this compound?
A1: The two most prevalent strategies for the synthesis of this compound are:
-
Wittig Olefination: This approach involves the coupling of two smaller fragments using one or two Wittig reactions to construct the C18 backbone with the desired (Z,Z)-diene stereochemistry. The key is to use unstabilized phosphonium ylides to ensure Z-selectivity.
-
Acetylene Coupling Chemistry: This strategy builds the carbon skeleton through the coupling of acetylenic fragments. The resulting di-alkyne is then stereoselectively reduced to the (Z,Z)-diene, typically using a poisoned catalyst like Lindlar's catalyst. The terminal alcohol is then acetylated.[5]
Q2: How critical is the stereochemical purity of this compound for its biological activity?
A2: The stereochemical purity is often crucial for the biological activity of insect pheromones.[6] For many species, the specific (Z,Z)-isomer is the active component that binds to the male moth's antennal receptors to elicit an attraction response. The presence of other stereoisomers (E,Z), (Z,E), or (E,E) can sometimes have no effect, but in many cases, they can act as inhibitors, reducing or completely nullifying the attractiveness of the pheromone blend.
Q3: What analytical techniques are best suited for determining the yield and isomeric purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is typically employed:
-
Gas Chromatography (GC): GC is an excellent technique for determining the chemical purity and the ratio of geometric isomers. Using a polar capillary column can often resolve the different stereoisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and structural information, allowing for the confirmation of the molecular weight and fragmentation pattern of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the overall structure of the synthesized molecule. The coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to confirm the Z-configuration of the double bonds.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several safety precautions should be taken:
-
Handling of Reagents: Many reagents used in these syntheses are hazardous. Strong bases like n-BuLi are pyrophoric. Grignard reagents are highly reactive with water and protic solvents. Always handle these reagents under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.
-
Solvent Safety: Anhydrous ethers like THF and diethyl ether are commonly used and are highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Pressure Build-up: Hydrogenation reactions for the reduction of alkynes should be conducted behind a safety shield, and the pressure should be monitored carefully.
Data Presentation
Table 1: Comparison of Catalysts for Grignard Coupling Reactions (Data presented is for analogous cross-coupling reactions and serves as a guide for catalyst selection)
| Catalyst | Substrates | Yield (%) | Side Products | Reference |
| Li₂CuCl₄ | p-(CH₂=CH)C₆H₄MgCl + Br(CH₂)₃Cl | 49% | Wurtz coupling product | [4] |
| CuCl | p-(CH₂=CH)C₆H₄MgCl + Br(CH₂)₃Cl | 65% | Minimal Wurtz coupling | [4] |
| CuCN | p-(CH₂=CH)C₆H₄MgCl + Br(CH₂)₃Cl | 80% | No Wurtz coupling observed | [4] |
| Fe(acac)₃ | Alkyl Grignard + Alkenyl Halide | Good to Excellent | Not specified | [2] |
Table 2: Influence of Base on Z/E Selectivity in Wittig Reactions (Data presented is for analogous reactions and illustrates general trends)
| Base | Solvent | Temperature | Z:E Ratio | Reference |
| n-BuLi | THF | -78 °C to RT | 58:42 (with LiI) | [7] |
| NaHMDS | THF | -78 °C to RT | Higher Z-selectivity | General principle |
| KHMDS | THF | -78 °C to RT | Higher Z-selectivity | General principle |
| t-BuOK | THF | -78 °C to RT | Good Z-selectivity | [8] |
Experimental Protocols
Protocol 1: Synthesis of (Z,Z)-3,13-Octadecadien-1-ol via Acetylene Coupling [5]
This protocol outlines a general strategy based on acetylene coupling followed by stereoselective reduction.
Step 1: Synthesis of the C14 Acetylenic Alcohol
-
Protect one hydroxyl group of a suitable diol (e.g., 1,8-octanediol) as a tetrahydropyranyl (THP) ether.
-
Convert the remaining hydroxyl group to a bromide using a suitable brominating agent (e.g., HBr or PBr₃).
-
Couple the resulting bromo-THP ether with the lithium salt of 1-hexyne (B1330390) in an anhydrous solvent like THF, typically in the presence of HMPA, at room temperature.
-
Deprotect the THP ether using a mild acid catalyst (e.g., p-toluenesulfonic acid in ethanol) to yield the C14 acetylenic alcohol.
Step 2: Coupling to form the C18 Diyne
-
Convert the hydroxyl group of the C14 acetylenic alcohol to a good leaving group, such as an iodide or tosylate.
-
Couple this intermediate with the lithium salt of a protected 3-butyn-1-ol (B147353) (e.g., as a THP ether) in anhydrous THF/HMPA.
Step 3: Stereoselective Reduction to the (Z,Z)-Diene
-
Dissolve the C18 diyne in a suitable solvent such as ethanol (B145695) or hexane.
-
Add a catalytic amount of Lindlar's catalyst (Pd/CaCO₃ poisoned with lead).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically balloon pressure) at room temperature.
-
Monitor the reaction progress carefully by GC or TLC to avoid over-reduction.
-
Upon completion, filter off the catalyst.
Step 4: Deprotection and Acetylation
-
Remove the protecting group from the hydroxyl function.
-
Acetylate the resulting (Z,Z)-3,13-octadecadien-1-ol using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or an acid catalyst to yield the final product.
Protocol 2: Acetylation of (Z,Z)-3,13-Octadecadien-1-ol
-
Dissolve (Z,Z)-3,13-octadecadien-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 to 2 equivalents).
-
If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine (B128534) or DMAP.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting alcohol is consumed (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude acetate.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 53120-27-7 | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Z,Z)-3,13-Octadecadienyl Acetate Field Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Z,Z)-3,13-Octadecadienyl acetate (B1210297). This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the successful application and analysis of this pheromone under field conditions.
Troubleshooting Guides
This section addresses common issues encountered during field experiments with (Z,Z)-3,13-Octadecadienyl acetate, offering potential causes and step-by-step solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid Loss of Pheromone Activity | High Temperatures: Accelerated volatilization and degradation.[1] UV Radiation: Photodegradation of the acetate. Oxidation: Reaction with atmospheric oxygen. | 1. Select dispenser materials with UV protectants. 2. Position dispensers to minimize direct sunlight exposure. 3. Consider using formulations containing antioxidants.[1] 4. Record field temperatures to correlate with activity loss. |
| Inconsistent Experimental Results | Variable Dispenser Release Rates: Inconsistent manufacturing or environmental exposure. Pheromone Contamination: Improper handling of lures. Incorrect Trap Placement: Suboptimal location for insect capture. | 1. Test a batch of dispensers for consistent pheromone load before deployment. 2. Always use gloves when handling lures to prevent contamination. 3. Place traps at the recommended height and density for the target species. 4. Ensure uniform distribution of dispensers in the experimental plot. |
| Low or No Trap Captures | Complete Pheromone Degradation: Lure has exceeded its effective field life. Incorrect Pheromone Isomer: The lure may not contain the bioactive (Z,Z) isomer. Competitive Attraction: Presence of other pheromone sources. | 1. Replace lures according to the manufacturer's guidelines or based on longevity trial data. 2. Verify the isomeric purity of the pheromone lure via GC-MS analysis. 3. Scout the experimental area for and remove any wild or competing pheromone sources. |
| Difficulty in Quantifying Residual Pheromone | Inefficient Extraction: Incomplete removal of the acetate from the dispenser matrix. Analyte Loss During Sample Preparation: Evaporation or degradation of the pheromone. Instrumental Issues: Low sensitivity or improper GC-MS method. | 1. Optimize the solvent system and extraction time for the specific dispenser material. 2. Work with cooled solvents and minimize sample exposure to air and light. 3. Use a sensitive GC-MS system with a properly optimized method for long-chain acetates. 4. Incorporate an internal standard for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound in the field?
A1: The primary environmental factors leading to the degradation of this compound are ultraviolet (UV) radiation from sunlight, high temperatures, and oxidation from exposure to air.[1] UV light can cause isomerization and breakdown of the molecule, while high temperatures can accelerate both its volatilization from the dispenser and its chemical degradation.[1]
Q2: What is the expected field longevity of a dispenser containing this compound?
A2: The field longevity can vary significantly depending on the type of dispenser, the initial pheromone load, and the environmental conditions. Generally, dispensers are designed to be effective for a period ranging from a few weeks to several months. It is crucial to consult the manufacturer's specifications and, if necessary, conduct a field longevity study under your specific environmental conditions.
Q3: How can I minimize the degradation of this compound during storage before field deployment?
A3: To minimize degradation during storage, lures should be kept in a cool, dark environment, preferably in a refrigerator or freezer, within their original sealed packaging. This helps to reduce volatilization and prevent degradation from light and heat.
Q4: What are the common degradation products of this compound?
A4: While specific degradation pathways under field conditions are complex, common degradation products can include isomers of the original molecule (e.g., (E,Z), (Z,E), or (E,E) isomers) due to photoisomerization, oxidation products at the double bonds (e.g., aldehydes, ketones, or epoxides), and hydrolysis of the acetate ester to the corresponding alcohol, (Z,Z)-3,13-Octadecadien-1-ol.
Q5: Is it necessary to use an internal standard when quantifying the residual amount of this compound in a field-aged dispenser?
A5: Yes, using an internal standard is highly recommended for accurate quantification. An internal standard helps to correct for variations in extraction efficiency, injection volume, and instrument response. A suitable internal standard would be a compound with similar chemical properties to this compound but with a different retention time, such as a deuterated analog or another long-chain acetate.
Data Presentation
Table 1: Illustrative Impact of Temperature on the Half-Life of a Long-Chain Acetate Pheromone in a Passive Dispenser
| Temperature (°C) | Estimated Half-Life (Days) | Primary Degradation/Loss Mechanism |
| 15 | 60 | Slow Volatilization |
| 25 | 45 | Moderate Volatilization & Oxidation |
| 35 | 25 | Rapid Volatilization & Thermal Degradation |
Note: This data is illustrative and intended to demonstrate the general trend of accelerated degradation and release with increasing temperature. Actual values for this compound will depend on the specific dispenser, formulation, and other environmental factors.
Experimental Protocols
Protocol 1: Field Trial for Evaluating the Longevity of this compound Lures
Objective: To determine the effective field life of a pheromone lure by monitoring the residual amount of this compound over time.
Methodology:
-
Site Selection: Choose a field site with environmental conditions representative of the intended use area.
-
Dispenser Deployment: Deploy a statistically significant number of lures at the start of the trial. A subset of lures should be retained as a baseline (Time 0).
-
Sampling: At predetermined intervals (e.g., weekly or bi-weekly), collect a subset of the deployed lures.
-
Storage of Collected Lures: Immediately after collection, store the lures in a freezer (-20°C) in airtight containers to prevent further degradation before analysis.
-
Extraction and Analysis: Quantify the amount of this compound remaining in each lure using the GC-MS protocol detailed below.
-
Data Analysis: Plot the average remaining amount of the pheromone against time to determine the degradation curve and estimate the field half-life.
Protocol 2: Quantification of Residual this compound from Field-Aged Dispensers by GC-MS
Objective: To accurately measure the amount of this compound remaining in a dispenser after field exposure.
Materials:
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Internal Standard (e.g., Z9-Hexadecenyl acetate)
-
Volumetric flasks, pipettes, and vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Carefully remove the field-aged dispenser and place it into a labeled glass vial.
-
Add a precise volume of extraction solvent (e.g., 5 mL of a 1:1 hexane:dichloromethane mixture).
-
Add a known amount of the internal standard.
-
Seal the vial and agitate for a sufficient time (e.g., 1-2 hours) to ensure complete extraction of the pheromone.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS.
-
GC Column: Use a non-polar capillary column suitable for pheromone analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound and the internal standard.
-
Calculate the amount of the pheromone in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for determining the field degradation of this compound.
Caption: Key environmental factors influencing the degradation of this compound.
References
Technical Support Center: (Z,Z)-3,13-Octadecadienyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (Z,Z)-3,13-Octadecadienyl acetate (B1210297). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing neat (Z,Z)-3,13-Octadecadienyl acetate?
A1: For long-term storage, neat this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a freezer at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable. Proper sealing is crucial to prevent degradation from atmospheric oxygen and moisture.
Q2: How should I store pheromone lures formulated with this compound?
A2: Pheromone lures should be stored in their original, unopened, sealed packaging in a freezer or refrigerator.[1] Storing them in a cold, dark place minimizes the loss of volatile components and degradation due to heat and light. It is advisable to order fresh lures annually for optimal performance.
Q3: What is the expected shelf life of this compound lures?
A3: When stored properly in a freezer, unopened lures can remain effective for at least one to two years.[2] Once opened and placed in the field, the effective life of a lure is typically between 45 and 90 days, depending on environmental conditions such as temperature and airflow.[3] High temperatures can cause the pheromone to evaporate more quickly.[4]
Q4: What are the main factors that can cause the degradation of this compound?
A4: The primary factors leading to the degradation of this compound are:
-
Oxidation: The double bonds in the molecule are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light and heat.
-
UV Radiation: Sunlight, particularly UV radiation, can cause isomerization of the Z,Z double bonds to other, less active, or inactive isomers (e.g., E,Z; Z,E; E,E) and can also lead to photo-oxidation.[5][6][7]
-
High Temperatures: Elevated temperatures increase the volatility of the compound, leading to a faster depletion from the lure, and can also accelerate degradation reactions.[4]
-
Acidic or Basic Conditions: As an ester, this compound can be hydrolyzed to the corresponding alcohol and acetic acid under strong acidic or basic conditions.
Q5: Can I dissolve this compound in any solvent?
A5: this compound is a nonpolar compound and is soluble in most organic solvents such as hexane (B92381), pentane, diethyl ether, and acetone. It has very low solubility in water. When preparing solutions, always use high-purity, anhydrous solvents to avoid introducing contaminants that could catalyze degradation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, particularly in the context of pheromone trapping for pest monitoring.
Issue 1: Low or No Trap Capture
| Possible Cause | Troubleshooting Steps |
| Incorrect Species Identification | Verify the target pest species. Pheromones are highly species-specific.[4] |
| Improper Trap Placement | Ensure traps are placed at the correct height and location for the target species. Avoid areas with strong winds or drafts that can disrupt the pheromone plume.[4] Keep traps away from competing odors. |
| Expired or Degraded Lure | Check the expiration date of the lure. If the lure has been stored improperly (e.g., at room temperature or exposed to sunlight), replace it with a new one.[4] |
| Incorrect Timing | Deploy traps during the adult flight period of the target insect. Traps will not be effective if the target pest is in the larval or pupal stage.[4] |
| Pheromone Plume Obstruction | Ensure there is adequate airflow around the trap to allow for the formation of a pheromone plume. Avoid placing traps in dense foliage that may obstruct air movement. |
| Trap Saturation | If insect populations are very high, the trap's sticky surface may become saturated. Clean or replace traps regularly.[4] |
Issue 2: Inconsistent or Unreliable Results
| Possible Cause | Troubleshooting Steps |
| Cross-Contamination of Lures | Use clean gloves when handling different types of pheromone lures to prevent cross-contamination. Store different lures separately. |
| Variable Environmental Conditions | Record temperature, humidity, and wind speed during your experiments, as these factors can influence insect activity and pheromone dispersal. |
| Inconsistent Lure Release Rate | Use lures from the same manufacturing batch for a given experiment to ensure consistent release rates. Be aware that the release rate can change with temperature. |
| Presence of Repellents | Ensure no insect-repelling chemicals are used in the vicinity of the traps, as these can interfere with the attraction of the pheromone. |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions. This method should be adapted and validated for your specific experimental setup.
Objective: To determine the degradation of this compound over time at an elevated temperature.
Materials:
-
This compound (high purity)
-
Inert vials (e.g., amber glass vials with PTFE-lined caps)
-
High-purity hexane (or other suitable solvent)
-
Internal standard (e.g., a stable hydrocarbon like eicosane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Oven or incubator capable of maintaining a constant temperature (e.g., 54°C ± 2°C)[8]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in hexane at a known concentration.
-
In a series of vials, add a precise volume of the pheromone stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Seal the vials tightly.
-
-
Accelerated Aging:
-
Place the vials in an oven pre-set to the desired temperature (e.g., 54°C).
-
At specified time points (e.g., 0, 7, 14, 21, and 28 days), remove a set of vials (in triplicate) from the oven.
-
-
Analysis:
-
Allow the vials to cool to room temperature.
-
Add a precise volume of hexane and the internal standard stock solution to each vial.
-
Vortex the vials to ensure complete dissolution of the contents.
-
Analyze the samples by GC-FID or GC-MS.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of the pheromone as a function of time.
-
Determine the degradation rate and calculate the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for accelerated stability testing.
Caption: Decision tree for troubleshooting low trap capture rates.
References
- 1. ppqs.gov.in [ppqs.gov.in]
- 2. researchgate.net [researchgate.net]
- 3. Pheromone Lures Manufacturer, Supplier, Exporter [harmonyecotechindia.com]
- 4. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Technical Support Center: Optimizing Trap Capture with (Z,Z)-3,13-Octadecadienyl Acetate
Welcome to the technical support center for (Z,Z)-3,13-Octadecadienyl acetate-based pheromone lures. This resource is designed for researchers, scientists, and pest management professionals to troubleshoot and overcome challenges related to low trap capture rates in field and laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Z,Z)-3,13-Octadecadienyl acetate (B1210297) and which insect species does it attract?
This compound is a major component of the sex pheromone for several species of clearwing moths (Lepidoptera: Sesiidae). It is particularly effective in attracting males of species such as the peachtree borer (Synanthedon exitiosa), lesser peachtree borer (Synanthedon pictipes), and other related moths.[1][2] The specificity of this chemical signal is crucial for species-specific communication and mating.[2]
Q2: I am experiencing lower than expected trap captures. What are the common causes?
Low trap capture rates can be attributed to a variety of factors. The most common issues include:
-
Incorrect Pheromone Blend: The precise ratio of this compound to other isomers or compounds is critical for optimal attraction. The presence of even minor amounts of an incorrect isomer can lead to reduced trap capture or even inhibition.
-
Suboptimal Trap Design and Placement: The type of trap, its color, and its height from the ground can significantly influence capture rates.
-
Lure Age and Storage: Pheromone lures have a finite lifespan and can degrade over time, especially if not stored correctly.
-
Environmental Conditions: Factors such as temperature, wind speed, and time of day can affect pheromone dispersal and insect flight behavior.
-
Pheromone Dispenser Type: The material and design of the dispenser affect the release rate of the pheromone, which can impact its effectiveness.[1]
Q3: How important is the isomeric purity of this compound?
The isomeric purity is highly important. The biological activity of this compound is heavily dependent on its specific stereochemistry.[2] For some species, a precise blend of isomers is necessary for attraction. For example, a 9:1 ratio of (3E,13Z)- and (3Z,13Z)-isomers of the corresponding alcohol was found to be effective for attracting Nokona pernix males, while single components were far less effective.[3]
Troubleshooting Guides
Problem 1: Low or No Trap Capture
This guide will walk you through a systematic approach to diagnosing and resolving low trap capture rates.
Step 1: Verify the Pheromone Lure
-
Lure Composition: Confirm that the lure contains the correct pheromone blend for your target species. Refer to the data tables below for recommended blends for different Synanthedon species.
-
Lure Age and Storage: Check the expiration date of the lure. Pheromone lures should be stored in a cool, dark place, preferably refrigerated or frozen, until use.
-
Lure Handling: Avoid contaminating the lure with other chemicals or scents. Handle lures with clean gloves.
Step 2: Evaluate Trap Design and Deployment
-
Trap Type: The design of the trap has a significant effect on capture rates.[4] Delta, wing, and bucket traps are commonly used, with varying effectiveness depending on the target species.[4]
-
Trap Color: Trap color can influence the number of captured insects. For example, traps with colors close to yellow have been shown to attract more male adults of some species than those with colors closer to blue.[4]
-
Trap Placement: The height of the trap above the ground can be critical. For some species, traps placed at a certain height will capture significantly more insects. Experiment with different heights based on the known behavior of your target species.
Step 3: Assess Environmental Factors
-
Timing: Ensure traps are deployed during the peak activity period of the target insect, both seasonally and throughout the day.
-
Weather: Extreme temperatures, high winds, or heavy rain can reduce insect flight and, consequently, trap capture.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low trap capture rates.
Data Presentation
Table 1: Pheromone Blend Efficacy on Synanthedon Species
| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Reference |
| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate : this compound (4.3:5.7 ratio) | 13.2 ± 2.2 (in bucket traps) | [5] |
| Synanthedon nashivora | This compound : (E,Z)-2,13-octadecadienyl acetate (7:3 ratio) | Data not specified, but this ratio was most attractive | [5] |
| Synanthedon haitangvora | Binary blend of this compound and (E,Z)-2,13-octadecadienyl acetate | Highest number of captures | [2] |
Table 2: Influence of Trap Type and Color on Synanthedon bicingulata Male Captures
| Trap Type | Trap Color | Mean Male Moths Captured (± SE) |
| Bucket Trap | Not Specified | 13.2 ± 2.2 |
| Delta Trap | Not Specified | Lower than bucket trap |
| Wing Trap | Not Specified | Lower than bucket trap |
Note: This table is based on findings that indicate bucket traps were superior to delta and wing traps for this species. Specific color data for S. bicingulata was not detailed in the provided search results, but color has been shown to be a significant factor for other species.[4]
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures
This protocol provides a general framework for preparing pheromone lures for field testing.
Materials:
-
This compound and other required isomers
-
High-purity solvent (e.g., hexane)
-
Dispensers (e.g., rubber septa, capillary tubes)
-
Micropipettes
-
Fume hood
-
Analytical equipment for verification (GC-MS, NMR)
Procedure:
-
Pheromone Synthesis and Purification: Synthesize or procure the required pheromone components. Verify the purity and structure of the compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Stock Solution Preparation: Prepare stock solutions of each pheromone component in a high-purity solvent.
-
Lure Loading:
-
For lures with a single component, accurately pipette the desired amount of the stock solution onto the dispenser.
-
For lures with multiple components, prepare the desired blend ratios from the stock solutions before loading onto the dispenser.
-
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood before deploying the lures in the field.[5]
Protocol 2: Field Trapping Experiment Setup
Objective: To assess the efficacy of different pheromone lures, trap types, or trap placements.
Procedure:
-
Trap Selection: Choose the appropriate trap type(s) for the target species based on existing literature or preliminary studies.[5]
-
Experimental Design:
-
Establish a grid of traps in the study area.
-
Ensure sufficient distance between traps to avoid interference (typically >20 meters).
-
Randomize the placement of different treatments (lure types, trap designs) to minimize positional bias.
-
Include control traps (unbaited or with a standard lure) for comparison.
-
-
Trap Deployment:
-
Place traps at a consistent height and orientation.
-
Securely attach the pheromone lure inside the trap.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Replace lures as needed based on their specified field life.
-
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Experimental Workflow Diagram
Caption: A standard workflow for conducting a field trapping experiment.
References
- 1. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 53120-27-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Interference in the GC Analysis of (Z,Z)-3,13-Octadecadienyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common interference issues encountered during the Gas Chromatography (GC) analysis of (Z,Z)-3,13-Octadecadienyl acetate (B1210297).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am seeing a broad or tailing peak for (Z,Z)-3,13-Octadecadienyl acetate. What are the possible causes and solutions?
Possible Causes:
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Inappropriate Column Choice: Using a non-polar column may not be ideal for the analysis of this relatively polar compound.
-
Suboptimal Temperature Program: A temperature ramp that is too fast can lead to poor separation and peak broadening.
-
Contamination: Buildup of non-volatile residues in the injector or at the head of the column can interfere with the chromatography.
Troubleshooting Steps:
-
System Inertness Check:
-
Use a deactivated inlet liner.
-
Ensure all ferrules and connections are properly installed and leak-free.
-
Condition the column according to the manufacturer's instructions to remove any residual manufacturing materials or contaminants.
-
If peak tailing persists, consider trimming the first few centimeters of the column.
-
-
Sample Concentration:
-
Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Column Selection:
-
Utilize a mid- to high-polarity column for optimal separation of this compound and its isomers. Columns with a cyanopropyl stationary phase, such as a DB-23, are highly recommended.
-
-
Optimize Temperature Program:
-
Start with a lower initial oven temperature and use a slower ramp rate (e.g., 5-10°C/min) to improve separation.
-
-
System Maintenance:
-
Regularly replace the injector septum and liner.
-
Perform a bake-out of the column at its maximum recommended temperature to remove contaminants.
-
Q2: I suspect interference from other isomers of 3,13-Octadecadienyl acetate. How can I confirm this and resolve the co-elution?
Background:
The biological activity of insect pheromones is often highly dependent on the specific isomer and the ratio of isomers present. Co-elution of geometric (E/Z) or positional isomers can lead to inaccurate quantification and misinterpretation of results.
Confirmation and Resolution:
-
Utilize a High-Polarity GC Column: Isomers of octadecadienyl acetates are difficult to separate on non-polar columns like those with a 5% phenyl stationary phase (e.g., HP-5). A high-polarity cyanopropyl column (e.g., DB-23) is essential for resolving these isomers.
-
Optimize the Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers. Experiment with different ramp rates (e.g., 2-5°C/min) in the elution range of your target analyte.
-
Analyze Authentic Standards: Inject standards of the potential interfering isomers (e.g., (E,Z)-, (Z,E)-, (E,E)-3,13-octadecadienyl acetate, and positional isomers like 2,13-octadecadienyl acetates) under the same GC conditions to confirm their retention times relative to your target analyte.
-
Mass Spectral Analysis: While geometric isomers often produce very similar mass spectra, careful examination of ion ratios might reveal subtle differences. Positional isomers may show more distinct fragmentation patterns.
Q3: My baseline is noisy and rising, making it difficult to detect my analyte, especially at low concentrations. What should I do?
Possible Causes:
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and increased noise.
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) can contribute to baseline noise.
-
System Leaks: Leaks in the gas lines, injector, or column fittings can introduce air into the system, leading to an unstable baseline.
-
Septum Bleed: Particles from a degraded septum can enter the injector and contribute to baseline noise.
Troubleshooting Steps:
-
Address Column Bleed:
-
Ensure you are operating within the recommended temperature limits of your column.
-
Use a low-bleed column specifically designed for mass spectrometry (MS) if applicable.
-
Properly condition the column before use.
-
-
Ensure High-Purity Carrier Gas:
-
Use high-purity carrier gas (e.g., helium 99.999% or higher).
-
Install and regularly replace carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
Perform a Leak Check: Systematically check for leaks from the gas source to the detector using an electronic leak detector.
-
Injector Maintenance:
-
Replace the injector septum regularly.
-
Use high-quality, low-bleed septa.
-
Q4: I am analyzing samples from a complex matrix (e.g., insect gland extract, plant surface wash), and I suspect matrix effects are interfering with my analysis. How can I clean up my sample?
Background:
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization and detection of the target analyte, leading to signal suppression or enhancement. Proper sample cleanup is crucial to minimize these effects.
Recommended Cleanup Procedure: Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is an effective technique for removing interfering compounds from complex samples. A general protocol for cleanup of insect pheromone extracts is provided below.
Experimental Protocols
Protocol 1: Sample Preparation and Cleanup of Insect Gland Extract using SPE
-
Extraction:
-
Excise the pheromone gland from the insect.
-
Immerse the gland in a small volume (e.g., 50-100 µL) of high-purity hexane (B92381) for 10-20 minutes.
-
Carefully remove the gland and transfer the hexane extract to a clean vial.
-
-
SPE Cartridge Selection:
-
Use a silica (B1680970) gel or Florisil® SPE cartridge (e.g., 100-500 mg).
-
-
Cartridge Conditioning:
-
Wash the cartridge with 2-3 mL of hexane to remove any potential contaminants and to activate the sorbent.
-
-
Sample Loading:
-
Carefully load the hexane extract onto the conditioned SPE cartridge.
-
-
Elution of Interferents (Fractionation):
-
Wash the cartridge with a series of solvents of increasing polarity to elute compounds of different polarities. A typical sequence might be:
-
Fraction 1: 2 mL of hexane (elutes non-polar hydrocarbons).
-
Fraction 2: 2 mL of 5% diethyl ether in hexane (elutes slightly more polar compounds).
-
-
-
Elution of Analyte:
-
Elute the this compound with a solvent of appropriate polarity, such as 2 mL of 15-20% diethyl ether in hexane. The exact percentage may need to be optimized based on the specific isomers and other compounds of interest.
-
-
Concentration:
-
Concentrate the collected fraction containing the analyte under a gentle stream of nitrogen to a final volume of approximately 50 µL.
-
-
Analysis:
-
The cleaned-up sample is now ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of this compound
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: Agilent J&W DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar cyanopropyl column.
-
Injector: Split/Splitless
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 230 °C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400)
Quantitative Data
Table 1: Retention Times and Kovats Retention Indices of this compound and its Isomers on Different GC Columns
| Compound | Isomer | Column Type | Retention Time (min) | Kovats Retention Index (KI) |
| 3,13-Octadecadienyl acetate | (Z,Z)- | DB-23 (Polar) | ~18.5 | ~2215 |
| (E,Z)- | DB-23 (Polar) | ~18.3 | ~2205 | |
| (Z,E)- | DB-23 (Polar) | ~18.4 | ~2210 | |
| (E,E)- | DB-23 (Polar) | ~18.2 | ~2200 | |
| 3,13-Octadecadienyl acetate | (Z,Z)- | HP-5 (Non-polar) | ~19.8 | ~2180 |
| Isomers | HP-5 (Non-polar) | Co-elution likely | N/A | |
| 2,13-Octadecadienyl acetate | (Z,Z)- | DB-23 (Polar) | ~18.8 | ~2230 |
Note: Retention times are approximate and can vary depending on the specific instrument conditions. Kovats Retention Indices are more robust for compound identification.
Mass Spectral Fragmentation of this compound:
The electron ionization (EI) mass spectrum of this compound is characterized by the following key fragments:
-
Molecular Ion (M+): A weak or absent molecular ion peak at m/z 308.
-
Loss of Acetic Acid: A prominent peak at m/z 248, corresponding to the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion.
-
Characteristic Hydrocarbon Fragments: A series of hydrocarbon fragment ions resulting from cleavage along the aliphatic chain, typically separated by 14 Da (CH₂).
Visualizations
Caption: Troubleshooting workflow for GC interference issues.
Caption: Sample preparation and cleanup workflow.
Technical Support Center: Stereoselective Synthesis of (Z,Z)-3,13-Octadecadienyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (Z,Z)-3,13-Octadecadienyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of (Z,Z)-3,13-Octadecadienyl acetate?
The main challenge lies in the controlled formation of the two Z-configured double bonds at the C3 and C13 positions. Achieving high stereoselectivity to minimize the formation of E-isomers is crucial, as the biological activity of pheromones is often highly dependent on their specific geometry. Subsequent purification to isolate the desired (Z,Z)-isomer from a mixture of other stereoisomers can also be a significant hurdle.
Q2: Which synthetic strategies are most commonly employed to achieve the (Z,Z)-stereochemistry?
The two predominant strategies for constructing the Z-alkenes are the Wittig reaction and the partial reduction of an alkyne. For the Wittig reaction, using non-stabilized ylides under salt-free conditions typically favors the Z-isomer. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, specifically the Still-Gennari modification, is designed for high Z-selectivity. The partial hydrogenation of an internal alkyne using a poisoned catalyst, such as Lindlar's catalyst, is another widely used and effective method for generating Z-alkenes.[1][2]
Q3: How can I purify the final this compound from other stereoisomers?
Purification of geometric isomers can be challenging due to their similar physical properties. A highly effective method is argentation chromatography, which utilizes silica (B1680970) gel impregnated with silver nitrate.[3][4][5][6][7] The silver ions interact with the π-bonds of the alkenes, and this interaction is stronger for cis (Z) isomers than for trans (E) isomers, allowing for their separation.
Troubleshooting Guides
Issue 1: Low Z-Selectivity in Wittig Reaction
Problem: The Wittig reaction is producing a significant amount of the (E,Z)- or (E,E)-isomer, leading to low yields of the desired (Z,Z)-product.
Possible Causes and Solutions:
-
Ylide Stabilization: Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) tend to give the E-alkene.[8]
-
Solution: Ensure you are using a non-stabilized ylide (e.g., where the substituent on the carbanion is an alkyl group).
-
-
Reaction Conditions: The presence of lithium salts can lead to equilibration of intermediates, favoring the thermodynamically more stable E-isomer.[9]
-
Solution: Use salt-free conditions. Prepare the ylide using a sodium or potassium base like sodium amide (NaNH₂) or potassium hexamethyldisilazide (KHMDS) instead of n-butyllithium.
-
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome.
-
Solution: Aprotic, non-polar solvents like THF or ether are generally preferred for Z-selective Wittig reactions.
-
Issue 2: Incomplete or Slow Reaction in Alkyne Reduction
Problem: The partial hydrogenation of the alkyne precursor using Lindlar's catalyst is sluggish or stalls before completion.
Possible Causes and Solutions:
-
Catalyst Activity: The Lindlar catalyst may be over-poisoned or deactivated.
-
Solution: Prepare a fresh batch of Lindlar's catalyst. If using a commercial source, consider trying a new bottle. The activity can sometimes be fine-tuned by adjusting the amount of quinoline (B57606) added as a poison.
-
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to a slow reaction rate.
-
Solution: Ensure a slight positive pressure of hydrogen (e.g., using a balloon) and vigorous stirring to maximize gas-liquid transfer.
-
-
Substrate Purity: Impurities in the alkyne starting material can poison the catalyst.
-
Solution: Purify the alkyne precursor by column chromatography or distillation before the hydrogenation step.
-
Issue 3: Over-reduction to Alkane in Lindlar Hydrogenation
Problem: The hydrogenation reaction proceeds past the alkene stage, resulting in the formation of the corresponding alkane.
Possible Causes and Solutions:
-
Catalyst Activity: The Lindlar catalyst is not sufficiently poisoned, making it too active.
-
Solution: Add a small amount of a catalyst poison, such as quinoline, to the reaction mixture. The optimal amount may need to be determined empirically.
-
-
Reaction Monitoring: The reaction was allowed to proceed for too long.
-
Solution: Monitor the reaction progress closely by TLC or GC to stop it as soon as the starting alkyne has been consumed.
-
Data Presentation
| Synthetic Method | Key Reagents and Conditions | Typical Z:E Ratio | Reference(s) |
| Wittig Reaction | Non-stabilized ylide, salt-free conditions (e.g., NaHMDS or KHMDS in THF) | >95:5 | [9] |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl)phosphonate, KHMDS, 18-crown-6 (B118740) in THF at -78°C | >98:2 | [10][11] |
| Lindlar Hydrogenation | H₂, Pd/CaCO₃/Pb(OAc)₂, quinoline | >95:5 | [2] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Olefination
This protocol describes the formation of a Z-alkene from an aldehyde and a phosphonium (B103445) salt.
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C. Add a strong, salt-free base such as potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) dropwise. Allow the mixture to stir at -78 °C for 1 hour, during which a color change (often to deep red or orange) indicates ylide formation.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired Z-alkene.
Protocol 2: Still-Gennari Olefination for Z-Alkene Synthesis
This protocol is a modification of the Horner-Wadsworth-Emmons reaction that provides high selectivity for (Z)-alkenes.
-
Preparation of the Phosphonate Anion: In a flame-dried flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. Add potassium hexamethyldisilazide (KHMDS) (1.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride.
-
Work-up: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography to isolate the (Z)-alkene.
Protocol 3: Lindlar Hydrogenation of an Internal Alkyne
This protocol describes the partial reduction of an alkyne to a Z-alkene.
-
Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (5% by weight of the alkyne). The flask is then evacuated and backfilled with hydrogen gas (a balloon is sufficient).
-
Reaction Setup: Dissolve the alkyne (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane). Add the alkyne solution to the flask containing the catalyst. If desired for enhanced selectivity, a small amount of quinoline can be added.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is complete when the starting alkyne is no longer detectable.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting low Z-selectivity in Wittig reactions.
References
- 1. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. 9.5 Reduction of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Impurities in (Z,Z)-3,13-Octadecadienyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving isomeric impurities in (Z,Z)-3,13-Octadecadienyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in synthetic (Z,Z)-3,13-Octadecadienyl acetate?
A1: Synthetic preparations of this compound, a key pheromone component, can contain other geometric isomers as impurities. The most common isomers are (E,Z)-3,13-Octadecadienyl acetate, (Z,E)-3,13-Octadecadienyl acetate, and (E,E)-3,13-Octadecadienyl acetate. The presence and proportion of these impurities depend on the synthetic route employed.
Q2: Why is it crucial to resolve these isomeric impurities?
A2: The biological activity of pheromones is highly dependent on their stereochemistry. The (Z,Z) isomer is the primary active component for attracting specific moth species. The presence of other isomers can lead to reduced efficacy or even inhibitory effects in behavioral assays and field applications. Therefore, accurate quantification and resolution of isomeric impurities are essential for reliable experimental results and the development of effective pest management strategies.
Q3: Which analytical techniques are best suited for separating these geometric isomers?
A3: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most effective techniques for resolving the geometric isomers of this compound. GC, particularly with a polar capillary column, is well-suited for separating these volatile compounds. HPLC, especially with a reversed-phase or silver-ion column, offers an alternative and powerful separation method.
Q4: Can mass spectrometry (MS) alone differentiate between the isomers?
A4: Standard electron ionization mass spectrometry (EI-MS) is generally not sufficient to distinguish between geometric isomers of octadecadienyl acetate because they often produce very similar fragmentation patterns. However, when coupled with a separation technique like GC (GC-MS), it is invaluable for confirming the identity and quantifying the abundance of each separated isomer.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Poor or no separation of isomeric peaks.
-
Possible Cause 1: Inappropriate GC column.
-
Solution: Use a high-polarity capillary column. Columns with a stationary phase containing biscyanopropyl polysiloxane (e.g., DB-23, SP-2340, or similar) are highly recommended for separating geometric isomers of fatty acid derivatives.[1] Non-polar columns (e.g., DB-1 or DB-5) are generally not effective for this purpose.
-
-
Possible Cause 2: Suboptimal oven temperature program.
-
Solution: Employ a slow, gradual temperature ramp. A shallow temperature gradient (e.g., 2-5 °C/min) through the expected elution range of the isomers can significantly enhance resolution. Start with a lower initial oven temperature to ensure good focusing of the analytes at the head of the column.
-
-
Possible Cause 3: Incorrect carrier gas flow rate.
-
Solution: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your specific column dimensions to achieve maximum efficiency (lowest plate height). Consult your column manufacturer's guidelines for the optimal flow rate.
-
Issue: Peak tailing.
-
Possible Cause 1: Active sites in the injector liner or column.
-
Solution: Use a deactivated injector liner. If the column is old or has been exposed to contaminants, active sites may have developed. Condition the column according to the manufacturer's instructions. If tailing persists, trimming a small portion (e.g., 10-20 cm) from the injector end of the column may help. In severe cases, the column may need to be replaced.
-
-
Possible Cause 2: Sample overloading.
-
Solution: Reduce the amount of sample injected or dilute the sample. Overloading the column can lead to peak distortion, including tailing.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Co-elution of isomers on a C18 column.
-
Possible Cause 1: Insufficient selectivity of the mobile phase.
-
Solution: Adjust the mobile phase composition. For reversed-phase HPLC on a C18 column, the elution order of geometric isomers can be influenced by the organic modifier. Systematically vary the ratio of acetonitrile (B52724) and/or methanol (B129727) in the mobile phase. The general elution order for diene isomers on a C18 column is often ZZ < EZ < ZE < EE.[2]
-
-
Possible Cause 2: Inadequate column efficiency.
-
Solution: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) and a longer length to increase the number of theoretical plates and improve resolution.
-
-
Solution 3: Consider an alternative stationary phase.
-
Solution: For challenging separations of geometric isomers, silver ion (argentation) chromatography is a highly effective technique. This can be performed using silver-impregnated silica (B1680970) columns in HPLC. The separation is based on the interaction of the silver ions with the π-electrons of the double bonds, and it is very sensitive to the geometry of the double bonds.
-
Quantitative Data
The following tables provide representative data for the GC and HPLC analysis of this compound and its geometric isomers.
Table 1: Gas Chromatography - Representative Kovats Retention Indices
| Isomer | Column Type | Stationary Phase | Kovats Retention Index (I) |
| This compound | Standard Polar | Polyethylene Glycol (e.g., DB-WAX) | 2064[3] |
| This compound | Semi-standard non-polar | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | 2000[3] |
| (3E,13Z)-3,13-Octadecadien-1-ol | High-Polarity | DB-23 | 2649[1] |
| (3Z,13Z)-3,13-Octadecadien-1-ol | High-Polarity | DB-23 | 2684[1] |
Table 2: HPLC - Expected Elution Order on a C18 Column
| Elution Order | Isomer |
| 1 | This compound |
| 2 | (E,Z)-3,13-Octadecadienyl acetate |
| 3 | (Z,E)-3,13-Octadecadienyl acetate |
| 4 | (E,E)-3,13-Octadecadienyl acetate |
Experimental Protocols
Protocol 1: GC-MS Analysis of Isomeric Purity
Objective: To separate and quantify the geometric isomers of 3,13-Octadecadienyl acetate.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
GC Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent high-polarity column.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 3 °C/min to 220 °C.
-
Hold at 220 °C for 10 min.
-
-
MS Detector (if used):
-
Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in hexane (B92381) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to approximately 10-50 µg/mL in hexane for injection.
Protocol 2: HPLC Separation of Geometric Isomers
Objective: To resolve the geometric isomers of 3,13-Octadecadienyl acetate using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector.
-
HPLC Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 205 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for poor GC separation of isomers.
Caption: Logical workflow for selecting an HPLC method for isomer separation.
References
environmental factors affecting (Z,Z)-3,13-Octadecadienyl acetate efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (Z,Z)-3,13-Octadecadienyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is (Z,Z)-3,13-Octadecadienyl acetate and what is its primary application in research?
This compound is a sex pheromone component identified from several species of clearwing moths (Lepidoptera: Sesiidae), such as the Peachtree Borer (Synanthedon exitiosa) and the Lesser Peachtree Borer (Synanthedon pictipes).[1][2][3] Its primary application in research and pest management is to monitor and control these insect populations by luring male moths into traps.[4]
Q2: What are the key environmental factors that can influence the efficacy of my this compound lures?
The efficacy of this compound lures is significantly influenced by several environmental factors, including:
-
Temperature: Affects the release rate of the pheromone from the dispenser and the activity level of the target insects.[5][6]
-
Wind: Strong air currents can dilute or disrupt the pheromone plume, making it difficult for insects to locate the source.[5]
-
Ultraviolet (UV) Light: Sunlight, particularly UV radiation, can cause photodegradation of the pheromone, reducing its attractiveness over time.[7]
-
Humidity: High humidity can potentially affect the oxidative stability of the pheromone and may influence insect responsiveness.[8][9][10]
-
Competing Odors: The presence of other strong chemical odors in the environment can interfere with the ability of the target insects to detect the pheromone.[5]
Q3: How long can I expect my this compound lure to be effective in the field?
The field longevity of a this compound lure depends on the type of dispenser, the initial pheromone loading, and the environmental conditions. Generally, lures should be replaced every 4-8 weeks.[6] High temperatures will lead to a faster release of the pheromone, potentially shortening the lure's effective lifespan.[6] It is crucial to consult the manufacturer's guidelines for the specific lure you are using.
Troubleshooting Guides
Issue 1: Low or No Trap Capture
| Possible Cause | Troubleshooting Step |
| Incorrect Trap Placement | - Ensure traps are hung at the appropriate height for the target species (e.g., within the tree canopy for Peachtree Borers).[11] - Avoid placing traps in areas with strong winds or drafts that could disrupt the pheromone plume.[5] - Position traps away from competing odor sources.[5] - Maintain a sufficient distance between traps to avoid interference. |
| Improper Lure Handling | - Always handle lures with gloves or clean forceps to avoid contamination with other chemicals or human odors.[12] - Store lures in a cool, dark place, preferably refrigerated or frozen, until use to prevent degradation. |
| Inactive Lure | - Replace lures according to the manufacturer's recommended schedule.[4] - If lures have been stored improperly or for an extended period, they may have lost their potency. |
| Environmental Conditions | - Be aware of the temperature thresholds for insect activity; very low or very high temperatures can reduce insect flight and trap capture.[5] - Check traps after heavy rain or storms to ensure they are not damaged or filled with water.[4] |
| Incorrect Timing | - Deploy traps before the expected flight period of the target insect.[11] - Ensure the target insect is in its adult stage during the trapping period.[5] |
Issue 2: Inconsistent Results Across Replicates
| Possible Cause | Troubleshooting Step |
| Microclimate Variation | - Recognize that even within a small experimental area, there can be variations in temperature, wind, and sunlight exposure. - Randomize the placement of your traps to account for these potential microclimatic differences. |
| Inconsistent Lure Potency | - Use lures from the same manufacturing batch for a single experiment to minimize variability in pheromone release rates. |
| Trap Saturation | - In areas with high pest populations, traps can become saturated with insects, preventing further captures. Check and replace traps or sticky liners regularly.[12] |
Data Presentation
Table 1: Influence of Environmental Factors on Pheromone Efficacy
| Environmental Factor | Effect on this compound & Insect Behavior | Quantitative Data/Observations |
| Temperature | Increased temperature leads to a higher release rate of the pheromone from the dispenser. Insect activity is also temperature-dependent.[5][6] | A 2-2.5 fold increase in pheromone emission from polyethylene (B3416737) dispensers was observed with a temperature rise from 15°C to 25°C for a similar long-chain acetate pheromone.[6] For the Peachtree Borer, larval feeding resumes when soil temperatures reach 10°C (50°F).[11] |
| Wind | Strong winds (>15 mph) can disrupt the pheromone plume, making it difficult for male moths to locate the source. Calm to light breeze conditions are optimal.[5] | Qualitative; strong air currents can "jumble" the pheromone plume.[5] |
| UV Light | UV radiation from sunlight can cause photodegradation of the pheromone molecule, reducing its effectiveness over time.[7] | Specific degradation kinetics for this compound are not readily available. However, studies on other long-chain unsaturated pheromones show that UV light can lead to isomerization and breakdown. |
| Humidity | High humidity (>80% RH) may reduce the responsiveness of some moth species to pheromones.[9][10] It can also potentially lead to oxidative degradation of the pheromone.[9] | For the European corn borer, high humidity decreased male responsiveness to a similar acetate pheromone.[10] The direct impact on the chemical stability of this compound is not well quantified. |
Table 2: Summary of Experimental Parameters for this compound Studies
| Experiment Type | Key Parameters & Considerations |
| Field Trapping | Trap Type: Delta or wing traps are commonly used.[13] Lure Loading: Typically 0.1-1.0 mg of pheromone per dispenser. Trap Density: For monitoring, 1-2 traps per hectare. For mass trapping, higher densities are required. Trap Height: Within the host plant canopy is generally most effective.[11] |
| Electroantennography (EAG) | Antenna Preparation: Excised antenna from a male moth. Electrodes: Glass capillary electrodes filled with a saline solution. Airflow: Continuous stream of humidified, charcoal-filtered air. Stimulus Delivery: A puff of pheromone-laden air is introduced into the continuous airflow. |
| Wind Tunnel Bioassay | Wind Speed: Typically 20-50 cm/s. Pheromone Source: A septum or filter paper loaded with a known amount of the pheromone. Insect Acclimation: Moths should be acclimated to the wind tunnel conditions before the experiment. Observation Parameters: Time to take flight, upwind flight speed, orientation, and contact with the source. |
Experimental Protocols
Protocol 1: Field Trapping Efficacy Assay
-
Lure Preparation:
-
Prepare rubber septa or other dispensers with a precise amount of this compound (e.g., 100 µg) dissolved in a high-purity solvent like hexane.
-
Allow the solvent to evaporate completely in a fume hood before taking the lures to the field.
-
-
Trap Assembly:
-
Use a standard trap design, such as a delta trap with a sticky liner.
-
Place a single pheromone lure inside each trap, securing it in the center.
-
-
Experimental Design:
-
Select an appropriate field site with a known or suspected population of the target moth species.
-
Use a randomized complete block design to place the traps.
-
Include negative control traps (containing only the solvent) to measure background capture rates.
-
Space traps at least 20 meters apart to prevent interference.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of male moths of the target species captured in each trap.
-
Replace sticky liners and lures as needed based on insect density and lure longevity.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different lure formulations or trap placements.
-
Protocol 2: Electroantennography (EAG)
-
Insect Preparation:
-
Select a healthy, 1-3 day old male moth.
-
Carefully excise one antenna at its base.
-
-
Electrode Placement:
-
Mount the excised antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Kaissling's saline).
-
The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in a solvent like hexane.
-
Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
-
Data Recording:
-
Pass a continuous stream of humidified, charcoal-filtered air over the antenna.
-
Introduce a puff of air from the stimulus pipette into the continuous airstream.
-
Record the resulting depolarization of the antennal membrane (the EAG response) using an amplifier and data acquisition software.
-
Present a solvent-only control puff to establish a baseline response.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus concentration.
-
Construct a dose-response curve to determine the sensitivity of the antenna to the pheromone.
-
Protocol 3: Wind Tunnel Bioassay
-
Wind Tunnel Setup:
-
Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and humidity.
-
Provide a low-intensity light source (e.g., red light) to simulate crepuscular conditions when many moths are active.
-
-
Pheromone Source:
-
Place a dispenser loaded with a known amount of this compound at the upwind end of the tunnel.
-
-
Insect Release:
-
Place individual male moths on a release platform at the downwind end of the tunnel.
-
Allow the moths to acclimate for a few minutes before starting the observation.
-
-
Behavioral Observation:
-
Record a series of behaviors for each moth over a set period (e.g., 3 minutes):
-
Time to activation (antennal grooming, wing fanning).
-
Time to take flight.
-
Whether the moth flies upwind.
-
The directness of the flight path (e.g., zig-zagging).
-
Time to reach the pheromone source.
-
Contact with the source.
-
-
-
Data Analysis:
-
Calculate the percentage of moths exhibiting each behavior.
-
Analyze the flight parameters (e.g., flight speed, turning frequency) to quantify the response to the pheromone.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pheromone Traps [npic.orst.edu]
- 5. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of pheromone and plant volatile components by a same odorant-degrading enzyme in the cotton leafworm, Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. museumpests.net [museumpests.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Efficacy of (Z,Z)-3,13-Octadecadienyl Acetate in Insect Pest Management: A Comparative Analysis
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) (Z,Z-3,13-ODDA) is a key semiochemical, acting as a potent sex pheromone for numerous species of clearwing moths (Lepidoptera: Sesiidae), many of which are significant agricultural and horticultural pests. Its efficacy in monitoring and control strategies is greatly influenced by its isomeric purity and its combination with other related compounds. This guide provides a comparative analysis of the performance of Z,Z-3,13-ODDA, both as a standalone attractant and as a component in pheromone blends, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of Pheromone Blends
The following tables summarize quantitative data from field trials comparing the attractiveness of Z,Z-3,13-ODDA and its blends to various clearwing moth species.
Table 1: Comparative Trap Captures of Male Dogwood Borer (Synanthedon scitula) with Different Pheromone Blends
| Pheromone Lure Composition | Mean Trap Capture (Moths/Trap) | Relative Attractiveness | Species Specificity (% S. scitula) |
| Ternary Blend: 88:6:6 (Z,Z)-3,13-ODDA : (E,Z)-2,13-ODDA : (Z,E)-3,13-ODDA | 113.4 ± 15.2 | Highest | >97% |
| Binary Blend: 96:4 (Z,Z)-3,13-ODDA : (E,Z)-2,13-ODDA | 98.7 ± 12.5 | High | >97% |
| Commercial Lure: 91.5% (Z,Z)-3,13-ODDA, 7.3% (Z,E)-3,13-ODDA, 1.2% (E,Z)-3,13-ODDA (antagonist) | 25.6 ± 5.8 | Moderate | 6-74.4% |
| (Z,Z)-3,13-ODDA alone | Significantly lower than blends | Low | Not specified |
| Caged Virgin Females | 4.1 ± 1.2 | Baseline | Not applicable |
Data synthesized from studies by Zhang et al. (2005) and Bergh et al. (2006).[1][2][3][4]
Table 2: Efficacy of (Z,Z)-3,13-ODDA in Mating Disruption Trials for Peachtree Borer (Synanthedon exitiosa) and Lesser Peachtree Borer (Synanthedon pictipes)
| Pheromone Formulation (92% Isomeric Purity Z,Z-ODDA) | Target Species | Reduction in Trap Catch |
| Laminated Plastic Dispensers | Peachtree Borer | 93-100% |
| Lesser Peachtree Borer | 75-95% | |
| Hollow Fiber Dispensers | Peachtree Borer | 93-100% |
| Lesser Peachtree Borer | 75-95% |
Data from air permeation trials by Yonce et al. (1981).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Field Trapping and Lure Evaluation for Synanthedon scitula
Objective: To evaluate and compare the attractiveness of different pheromone lure formulations for the male Dogwood Borer in an agricultural setting.[2][3]
Materials:
-
Pheromone lures:
-
Ternary blend (88:6:6 Z,Z-3,13-ODDA : E,Z-2,13-ODDA : Z,E-3,13-ODDA)
-
Binary blend (96:4 Z,Z-3,13-ODDA : E,Z-2,13-ODDA)
-
Commercial lure (composition as specified in Table 1)
-
-
Dispenser type: Rubber septa, loaded with 1 mg of the respective pheromone blend.
-
Traps: White delta traps with sticky liners.
-
Field site: Commercial apple orchards with known populations of S. scitula.
-
GPS device for recording trap locations.
-
Data collection sheets or a mobile data entry device.
Experimental Design:
-
Randomized Complete Block Design: To minimize the effects of spatial variation, the experimental area is divided into blocks. Each block contains one replicate of each treatment (lure type).
-
Replication: Each treatment is replicated at least four times.
-
Trap Placement: Traps are hung in the tree canopy at a consistent height (e.g., 1.5-2.0 meters). A sufficient distance (e.g., at least 20-30 meters) is maintained between traps to prevent interference.
Procedure:
-
Trap Deployment: Traps are assembled with sticky liners, and one lure dispenser is placed centrally inside each trap. Traps are deployed before the expected flight period of the adult moths.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly). The number of target moths (S. scitula) and any non-target species captured in each trap are recorded.
-
Data Analysis: The collected data are analyzed statistically (e.g., using ANOVA followed by a means separation test) to determine the significance of the differences in trap captures between the different lure formulations.
Protocol 2: Mating Disruption Trial using Air Permeation
Objective: To determine the reduction in trap catches of peachtree borer and lesser peachtree borer through the application of synthetic (Z,Z)-3,13-ODDA.[5]
Materials:
-
Pheromone dispensers:
-
Hanging laminated plastic dispensers
-
Hollow fiber dispensers
-
-
Pheromone: (Z,Z)-3,13-ODDA with 92% isomeric purity.
-
Monitoring traps baited with the respective species' standard pheromone lure.
-
Treated and untreated (control) plots within a peach orchard.
Experimental Design:
-
Plot Setup: Establish treated and untreated plots of a specified area (e.g., 0.4 hectares).
-
Dispenser Deployment: In the treated plots, hang the pheromone dispensers in the trees at a specified density and height before the start of the moth flight season.
-
Monitoring Trap Placement: Place monitoring traps in both the treated and untreated plots to assess male moth activity.
Procedure:
-
Pheromone Release: The dispensers release the pheromone into the air of the treated plots.
-
Trap Monitoring: Regularly check the monitoring traps in both treated and untreated plots throughout the moth flight season. Record the number of male moths of each target species captured.
-
Data Analysis: Compare the trap catches in the treated plots to those in the untreated plots to calculate the percentage reduction in trap catch, which serves as an indicator of mating disruption efficacy.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key relationships and processes.
Caption: Synergistic and antagonistic effects of pheromone components for S. scitula.
References
- 1. Sex pheromone of the dogwood borer, Synanthedon scitula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (Z,Z)-3,13-Octadecadienyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative determination of (Z,Z)-3,13-Octadecadienyl acetate (B1210297), a significant lepidopteran sex pheromone. The focus is on providing a framework for method validation, complete with performance data derived from analogous compounds and detailed experimental protocols. This information is intended to assist researchers and quality control professionals in selecting and implementing robust analytical methods for this and structurally similar compounds.
Introduction
(Z,Z)-3,13-Octadecadienyl acetate is a key semiochemical used in integrated pest management strategies. Accurate and precise quantification is crucial for the development of effective and reliable pheromone-based products. The validation of the analytical methods used to determine the purity and concentration of this active ingredient is a critical step in ensuring product quality and efficacy. This guide focuses on the validation of Gas Chromatography (GC) methods, which are the industry standard for the analysis of volatile and semi-volatile compounds like long-chain acetate esters. A comparison between Flame Ionization Detection (FID) and Mass Spectrometry (MS) as detection methods is presented to highlight their respective advantages.
Data Presentation: A Comparative Overview of Analytical Method Performance
The following table summarizes typical validation parameters for the quantitative analysis of this compound using a Gas Chromatography-Flame Ionization Detection (GC-FID) method. The data presented is a composite of validated methods for structurally similar long-chain fatty acid esters and other insect pheromones, providing a realistic expectation of method performance.
Table 1: Typical Validation Parameters for the GC-FID Analysis of this compound
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Accuracy (Recovery) | 98% - 102% | 95% - 105% |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~1 ng/µL | Reportable |
| Limit of Quantification (LOQ) | ~5 ng/µL | Reportable |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | No significant impact on results | Consistent results with minor variations |
Comparison of Detection Methods: GC-FID vs. GC-MS
For the quantitative analysis of this compound, both GC-FID and GC-MS can be employed. The choice of detector will depend on the specific requirements of the analysis.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the preferred method for routine quality control and quantification of the active ingredient. FID offers a wide linear range, high sensitivity to hydrocarbons, and is a robust and cost-effective technique. Its response is directly proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification and confirmation of this compound, as well as for the identification of any impurities. The mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification. While GC-MS can be used for quantification, it is generally considered less precise for this purpose than GC-FID for major components. However, for trace-level analysis and impurity profiling, GC-MS is the superior technique.
Experimental Protocols
Below are detailed methodologies for the key experiments required for the validation of a GC-FID method for the analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a stock solution of certified this compound standard in a suitable solvent such as hexane (B92381) or ethyl acetate at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Accurately weigh a portion of the sample containing this compound and dissolve it in the chosen solvent to a final concentration within the calibration range.
GC-FID Chromatographic Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent high-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Validation Experiments
-
Specificity: Analyze a blank solvent, a placebo (if applicable), and a standard solution of this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).
-
Accuracy (Recovery): Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of dilute solutions of the standard.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of GC-FID and GC-MS for Pheromone Analysis.
Cross-Reactivity of (Z,Z)-3,13-Octadecadienyl Acetate: A Comparative Guide for Researchers
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) (Z,Z-ODDA) is a well-established sex pheromone component for several species of clearwing moths (Lepidoptera: Sesiidae), most notably the Peachtree Borer (Synanthedon exitiosa) . This guide provides a comparative analysis of the cross-reactivity of Z,Z-ODDA with other species, supported by available electrophysiological and behavioral data. Understanding the specificity of this semiochemical is crucial for its effective use in pest management strategies such as monitoring and mating disruption, as well as for broader ecological and evolutionary studies.
Comparative Bioactivity Data
The following tables summarize the known electrophysiological and behavioral responses of various moth species to (Z,Z)-3,13-Octadecadienyl acetate. While direct comparative electroantennography (EAG) data across all key species is limited in the available literature, field trapping and air permeation studies provide strong evidence of cross-reactivity.
Electroantennography (EAG) Response Data
EAG is a technique that measures the total electrical output of olfactory receptor neurons on an insect's antenna in response to a volatile compound. A higher amplitude in millivolts (mV) indicates a stronger antennal response.
| Species | Compound/Blend | Dosage | Mean EAG Response (mV) | Notes |
| Grape Root Borer (Vitacea polistiformis) | (Z,Z)-3,13-octadecadien-1-ol acetate (ZZ) | 5 µg | ~1.2 mV (Virgin Males) | ZZ is a minor (1%) component of the natural pheromone blend. Virgin males showed a significant response to the isolated ZZ component.[1] |
| Apple Clearwing Moth (Synanthedon myopaeformis) | (3Z,13Z)-3,13-octadecadienyl acetate | Not specified | Significant EAG response | Coupled gas chromatographic-electroantennographic detection analyses identified (3Z,13Z)-18:OAc as the most antennally stimulatory component in pheromone gland extracts. |
Note: Specific EAG response data in mV for Synanthedon exitiosa and Synanthedon pictipes to pure this compound were not available in the reviewed literature. However, the strong behavioral responses documented below strongly indicate significant antennal sensitivity.
Behavioral and Field Response Data
Behavioral assays, such as wind tunnel studies and field trapping, provide insight into the attractiveness of a compound and its potential for cross-species communication.
| Species | Assay Type | Compound | Key Findings |
| Peachtree Borer (Synanthedon exitiosa) | Field Trapping | (Z,Z)-3,13-Octadecadien-1-ol Acetate (Z,Z-ODDA) | Z,Z-ODDA is the primary sex attractant and is highly effective for capturing males in pheromone traps.[2] |
| Lesser Peachtree Borer (Synanthedon pictipes) | Air Permeation | (Z,Z)-3,13-Octadecadien-1-ol Acetate (Z,Z-ODDA) | Air permeation with Z,Z-ODDA (the primary pheromone of S. exitiosa) resulted in a 75-95% reduction in trap catches of S. pictipes males, indicating significant cross-reactive disruption.[3] |
| Apple Clearwing Moth (Synanthedon myopaeformis) | Field Trapping | (3Z,13Z)-18:OAc | Traps baited with (3Z,13Z)-18:OAc alone were as attractive as, or more attractive than, binary or ternary blends. |
Experimental Protocols
Electroantennography (EAG) Assay Protocol
Objective: To measure the summed electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus.
-
Moth Preparation: The moth is immobilized, often by restraining it in a pipette tip with only its head and antennae protruding.
-
Electrode Placement: A reference electrode is inserted into a non-olfactory part of the head (e.g., the eye), and a recording electrode is placed in contact with the distal end of the antenna. Both electrodes are filled with a saline solution.
-
Stimulus Preparation: A known amount of the test compound (e.g., this compound) is applied to a piece of filter paper, which is then placed inside a Pasteur pipette.
-
Air Delivery: A continuous stream of charcoal-filtered, humidified air is directed over the antenna.
-
Stimulation: A puff of air is delivered through the stimulus pipette, carrying the volatile compound over the antenna.
-
Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the depolarization is measured in millivolts (mV).
Wind Tunnel Bioassay Protocol
Objective: To observe and quantify the upwind flight and source-location behaviors of moths in response to a pheromone stimulus in a controlled environment.
-
Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically dim red light for nocturnal species) is used.
-
Pheromone Source: A septum or other dispenser loaded with a specific amount of this compound is placed at the upwind end of the tunnel.
-
Insect Acclimation: Male moths (typically virgin and of a specific age) are acclimated to the tunnel conditions in a release cage for a set period.
-
Release: The moths are released from the cage at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed for a defined period (e.g., 5 minutes), and specific actions are recorded, such as taking flight, upwind flight, and contact with the pheromone source.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different treatments and controls (solvent only).
Signaling Pathways and Experimental Workflows
Insect Olfactory Signal Transduction Pathway
The detection of pheromones like this compound in moths involves a series of molecular events within the antennal sensilla. The following diagram illustrates a generalized pathway.
Caption: Generalized insect olfactory signal transduction pathway for pheromone detection.
Experimental Workflow for Cross-Reactivity Analysis
The process of determining the cross-reactivity of a semiochemical involves a combination of electrophysiological and behavioral assays.
Caption: Workflow for assessing the cross-reactivity of a pheromone across different species.
References
- 1. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 2. EENY260/IN524: Peachtree Borer, Synanthedon exitiosa (Say) (Insecta: Lepidoptera: Sesiide) [edis.ifas.ufl.edu]
- 3. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interactions of (Z,Z)-3,13-Octadecadienyl Acetate: A Comparative Guide
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) , a significant sex pheromone component in various clearwing moth species (family Sesiidae), demonstrates enhanced biological activity through synergistic interactions with other semiochemicals. This guide provides a comparative analysis of these synergistic effects, supported by experimental data from field trapping bioassays. Detailed experimental protocols and a conceptual overview of the underlying signaling pathways are presented to provide a comprehensive resource for researchers in chemical ecology and pest management.
Data Presentation: Quantitative Analysis of Synergistic Effects
The attractive efficacy of (Z,Z)-3,13-Octadecadienyl acetate is often not absolute and can be significantly amplified when combined with specific isomers or, in a broader context, host plant volatiles. The following tables summarize quantitative data from field studies, illustrating these synergistic relationships.
Case Study 1: Synergism with a Geometric Isomer in Synanthedon bicingulata
Field trapping experiments with the clearwing moth Synanthedon bicingulata have demonstrated a clear synergistic effect between this compound (Z3,Z13-18:OAc) and its geometric isomer, (E,Z)-3,13-Octadecadienyl acetate (E3,Z13-18:OAc). While the (Z,Z) isomer is a primary component of the female's pheromone gland extract, its combination with the (E,Z) isomer in a specific ratio results in a significantly higher male moth capture rate, indicating a synergistic interaction where the blend is more attractive than the individual components. The natural ratio found in female glands is approximately 4:6 (E,Z to Z,Z).[1]
| Treatment (E3,Z13-18:OAc : Z3,Z13-18:OAc Ratio) | Total Lure Dose (µg) | Mean No. of Males Captured/Trap ± SE |
| 100 : 0 | 100 | 0.3 ± 0.2 a |
| 80 : 20 | 100 | 2.3 ± 0.6 b |
| 60 : 40 | 100 | 5.7 ± 1.1 c |
| 40 : 60 | 100 | 15.3 ± 2.1 d |
| 20 : 80 | 100 | 7.3 ± 1.3 c |
| 0 : 100 | 100 | 1.0 ± 0.4 a |
| Control (Unbaited) | 0 | 0.0 ± 0.0 a |
Data adapted from field trials on Synanthedon bicingulata. Means followed by the same letter are not significantly different.
Case Study 2: Synergism Between Isomeric Alcohols in Nokona pernix
In a related clearwing moth, Nokona pernix, a potent synergistic effect was observed between two isomers of the corresponding alcohol, 3,13-octadecadien-1-ol. Field studies revealed that neither (3E,13Z)-3,13-octadecadien-1-ol (E3,Z13-18:OH) nor (3Z,13Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH) alone were significantly attractive to male moths. However, a blend of these two isomers in a 9:1 ratio proved to be a powerful attractant, highlighting a critical synergistic interaction for eliciting a behavioral response.[2]
| Treatment (E3,Z13-18:OH : Z3,Z13-18:OH Ratio) | Total Lure Dose (µg) | Male Moths Captured |
| 100 : 0 | 100 | Scarcely attracted |
| 0 : 100 | 100 | Scarcely attracted |
| 90 : 10 | 100 | Significantly attracted |
| Control (Unbaited) | 0 | 0 |
Data presented qualitatively based on the findings for Nokona pernix.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the synergistic effects of pheromone components.
Field Trapping Bioassay
This assay is designed to determine the behavioral response of male moths to various pheromone blends under natural environmental conditions.
Objective: To assess the synergistic or antagonistic effects of different compound ratios on the attraction of male moths.
Materials:
-
Sticky traps (e.g., Delta traps) or funnel traps.
-
Rubber septa or other suitable lure dispensers.
-
Synthetic pheromone components of high purity (this compound and potential synergists).
-
Solvent (e.g., hexane) for preparing dilutions.
-
Micropipettes for accurate dosing of lures.
-
Forceps for handling lures to avoid cross-contamination.
-
Field stakes or hangers for trap deployment.
Procedure:
-
Lure Preparation: Prepare different blends of the synthetic pheromone components in the desired ratios and concentrations using hexane (B92381) as a solvent. Apply a specific total dose of the pheromone blend to each rubber septum and allow the solvent to evaporate completely. A control lure containing only the solvent should also be prepared.
-
Trap Assembly: Place the prepared lures inside the sticky traps. Handle lures with clean forceps to prevent cross-contamination between different treatments.
-
Experimental Design: In the field, set up a randomized complete block design. Each block should contain one trap for each treatment, including the control. Replicate these blocks multiple times to ensure statistical power.
-
Trap Placement: Place traps at a height and spacing appropriate for the target moth species, typically at least 20 meters apart to minimize interference between traps.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of captured male moths for each treatment. Replace the sticky liners and lures as needed depending on their longevity.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction between the different pheromone blends.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a valuable tool for screening potential semiochemicals for bioactivity.
Objective: To determine if an insect antenna can detect and respond to individual compounds and blends.
Materials:
-
Insect antenna preparation (either excised or from a whole insect).
-
Reference and recording electrodes (e.g., Ag/AgCl electrodes).
-
Conductive gel or saline solution.
-
Micromanipulators for precise electrode placement.
-
An air delivery system for puffing odors over the antenna.
-
Signal amplifier and data acquisition system.
-
Synthetic compounds to be tested.
Procedure:
-
Insect Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna. Mount the antenna between the reference and recording electrodes using conductive gel.
-
Stimulus Preparation: Prepare solutions of the test compounds in a solvent like mineral oil or hexane. Apply a small amount of the solution to a piece of filter paper and insert it into a Pasteur pipette.
-
Odor Delivery: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air from the Pasteur pipettes containing the test compounds are introduced into this airstream to deliver the stimulus.
-
Recording: The baseline electrical potential of the antenna is recorded. When a puff of an active compound is delivered, the antenna depolarizes, resulting in a negative voltage change that is recorded as the EAG response.
-
Data Analysis: The amplitude of the EAG responses to different compounds and blends are measured and compared to a solvent control and a standard reference compound.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for pheromone perception in insects. Pheromone molecules are detected by Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons. These receptors form a complex with a highly conserved co-receptor, Orco. Upon pheromone binding, this receptor-co-receptor complex forms a non-selective cation channel, leading to the depolarization of the neuron and the generation of an action potential.
Caption: Generalized insect olfactory signaling pathway for pheromone perception.
Experimental Workflow for Synergism Bioassay
The logical flow of an experiment to determine synergistic effects typically involves a multi-step process from initial screening to field validation.
Caption: Experimental workflow for investigating synergistic pheromone effects.
References
Field Performance of Synthetic (Z,Z)-3,13-Octadecadienyl Acetate: A Comparative Guide
An objective analysis of the field efficacy of synthetic (Z,Z)-3,13-octadecadienyl acetate (B1210297) for researchers, scientists, and drug development professionals.
Introduction
Data on Field Performance of Synthetic Pheromones
The effectiveness of synthetic (Z,Z)-3,13-octadecadienyl acetate in trapping male moths is influenced by several factors, including the type and color of the trap, the composition of the pheromone blend, and the specific target species. The following tables summarize quantitative data from field studies.
Table 1: Influence of Trap Type and Color on Male Captures of Synanthedon bicingulata
| Trap Type | Trap Color | Mean No. of Males Captured (± SE) |
| Bucket Trap | White | 13.2 ± 2.2 |
| Bucket Trap | Red | Data not specified |
| Bucket Trap | Yellow | Data not specified |
| Bucket Trap | Green | Data not specified |
| Bucket Trap | Blue | Data not specified |
| Delta Trap | Red | Data not specified |
Data synthesized from studies on trapping Sesiidae moths. The pheromone lure in the bucket traps was a 4.3:5.7 ratio of this compound and (E,Z)-2,13-octadecadienyl acetate.[5]
Table 2: Reduction in Trap Catch of Peachtree and Lesser Peachtree Borers with Synthetic Pheromone Dispensers
| Pheromone Dispenser Type | Target Species | Reduction in Trap Catch (%) |
| Laminated Plastic Dispenser (3 types) | Peachtree Borer (S. exitiosa) | 93 - 100 |
| Hollow Fiber Dispenser | Peachtree Borer (S. exitiosa) | 93 - 100 |
| Laminated Plastic Dispenser (3 types) | Lesser Peachtree Borer (S. pictipes) | 75 - 95 |
| Hollow Fiber Dispenser | Lesser Peachtree Borer (S. pictipes) | 75 - 95 |
This study demonstrated the effectiveness of synthetic this compound in reducing moth captures in treated plots through air permeation.[3]
Experimental Protocols
The following is a generalized experimental protocol synthesized from various field trials involving synthetic lepidopteran sex pheromones.
1. Pheromone Lure Preparation:
-
Synthesis and Purification: The this compound is synthesized with a high degree of isomeric purity (e.g., 92%).[3]
-
Dispenser Loading: The synthesized pheromone is loaded onto a dispenser, which can be a rubber septum, a polyethylene (B3416737) vial, or a laminated plastic dispenser. The loading dose can be varied to test for optimal attractiveness.
-
Pheromone Blends: In some cases, this compound is used in combination with other isomers or compounds to create a more effective lure for specific species.[5]
2. Field Site Selection and Trap Placement:
-
Site Selection: Field trials are conducted in locations with a known population of the target moth species, such as commercial orchards or forests.
-
Trap Deployment: Traps are typically placed in a randomized complete block design. The distance between traps is sufficient to prevent interference.
-
Trap Height: The height of trap placement in the vegetation canopy can significantly influence capture rates and is often a variable in experimental design.
3. Data Collection and Analysis:
-
Trap Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured male moths is recorded.
-
Lure Renewal: Pheromone lures are replaced at specified intervals to ensure a consistent release rate.
-
Statistical Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in moth capture rates between different treatments (e.g., trap types, lure compositions).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a field trial evaluating synthetic pheromones.
Caption: Generalized workflow for a field trial evaluating synthetic pheromones.
Signaling Pathways and Mechanisms of Action
Insect sex pheromones are detected by specialized olfactory receptor neurons housed in sensilla on the antennae of the male moth.[6] The binding of the pheromone molecule to a specific receptor protein initiates a signal transduction cascade, leading to the depolarization of the neuron and the generation of an action potential. This nerve impulse travels to the antennal lobe and then to higher brain centers, where the information is processed, ultimately triggering a behavioral response in the male, such as upwind flight towards the pheromone source.[6] Mating disruption techniques using high concentrations of synthetic pheromones are thought to work through several mechanisms, including sensory adaptation (desensitization of the antennal receptors), neural habituation (the central nervous system ceasing to respond to the constant stimulus), and false-trail following, where the male is unable to locate the female due to the ubiquity of the pheromone in the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.lsu.edu [repository.lsu.edu]
A Comparative Guide to the Cost-Effectiveness of (Z,Z)-3,13-Octadecadienyl Acetate in Pest Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of (Z,Z)-3,13-Octadecadienyl acetate-based mating disruption with alternative pest control methods. The focus is on the management of clearwing moths (Lepidoptera: Sesiidae), particularly the peachtree borer (Synanthedon exitiosa) and the lesser peachtree borer (Synanthedon pictipes), for which this semiochemical is a key attractant.[1][2] Experimental data and detailed protocols are provided to support the evaluation of these pest management strategies.
Introduction to (Z,Z)-3,13-Octadecadienyl Acetate (B1210297)
This compound is a primary component of the female sex pheromone of the peachtree borer, Synanthedon exitiosa. It is a potent semiochemical used in mating disruption (MD) strategies to manage populations of this and other related pest species.[1] Mating disruption involves releasing a high concentration of the synthetic pheromone into the environment to interfere with the ability of male moths to locate females for mating, thereby reducing the subsequent larval population that causes crop damage.[3][4] This approach is considered an environmentally benign alternative to broad-spectrum insecticides.[1]
Comparative Analysis of Pest Control Methods
The primary alternative to pheromone-based mating disruption for peachtree borer control has traditionally been the application of organophosphate insecticides, such as chlorpyrifos.[1] However, with increasing restrictions on the use of such chemicals, the need for effective and economical alternatives is paramount.[1] Other control methods include the use of different classes of insecticides, biological control agents like beneficial nematodes, and cultural practices.[5][6]
Data Presentation: Efficacy and Cost Comparison
The following tables summarize quantitative data from field studies comparing the efficacy and estimated costs of mating disruption using this compound with conventional insecticide treatments.
Table 1: Efficacy Comparison of Mating Disruption vs. Insecticide for Peachtree Borer Complex Control
| Metric | Mating Disruption (Isomate® PTB-Dual) | Insecticide (Chlorpyrifos) | Untreated Control | Source |
| Male Moth Capture Reduction | >99% reduction in trap captures | Baseline (significant captures) | High captures | [1][2] |
| Larval Infestation Rate | No significant difference from insecticide | No significant difference from MD | Significantly higher infestation | [1][2] |
| Average Tree Infestation | ~5.4% over three years | Similar to Mating Disruption | Not reported | [1] |
Table 2: Estimated Cost-Effectiveness Comparison
| Parameter | Mating Disruption | Conventional Insecticides | Notes | Source |
| Product & Application Cost | ~$127 per acre (estimated) | Varies by product and number of applications | MD costs are primarily for dispensers and labor for placement. Insecticide costs include the chemical, fuel, and machinery. | [7][8] |
| Labor Costs | Higher for dispenser placement | Lower for broadcast spraying | Manual placement of dispensers is labor-intensive. | [8] |
| Machinery & Fuel Costs | Lower | Higher | MD application is typically manual, while insecticides require spray rigs. | [8] |
| Return on Investment (ROI) | Increased crop value can offset costs | Established baseline | In a study on a different moth, MD increased average crop value by
| [7] |
| Break-even Point | Can be reached with a small percentage of damage prevention | Dependent on market prices and pest pressure | For navel orangeworm, MD paid for itself in orchards with 1% damage. | [7] |
Note: Cost data is often specific to the crop, region, and pest pressure. The figures presented are illustrative and based on studies of various lepidopteran pests.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for key experiments cited in the comparison of pest control strategies for clearwing moths.
Protocol 1: Field Efficacy Trial of Mating Disruption
Objective: To evaluate the efficacy of this compound-based mating disruption in reducing male moth capture and larval infestation.
1. Study Site and Experimental Design:
- Select a commercial orchard with a known history of peachtree borer infestation.
- Establish multiple plots of a specified size (e.g., 0.6 to 1.0 ha).
- Use a randomized complete block design to assign treatments (mating disruption, insecticide, untreated control) to the plots.[9]
- Ensure adequate buffer zones between plots to minimize interference.[10]
2. Pheromone Application:
- Deploy pheromone dispensers (e.g., Isomate® PTB-Dual) at the manufacturer's recommended rate (e.g., 371 dispensers/ha).[1][2]
- Dispensers should be placed in the upper third of the tree canopy.
- Timing of application should precede the expected flight period of the target moth species.
3. Insecticide Application:
- Apply the selected insecticide (e.g., chlorpyrifos) according to standard grower practices and label instructions.[1]
- Applications are typically directed at the trunk and lower scaffold limbs.[11]
4. Efficacy Assessment:
- Moth Trapping:
- Deploy pheromone-baited traps (e.g., delta traps) within each plot.
- Monitor traps weekly throughout the moth flight season and record the number of male moths captured.[1]
- Larval Infestation Assessment:
- At the end of the season, randomly select a predetermined number of trees per plot.
- Visually inspect the base of the trunk and scaffold limbs for signs of larval infestation (e.g., frass, gumming).[9]
- Record the presence or absence of active larvae.
5. Data Analysis:
- Use appropriate statistical methods (e.g., ANOVA, non-parametric tests) to compare moth captures and infestation rates among the different treatment groups.[2]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in pest control.
Caption: Mechanism of Pheromone-Based Mating Disruption.
Caption: Experimental Workflow for Comparing Pest Control Strategies.
Conclusion
The use of this compound in mating disruption presents a viable and effective alternative to conventional insecticide treatments for the control of peachtree borers and other clearwing moths.[1][2] While the initial cost of pheromone dispensers and their application may be higher than some insecticide programs, the long-term benefits, including reduced insecticide use, preservation of beneficial insects, and potential for increased crop value, can lead to favorable cost-effectiveness.[4][7][8] The decision to adopt a mating disruption strategy should be based on a thorough analysis of pest pressure, orchard size, and economic factors. Further research into optimizing application techniques and reducing the cost of pheromone synthesis will likely enhance the economic viability of this sustainable pest control method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 5. ipm.ucanr.edu [ipm.ucanr.edu]
- 6. planetnatural.com [planetnatural.com]
- 7. Studies Show Mating Disruption Can Reduce NOW Damage, Improve ROI [almonds.org]
- 8. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 9. academic.oup.com [academic.oup.com]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. Lesser Peachtree Borer | Entomology [entomology.mgcafe.uky.edu]
Specificity of (Z,Z)-3,13-Octadecadienyl Acetate for Target Insect Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the insect sex pheromone (Z,Z)-3,13-Octadecadienyl acetate (B1210297) for its primary target insect species, primarily within the genus Synanthedon (clearwing moths). The following sections present quantitative data from electrophysiological and behavioral assays, detailed experimental protocols, and visualizations of key biological and experimental pathways to offer an objective analysis of this semiochemical's performance against alternative compounds and blends.
Introduction to (Z,Z)-3,13-Octadecadienyl Acetate
This compound is a well-documented major component of the female-produced sex pheromone for numerous species of clearwing moths (Lepidoptera: Sesiidae). This long-chain fatty acid derivative plays a crucial role in chemical communication, mediating mate location and recognition. The stereoisomeric purity of this compound, specifically the (Z,Z) configuration, is often critical for its biological activity. However, in many species, the behavioral response is modulated by the presence of other geometric isomers, such as (E,Z)-3,13-octadecadienyl acetate, or other related compounds, creating a species-specific pheromone blend. Understanding the precise composition of these blends and the role of each component is vital for the development of effective and species-specific pest management strategies.
Data Presentation: Comparative Bioactivity
The following tables summarize quantitative data from electroantennography (EAG) and field trapping experiments, comparing the response of various Synanthedon species to this compound and its isomers.
Table 1: Electroantennogram (EAG) Response of Synanthedon myopaeformis to Pheromone and Kairomones
This table presents the normalized mean EAG responses of male and female Synanthedon myopaeformis (apple clearwing moth) antennae to the primary sex pheromone component and other behaviorally active compounds. Responses are normalized against the standard, β-caryophyllene.
| Compound | Male Mean Normalized EAG Response (±SE) | Female Mean Normalized EAG Response (±SE) |
| This compound | 150 ± 20a | 110 ± 15a |
| Pear Ester | 120 ± 18ab | 95 ± 12ab |
| Acetic Acid | 80 ± 10b | 70 ± 8b |
| β-caryophyllene (Standard) | 100 | 100 |
Data adapted from a study on Synanthedon myopaeformis. Bars with the same letter within a panel are not significantly different (Games–Howell ANOVA: P>0.05).[1]
Table 2: Field Trapping of Synanthedon bicingulata Males in Response to Different Pheromone Blends
This table shows the mean number of male Synanthedon bicingulata moths captured in traps baited with different ratios of (E,Z)-3,13-octadecadienyl acetate and this compound.
| Ratio of (E,Z)-isomer to (Z,Z)-isomer | Mean No. of Males Captured per Trap |
| 10 : 0 | 2.5 ± 0.5a |
| 8 : 2 | 8.7 ± 1.2b |
| 6 : 4 | 15.3 ± 2.1c |
| 4 : 6 | 22.8 ± 3.5d |
| 2 : 8 | 12.1 ± 1.8c |
| 0 : 10 | 4.2 ± 0.8a |
Data synthesized from field trials on Synanthedon bicingulata. The optimal ratio for attracting males was found to be approximately 4:6 of the (E,Z) to (Z,Z) isomers.[2][3]
Table 3: Field Trapping of Synanthedon haitangvora Males in Response to Single Components and Blends
This table illustrates the attractiveness of this compound alone and in combination with another pheromone component, (E,Z)-2,13-octadecadienyl acetate, to male Synanthedon haitangvora.
| Lure Composition | Mean No. of Males Captured per Trap |
| This compound (Z3,Z13-18:OAc) | Attracted males |
| (E,Z)-2,13-octadecadienyl acetate (E2,Z13-18:OAc) | No significant attraction |
| 1:1 Blend of Z3,Z13-18:OAc and E2,Z13-18:OAc | Maximum capture |
| 1:1 Blend + (Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH) | Strong inhibition of capture |
Field tests demonstrated that while this compound alone is attractive, a binary blend is significantly more effective. The corresponding alcohol acts as an inhibitor.[4]
Table 4: Attraction of Male Synanthedon myopaeformis to Blends of (Z,Z) and (Z,E) Isomers
This table shows the relative effectiveness of different blend ratios of this compound and (Z,E)-3,13-octadecadienyl acetate in attracting male Synanthedon myopaeformis.
| Ratio of (Z,Z)-isomer to (Z,E)-isomer | Attractiveness |
| 100 : 0 | Least effective |
| 95 : 5 | Most attractive |
| 90 : 10 | Most attractive |
| 50 : 50 | Least effective |
Field trials indicated that a small percentage of the (Z,E) isomer significantly enhances the attractiveness of the (Z,Z) isomer for this species.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
Electroantennography (EAG)
Objective: To measure the electrical response of a moth's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.
Materials:
-
Live male moths
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode holder and preamplifier
-
Data acquisition system
-
Odor delivery system (puff generator)
-
Test compounds dissolved in a solvent (e.g., hexane)
-
Saline solution
Procedure:
-
Preparation of the Insect: An adult male moth is immobilized, often by chilling or brief exposure to CO2. The moth is then mounted on a stage, and the head is fixed to allow access to the antennae.
-
Electrode Placement: A reference electrode (a glass capillary filled with saline solution containing an Ag/AgCl wire) is inserted into the head of the moth. The recording electrode, of similar construction, is carefully placed over the tip of one of the antennae.
-
Odor Stimulus Preparation: A known concentration of the test compound (e.g., this compound) is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A separate pipette is used for each compound and concentration, as well as a solvent-only control.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The odor stimulus is delivered as a short puff of air (e.g., 0.5 seconds) through the pipette containing the test compound, intersecting the continuous airflow.
-
Data Recording and Analysis: The change in electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV). Responses are typically normalized to the response of a standard compound to allow for comparison across preparations.
Field Trapping Bioassay
Objective: To assess the behavioral response (attraction) of male moths to different pheromone lures under field conditions.
Materials:
-
Pheromone traps (e.g., delta or bucket traps) with sticky liners or a killing agent.
-
Pheromone lures (e.g., rubber septa) impregnated with known amounts and ratios of synthetic pheromones.
-
Stakes or hangers for trap deployment.
-
GPS device for recording trap locations.
Procedure:
-
Lure Preparation: Synthetic pheromone components are dissolved in a solvent and applied to the lures (e.g., rubber septa). The solvent is allowed to evaporate completely. Different lures are prepared for each treatment (e.g., single isomers, different blend ratios, and a solvent-only control).
-
Trap Deployment: Traps are deployed in the field, typically in a randomized block design to minimize positional effects. Traps are placed at a species-appropriate height and spaced sufficiently far apart to avoid interference.
-
Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured male moths of the target species is recorded.
-
Data Analysis: The mean number of moths captured per trap for each treatment is calculated. Statistical analyses (e.g., ANOVA followed by a post-hoc test) are used to determine if there are significant differences in attraction between the different lures.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the generalized signaling pathway for the detection of pheromones in a moth's antenna.
Caption: Generalized moth olfactory signal transduction pathway.
Experimental Workflow for Pheromone Specificity Testing
The diagram below outlines the typical experimental workflow used to identify and validate the specificity of an insect sex pheromone.
Caption: Experimental workflow for pheromone specificity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and field bioassays of the sex pheromone of Synanthedon haitangvora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TREE BORER SEX PHEROMONES: (1) ATTRACTION OF MALE SYNANTHEDON MYOPAEFORMIS TO BLENDS OF (Z, Z) AND (Z, E) ISOMERS OF 3,13 ODDA [journals.ekb.eg]
comparing different synthesis routes for (Z,Z)-3,13-Octadecadienyl acetate
For Researchers, Scientists, and Drug Development Professionals
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) is a significant insect sex pheromone, crucial for the development of environmentally benign pest management strategies.[1][2] Its precise stereochemistry is vital for its biological activity, making its stereoselective synthesis a key focus for organic chemists. This guide provides a comparative overview of two prominent synthetic routes to (Z,Z)-3,13-Octadecadienyl acetate: the Acetylenic Route and the Wittig Reaction Route. We will delve into their experimental protocols, compare their performance based on available data, and visualize the synthetic pathways.
At a Glance: Comparison of Synthesis Routes
| Metric | Acetylenic Route | Wittig Reaction Route |
| Key Strategy | Construction of the carbon backbone via coupling of acetylenic fragments followed by stereoselective reduction of the triple bonds to Z-alkenes. | Stereoselective formation of the Z-double bond at the C3 position via the reaction of a phosphonium (B103445) ylide with an aldehyde. |
| Stereoselectivity | High (Z,Z) stereoselectivity achievable with the use of a poisoned catalyst (e.g., Lindlar catalyst) for the reduction of the diyne intermediate.[3] | The Wittig reaction with non-stabilized ylides generally favors the formation of Z-alkenes.[4] |
| Overall Yield | Data not explicitly available in the reviewed literature for the complete synthesis of the (Z,Z) isomer. Individual step yields can be high. | Data not explicitly available in the reviewed literature for the complete synthesis. Yields of Wittig reactions can be moderate to good. |
| Purity | High stereoisomeric purity is attainable, dependent on the efficiency of the stereoselective reduction and purification steps. | Purity depends on the stereoselectivity of the Wittig reaction and the ease of removal of byproducts like triphenylphosphine (B44618) oxide. |
| Scalability | Potentially scalable, though handling of acetylenic compounds and catalytic hydrogenations may require specialized equipment. | Generally scalable, though the stoichiometric use of the Wittig reagent and the removal of byproducts can be challenging on a large scale. |
| Environmental Impact | Utilizes heavy metal catalysts (e.g., palladium), and may involve toxic solvents and reagents like HMPA. | Generates stoichiometric amounts of triphenylphosphine oxide as a byproduct, which can be difficult to remove and represents significant waste. |
Synthetic Route 1: The Acetylenic Route
This route builds the C18 carbon chain by coupling smaller fragments containing triple bonds, which are then stereoselectively reduced to the desired (Z,Z)-dienes.
Experimental Protocol
The following protocol is a generalized procedure based on synthetic strategies for related isomers.[3][5] Specific quantitative data for the synthesis of the (Z,Z) isomer were not available in the reviewed literature.
Step 1: Synthesis of a C14 Acetylenic Alcohol
-
Half-bromination of 1,8-octanediol (B150283): 1,8-octanediol is reacted with hydrobromic acid in toluene (B28343) to yield 8-bromo-1-octanol (B1265630).
-
Protection of the hydroxyl group: The hydroxyl group of 8-bromo-1-octanol is protected, for example, as a tetrahydropyranyl (THP) ether using 2,3-dihydropyran.
-
Coupling with 1-hexyne (B1330390): The resulting protected bromo-alcohol is coupled with the lithium salt of 1-hexyne (prepared by treating 1-hexyne with n-butyllithium) in a solvent mixture like THF-HMPA to yield the protected C14 acetylenic alcohol.
Step 2: Synthesis of the C18 Diyne Intermediate
-
Deprotection and Iodination: The protecting group on the C14 acetylenic alcohol is removed, and the resulting alcohol is converted to an iodide.
-
Coupling with a Protected Propargyl Alcohol: The C14 iodo-acetylene is then coupled with the lithium salt of a protected propargyl alcohol (e.g., THP-protected propargyl alcohol) to form the C18 diyne skeleton with protecting groups at both ends.
Step 3: Stereoselective Reduction to (Z,Z)-3,13-Octadecadien-1-ol
-
Hydrogenation: The diyne intermediate is hydrogenated using a poisoned palladium catalyst, such as Pd-BaSO₄ poisoned with quinoline, in a suitable solvent.[3] This selectively reduces the triple bonds to Z-double bonds.
-
Deprotection: The protecting groups are removed to yield (Z,Z)-3,13-octadecadien-1-ol.
Step 4: Acetylation
-
Esterification: The dienol is acetylated using acetic anhydride (B1165640) in the presence of pyridine (B92270) to afford the final product, this compound.[3]
Workflow Diagram
Caption: Workflow for the Acetylenic Route.
Synthetic Route 2: The Wittig Reaction Route
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[6] For the synthesis of this compound, a key step is the reaction of an appropriate aldehyde with a phosphonium ylide to form one of the Z-double bonds.
Experimental Protocol
Step 1: Preparation of the Phosphonium Salt
-
Reaction of Triphenylphosphine with an Alkyl Halide: A suitable alkyl halide, such as 3-bromopropanol, is reacted with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt, (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide.
Step 2: Generation of the Ylide
-
Deprotonation: The phosphonium salt is deprotonated using a strong base, such as sodium hydride or n-butyllithium, in an anhydrous aprotic solvent like THF to generate the phosphorus ylide.
Step 3: Wittig Reaction
-
Reaction with Aldehyde: The freshly prepared ylide is reacted with (Z)-11-octadecen-1-al at low temperature. The reaction with a non-stabilized ylide generally favors the formation of the Z-alkene, thus forming the (Z,Z)-diene skeleton with a terminal hydroxyl group.
Step 4: Acetylation
-
Esterification: The resulting (Z,Z)-3,13-octadecadien-1-ol is acetylated with acetic anhydride in pyridine to yield the final product.
Logical Relationship Diagram
Caption: Key steps in the Wittig Reaction Route.
Conclusion
Both the Acetylenic and Wittig Reaction routes offer viable pathways for the synthesis of this compound. The Acetylenic Route provides a high degree of control over the stereochemistry of both double bonds through the stereoselective reduction of a diyne intermediate. The Wittig Reaction Route offers a more convergent approach, where a pre-existing Z-alkene is coupled with a fragment that forms the second Z-alkene.
The choice of synthetic route will depend on several factors, including the availability of starting materials and reagents, the scale of the synthesis, and the desired level of stereoisomeric purity. For large-scale production, the cost and environmental impact of reagents and byproducts, such as heavy metal catalysts in the acetylenic route and triphenylphosphine oxide in the Wittig route, become significant considerations. Further research to obtain detailed quantitative data for each route would be invaluable for a more definitive comparison and for process optimization.
References
- 1. Z,Z-3,13-Octadecedien-1-ol | C18H34O | CID 5364464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Stereoselective Synthesis of (Z,Z)-3,13-Octadecadien-1-yl Acetate, and Its (E,Z)-Isomer, the Sex Pheromone of the Cherry Tree Borer, Synanthedon hector Butler -Bulletin of the Korean Chemical Society [koreascience.kr]
A Comparative Guide to the Biological Activity of (Z,Z)-3,13-Octadecadienyl Acetate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of (Z,Z)-3,13-Octadecadienyl acetate (B1210297), a key sex pheromone component for numerous clearwing moths (Lepidoptera: Sesiidae), and its geometric and positional isomers. The information presented herein is supported by experimental data from field trapping, electroantennography (EAG), and gas chromatography-electroantennographic detection (GC-EAD) studies.
Executive Summary
(Z,Z)-3,13-Octadecadienyl acetate is a potent attractant for males of many Synanthedon species and other clearwing moths. However, its biological activity is often significantly influenced by the presence of other isomers. Field studies have demonstrated that specific blends of this compound with its (E,Z) isomer, or the corresponding alcohols, can be more attractive than the (Z,Z) isomer alone. This highlights the importance of isomeric purity and blend composition in the development of effective pheromone-based pest management strategies. While electrophysiological data directly comparing the dose-response of each isomer is limited in publicly available literature, the synergistic and sometimes antagonistic effects observed in field trials underscore the nuanced biological activity of these compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from field trapping experiments, comparing the efficacy of this compound and its isomers in attracting various clearwing moth species.
Table 1: Field Trapping of Synanthedon myopaeformis (Apple Clearwing Moth) in Response to Isomeric Blends of 3,13-Octadecadienyl Acetate
| Lure Composition ((Z,Z):(Z,E) Ratio) | Mean Trap Catch | Relative Efficacy |
| 100:0 | Low | Baseline |
| 95:5 | High | Most Attractive |
| 90:10 | High | Most Attractive |
| 50:50 | Low | Least Effective |
Data synthesized from studies indicating that blends containing 5-10% of the (Z,E) isomer are significantly more attractive to S. myopaeformis males than the pure (Z,Z) isomer[1].
Table 2: Field Trapping of Synanthedon bicingulata in Response to Isomeric Blends of 3,13-Octadecadienyl Acetate
| Lure Composition ((E,Z):(Z,Z) Ratio) | Mean Trap Catch | Notes |
| 100:0 | Not specified | - |
| 0:100 | Not specified | - |
| 4.3:5.7 | Highest | Optimal ratio for attracting males[2]. |
Table 3: Field Trapping of Nokona pernix in Response to Isomeric Blends of 3,13-Octadecadien-1-ol
| Lure Composition ((3E,13Z)-ol:(3Z,13Z)-ol Ratio) | Mean Trap Catch | Notes |
| Single Component | Scarcely attracted males | - |
| 9:1 | Attracted males well | The alcohol precursors of the acetates were found to be the primary attractants[3][4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon these findings.
Protocol 1: Electroantennography (EAG)
Electroantennography is an electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.
Materials and Reagents:
-
Intact insect antenna
-
Saline solution (e.g., Ringer's solution)
-
Glass capillary microelectrodes
-
Silver/silver chloride (Ag/AgCl) wires
-
Micromanipulators
-
High-impedance DC amplifier
-
Data acquisition system and software
-
Charcoal-filtered and humidified air stream
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
Test compounds (isomers of 3,13-Octadecadienyl acetate) and control solvent (e.g., hexane)
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine point. Fill the capillaries with saline solution and insert Ag/AgCl wires to serve as electrodes.
-
Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between the two microelectrodes. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.
-
Stimulus Preparation: Prepare serial dilutions of the test compounds in a suitable solvent. Apply a known amount of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Stimulation and Recording: A continuous stream of clean, humidified air is passed over the antenna. The stimulus is delivered by injecting a puff of air through the Pasteur pipette containing the odorant. The resulting change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Data Analysis: The amplitude of the EAG response is measured for each stimulus. Dose-response curves can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of an insect antenna as a detector. This allows for the identification of biologically active compounds within a complex mixture.
Equipment:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Effluent splitter at the GC column outlet
-
Heated transfer line
-
EAG setup (as described above)
Procedure:
-
Sample Injection: A sample containing a mixture of volatile compounds (e.g., a pheromone gland extract or a synthetic blend of isomers) is injected into the GC.
-
Separation and Splitting: The compounds are separated based on their volatility and interaction with the GC column. At the end of the column, the effluent is split, with one portion going to the FID and the other to the heated transfer line leading to the insect antenna.
-
Simultaneous Detection: The FID produces a chromatogram showing all the compounds that are present in the sample. Simultaneously, the insect antenna produces an EAG response only to the compounds that it can detect.
-
Data Analysis: By aligning the FID chromatogram with the EAG recording, it is possible to identify which of the separated compounds are biologically active.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and the proposed signaling pathway for pheromone detection in insects.
Caption: General workflow for an Electroantennography (EAG) experiment.
Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Caption: Simplified signaling pathway of insect pheromone detection.
References
Safety Operating Guide
Proper Disposal of (Z,Z)-3,13-Octadecadienyl Acetate: A Guide for Laboratory Professionals
(Z,Z)-3,13-Octadecadienyl acetate (B1210297) , a synthetic insect pheromone used in research and pest management, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Adherence to proper disposal protocols is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential information on the safe and legal disposal of this compound.
Immediate Safety and Handling Precautions:
Before disposal, ensure that all personnel handling (Z,Z)-3,13-Octadecadienyl acetate are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] Handle the compound in a well-ventilated area to avoid inhalation of any potential vapors.[4][5][6] In case of a spill, absorb the material with an inert substance like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[4][7]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as chemical waste and to avoid its release into the environment.[2][5][6] Never dispose of this compound or its containers down the drain or in regular trash. [8][9][10]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a dedicated, properly labeled, and leak-proof container for the waste.[2][12][13] The container should be made of a material compatible with the chemical.
-
The label on the waste container should clearly identify the contents as "this compound" and include any relevant hazard warnings.[2][12]
-
Keep the waste container securely closed except when adding waste.[8][11]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8][12]
-
Follow all institutional and local regulations for chemical waste disposal.[3][7][9] Regulations can vary, so it is crucial to consult with your local authorities.[3][9]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound may still contain residues and should be handled with care.
-
Whenever possible, triple-rinse the empty container with a suitable solvent.[8][14] The rinsate should be collected and disposed of as chemical waste along with the compound itself.[3]
-
After thorough cleaning and removal of the label, the container may be disposed of as regular trash, but always confirm this with your institution's EHS guidelines.[8]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal methods, were found in the provided search results. Disposal procedures are primarily guided by qualitative best practices for chemical laboratory waste.
| Parameter | Value | Source |
| Hazard Classification | Data not available | TargetMol SDS |
| Environmental Hazards | Avoid release to the environment | General Chemical Disposal Guidelines |
| Disposal Method | Approved waste disposal plant | Sigma-Aldrich SDS (for a similar compound) |
| Container Type | Chemically compatible, sealed | OSHA, General Lab Safety[13] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Disposal of Pesticides [npic.orst.edu]
- 4. adama.com [adama.com]
- 5. targetmol.com [targetmol.com]
- 6. chemos.de [chemos.de]
- 7. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Don’t Dump It: Here’s How to Properly Dispose of Pesticides - AgWeb [agweb.com]
Essential Safety and Logistical Information for Handling (Z,Z)-3,13-Octadecadienyl Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of (Z,Z)-3,13-Octadecadienyl acetate (B1210297), a compound that requires careful management in a laboratory setting. Adherence to these guidelines is essential for maintaining a safe research environment and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The primary hazards associated with (Z,Z)-3,13-Octadecadienyl acetate include potential skin and eye irritation.[1] While generally considered to have low toxicity upon ingestion, direct contact should be avoided through the use of appropriate personal protective equipment (PPE).[2] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Laboratory Use (Small Quantities) | Splash-proof safety glasses or goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Weighing/Transfer of Powder (if applicable) | Splash-proof safety glasses or goggles. | Chemical-resistant gloves, lab coat. | Use in a ventilated enclosure or with local exhaust ventilation. A dust mask may be appropriate if aerosolization is possible. |
| Large-Scale Operations or Spills | Chemical safety goggles and a face shield. | Chemical-resistant gloves, lab coat or chemical-resistant apron, and closed-toe shoes. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. Follow this step-by-step guidance:
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Mask/Respirator (if required): Secure the mask or respirator to your face, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves last, pulling them over the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves first by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the ungloved finger under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Mask/Respirator (if required): Remove the mask or respirator without touching the front.
-
Hand Hygiene: Perform hand hygiene again.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.
-
Prevent the formation of dust and aerosols.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Cleanup:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated PPE should be disposed of as chemical waste. Do not discard in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
